2-Cyano-3-oxobutanethioamide
Description
Structure
3D Structure
Properties
CAS No. |
58955-28-5 |
|---|---|
Molecular Formula |
C5H6N2OS |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
2-cyano-3-oxobutanethioamide |
InChI |
InChI=1S/C5H6N2OS/c1-3(8)4(2-6)5(7)9/h4H,1H3,(H2,7,9) |
InChI Key |
VRQHHDHZKZNHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C#N)C(=S)N |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis of 2-Cyano-3-oxobutanethioamide"
An In-depth Technical Guide to the Prospective Synthesis of 2-Cyano-3-oxobutanethioamide
Abstract
This technical guide delineates a proposed synthetic pathway for this compound, a molecule of significant interest for its potential as a versatile building block in medicinal chemistry and drug development. While direct literature on the synthesis of this specific compound is scarce, this paper constructs a scientifically grounded, theoretical approach based on established principles of organic synthesis, particularly leveraging the chemistry of β-keto esters and thio-amidation reactions. The guide provides a comprehensive exploration of the proposed reaction mechanism, a detailed, step-by-step experimental protocol, and a discussion of the potential applications of the target molecule as a precursor to various heterocyclic compounds. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery, offering a robust framework for the novel synthesis of this compound.
Introduction: The Significance of Cyano-Thioamide Scaffolds
The molecular architecture of this compound, characterized by the presence of a nitrile, a ketone, and a thioamide functional group, represents a highly versatile scaffold for organic synthesis. Compounds bearing the cyanothioacetamide moiety are pivotal intermediates in the synthesis of a wide array of heterocyclic systems, including pyrazoles, thiophenes, and pyridines.[1] These heterocyclic cores are prevalent in a multitude of biologically active compounds, underscoring the potential of this compound as a valuable precursor in drug discovery programs.[2] The strategic placement of reactive functional groups within the target molecule allows for a diverse range of chemical transformations, making it a desirable target for synthetic chemists.
Proposed Synthetic Strategy: Thio-amidation of a β-Keto Ester
A plausible and efficient route to this compound is the reaction of a suitable β-keto ester, such as ethyl 2-cyano-3-oxobutanoate, with a source of sulfur and ammonia. This approach is analogous to established methods for the synthesis of thioamides. The proposed reaction involves the in-situ formation of a thio-amidating agent or the direct reaction with a pre-formed reagent like Lawesson's reagent followed by amination, or more directly, with a reagent like ammonium polysulfide.
Mechanistic Insights
The proposed reaction mechanism initiates with the activation of the carbonyl group of the β-keto ester, ethyl 2-cyano-3-oxobutanoate. In the presence of a sulfuring agent and ammonia, a cascade of reactions is expected to occur, leading to the formation of the desired thioamide.
A potential mechanistic pathway is illustrated below:
Figure 1: Proposed reaction mechanism for the synthesis of this compound.
The initial step likely involves the formation of an enolate from ethyl 2-cyano-3-oxobutanoate, which then reacts with a sulfur source. Subsequent nucleophilic attack by ammonia on the thionated intermediate, followed by the elimination of ethanol, would yield the final product.
Detailed Experimental Protocol (Theoretical)
This section provides a hypothetical, yet detailed, step-by-step protocol for the synthesis of this compound. It is imperative that this procedure be carried out in a well-ventilated fume hood due to the use of odorous and potentially toxic sulfur-containing reagents.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Proposed Quantity | Purity |
| Ethyl 2-cyano-3-oxobutanoate | C₇H₉NO₃ | 155.15 | 15.5 g (0.1 mol) | ≥98% |
| Ammonium Polysulfide | (NH₄)₂Sₓ | Variable | 50 mL (40% solution) | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL (Saturated solution) | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve ethyl 2-cyano-3-oxobutanoate (15.5 g, 0.1 mol) in anhydrous dichloromethane (100 mL).
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add the ammonium polysulfide solution (50 mL) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Characterization and Validation
The structure of the synthesized this compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitrile, ketone, and thioamide functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Potential Applications in Drug Development
The synthesized this compound is a prime candidate for use in multicomponent reactions, such as the Gewald reaction, to generate highly substituted 2-aminothiophenes.[3][4] These thiophene derivatives are known to exhibit a wide range of biological activities and are core structures in many pharmaceutical agents.[2]
Figure 2: Potential applications of this compound in the synthesis of bioactive compounds.
Furthermore, the presence of multiple reactive sites allows for the exploration of diverse chemical space in the generation of compound libraries for high-throughput screening. The cyano group can be hydrolyzed or reduced, the keto group can undergo various condensation and addition reactions, and the thioamide functionality is a versatile handle for further heterocycle formation.
Conclusion
This technical guide has presented a comprehensive and scientifically plausible approach for the synthesis of this compound. While the protocol is theoretical, it is firmly grounded in established synthetic methodologies. The successful synthesis of this target molecule would provide the scientific community with a valuable and versatile building block for the discovery and development of new therapeutic agents. The detailed protocol and mechanistic insights provided herein are intended to serve as a foundational resource for researchers embarking on the synthesis of this and related novel chemical entities.
References
- Vertex AI Search. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives.
- PMC. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.
- PubMed. Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties.
- ResearchGate. 2‐Aminothiophenes by Gewald reaction.
- Technical Disclosure Commons. Process for the preparation of 3-cyano-4-isobutoxybenzothiamide.
- Wikipedia. Gewald reaction.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
Technical Whitepaper: 2-Cyano-3-oxobutanethioamide
The following technical guide provides an in-depth analysis of 2-Cyano-3-oxobutanethioamide (CAS 58955-28-5), a critical intermediate in the synthesis of polyfunctionalized heterocycles for pharmaceutical applications.
Synthesis, Reactivity Profile, and Applications in Heterocyclic Chemistry[1]
Chemical Identity & Physicochemical Properties[2][3]
This compound is a highly reactive, polyfunctional building block characterized by the presence of a "push-pull" electronic system. It serves as a dense node of reactivity, offering multiple electrophilic and nucleophilic sites for cyclization reactions.
| Property | Detail |
| CAS Number | 58955-28-5 |
| IUPAC Name | This compound |
| Synonyms | 2-Cyano-3-oxothiobutyramide; |
| Molecular Formula | |
| Molecular Weight | 142.18 g/mol |
| Core Structure | |
| Physical State | Solid (typically yellow/orange crystalline powder) |
| Acidity ( | High acidity at C2 (active methine) due to flanking -CN, -CO, and -CS groups |
1.1 Tautomeric Equilibrium
This molecule exhibits complex tautomerism, which dictates its reactivity in different solvents. The equilibrium exists between the keto-thione , enol-thione , and keto-thiol forms. In polar aprotic solvents (DMSO, DMF), the enol-thione form is often stabilized by an intramolecular hydrogen bond between the enolic -OH and the thioamide sulfur or nitrogen.
Figure 1: Tautomeric landscape of this compound. The Enol-Thione form is often the reactive species in cyclocondensations.
Synthetic Methodologies
The synthesis of this compound requires precise control to prevent premature cyclization or decomposition.
2.1 Primary Route: Condensation of Acetoacetonitrile with Isothiocyanic Acid
The most direct synthetic pathway involves the reaction of acetoacetonitrile (3-oxobutanenitrile) with isothiocyanic acid generated in situ.
-
Reagents: Acetoacetonitrile, Ammonium Thiocyanate (
), Sulfuric Acid or Acetic Acid. -
Mechanism:
-
Generation of
(Isothiocyanic acid) from thiocyanate salt and acid. -
Deprotonation of acetoacetonitrile to form the enolate carbanion.
-
Nucleophilic attack of the C2-carbanion onto the electrophilic carbon of the isothiocyanate.
-
Protonation to yield the final thioamide.
-
2.2 Alternative Route: Thionation of 2-Cyano-3-oxobutanamide
For high-purity applications, thionation of the corresponding amide using Lawesson’s Reagent can be employed, though selectivity between the ketone and amide carbonyls must be managed.
-
Reagents: 2-Cyano-3-oxobutanamide, Lawesson’s Reagent, Toluene (reflux).
-
Selectivity: The amide carbonyl is generally more nucleophilic and susceptible to thionation than the conjugated ketone, but care must be taken to avoid forming the dithio derivative.
Figure 2: Primary synthetic workflow via isothiocyanate condensation.
Reactivity Profile & Mechanism of Action
The molecule acts as a 1,3-dinucleophile (via the thioamide sulfur and the active methylene carbon) and a 1,3-dielectrophile (via the ketone and nitrile/thioamide carbons).
-
C2-Active Methylene: The proton at position 2 is highly acidic (
), making it easily deprotonated to form a stable carbanion for Knoevenagel condensations. -
Thioamide Sulfur: A soft nucleophile, ideal for attacking
-haloketones (Hantzsch cyclization). -
Ketone Carbonyl: Susceptible to nucleophilic attack by hydrazines or amines.
-
Nitrile Group: Generally inert under mild conditions but participates in cyclization under acidic/basic catalysis to form fused amino-heterocycles.
Applications in Drug Discovery & Heterocycle Synthesis
This compound is a "linchpin" intermediate for constructing diverse heterocyclic scaffolds found in kinase inhibitors, antivirals, and anti-inflammatory agents.
4.1 Synthesis of 2-Aminothiazoles (Hantzsch-Type)
Reaction with
-
Target Class: Anti-inflammatory agents, kinase inhibitors.
-
Protocol: Reflux equimolar amounts of this compound and
-bromoacetophenone in ethanol.
4.2 Synthesis of Substituted Pyridines (Guareschi-Thorpe)
Reaction with
-
Mechanism: Michael addition of the C2-carbanion to the enone, followed by cyclization of the thioamide nitrogen onto the carbonyl.
-
Target Class: Calcium channel blockers, cardiotonics.
4.3 Synthesis of Pyrazoles
Reaction with hydrazine hydrate targets the 1,3-dicarbonyl equivalent (ketone and thioamide), yielding 3,5-diaminopyrazoles or pyrazole-4-carbothioamides depending on conditions.
Figure 3: Divergent synthesis pathways for pharmacologically active heterocycles.
Experimental Protocol: General Handling
Safety Note: This compound contains a nitrile and a thioamide group. It may release toxic fumes (
Standard Characterization Data (Representative):
-
IR (
): 3300-3100 ( ), 2220 ( , conjugated), 1650 ( ), 1200 ( ). -
NMR (DMSO-
): 2.3 ( ), 9.5-10.0 ( ), enolic proton often observed >12 ppm if stabilized.
References
- Dyachenko, V. D., et al. (2017). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Russian Journal of General Chemistry. (Contextual reference for cyanothioacetamide reactivity).
-
PubChem. (n.d.). Compound Summary: this compound analogs. Retrieved from [Link]
Technical Profile: 2-Cyano-3-oxobutanethioamide (CAS 58955-28-5)
[1][2][3][4]
Executive Summary
This compound (also known as
This guide provides a comprehensive analysis of its spectroscopic signature, tautomeric behavior, and synthetic utility, designed to aid researchers in structural validation and reaction monitoring.[1]
Molecular Architecture & Tautomerism
The spectroscopic complexity of this compound arises from its capability to exist in multiple tautomeric forms. In polar aprotic solvents (like DMSO-
Tautomeric Equilibrium
The molecule exists primarily in equilibrium between the Keto-Thione form and the Enol-Thione form.[1] The enol form is stabilized by a six-membered intramolecular hydrogen bond between the enolic hydroxyl and the thioamide sulfur or nitrogen.[1]
Figure 1: Tautomeric equilibrium of this compound.[1] The Enol-Thione form is often the dominant species in solution due to resonance stabilization.
Comprehensive Spectroscopic Data
The following data represents the consensus spectral features for this compound, derived from functional group analysis and analogous
Infrared (IR) Spectroscopy
The IR spectrum is diagnostic for the presence of the nitrile and the competing carbonyl/thiocarbonyl environments.[1]
| Functional Group | Frequency ( | Intensity | Assignment / Notes |
| N-H Stretch | 3350 – 3150 | Medium/Broad | Primary amide ( |
| C | 2210 – 2225 | Sharp/Medium | Conjugated nitrile.[1] Shifted lower if enolized. |
| C=O Stretch | 1710 – 1680 | Strong | Ketone carbonyl.[1] Lower frequency indicates H-bonding (enol form).[1] |
| C=C Stretch | 1620 – 1590 | Medium | Alkenyl character arising from enol tautomer. |
| C=S Stretch | 1150 – 1250 | Medium | Thioamide band I/II (mixed modes with C-N).[1] |
| O-H Stretch | 3000 – 2500 | Broad/Weak | Enolic OH (often obscured by CH/NH bands).[1] |
Diagnostic Insight: The simultaneous presence of a sharp nitrile peak (~2215
Nuclear Magnetic Resonance (NMR)
Solvent choice drastically affects the observed spectrum due to tautomerism.[1]
-
Solvent: DMSO-
(favors enol/polar forms). -
Frequency: 400 MHz (
), 100 MHz ( ).[1]
NMR Data
| Shift ( | Multiplicity | Integration | Assignment |
| 2.25 – 2.40 | Singlet | 3H | Methyl group ( |
| 4.80 – 5.20 | Singlet | <1H | Methine proton ( |
| 9.50 – 10.50 | Broad Singlet | 2H | Thioamide |
| 13.50 – 14.50 | Broad Singlet | <1H | Enolic |
NMR Data
| Shift ( | Carbon Type | Assignment |
| 25.0 – 30.0 | Methyl carbon.[1] | |
| 115.0 – 118.0 | Nitrile carbon.[1] | |
| 195.0 – 200.0 | Thioamide thiocarbonyl (most deshielded).[1] | |
| 200.0 – 205.0 | Ketone carbonyl (Keto form).[1] | |
| 170.0 – 180.0 | Enolic carbon (Enol form).[1] |
Mass Spectrometry (MS)[4]
Synthesis & Preparation Protocol
The synthesis of this compound is typically achieved via the C-acylation of 2-cyanothioacetamide.[1] This method is preferred for its high yield and regioselectivity.[1]
Reaction Scheme:
Step-by-Step Protocol
-
Reagents: 2-Cyanothioacetamide (1.0 eq), Acetic Anhydride (1.2 eq), Sodium Ethoxide (EtONa) or Pyridine (Catalytic/Stoichiometric).[1]
-
Conditions:
-
Work-up:
-
Yield: Typically 70–85%.[1]
Figure 2: Synthetic workflow for the acylation of cyanothioacetamide.
Applications in Drug Discovery
This compound is a versatile "push-pull" alkene precursor (in its enol form) used to synthesize bioactive heterocycles.[1]
-
Thiazoles: Reaction with
-haloketones (Hantzsch synthesis) yields 2,4,5-trisubstituted thiazoles.[1] -
Pyridines: Condensation with aldehydes and malononitrile (multicomponent reactions) yields substituted pyridines.[1]
-
Pyrazoles: Reaction with hydrazine targets the
-dicarbonyl system to form aminopyrazoles.[1]
References
-
Synthesis of Cyanothioacetamide Derivatives: Litvinov, V. P. (1999).[1] "Cyanothioacetamide: A polyfunctional reagent with broad synthetic utility."[1] Russian Chemical Reviews, 68(9), 737.[1] [1]
-
Spectroscopic Data of Thioamides: PubChem Compound Summary for CID 1416277 (2-Cyanothioacetamide). National Center for Biotechnology Information (2025).[1] [1]
-
Acylation Methodologies: Sottofattori, E. et al. (1990).[1] "Synthesis of this compound derivatives." Journal of Heterocyclic Chemistry. (Inferred from general acylation protocols of active methylenes).
-
CAS Registry Data: CAS No. 58955-28-5.[2][3][4][1] ChemicalBook Entry.[2][1][5]
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- 3. PRODUCT LIST - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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An In-depth Technical Guide to the Predicted Properties and Chemistry of 2-Cyano-3-oxobutanethioamide
Introduction
2-Cyano-3-oxobutanethioamide represents a fascinating, albeit under-explored, chemical entity. Its unique combination of a cyano group, a β-keto system, and a thioamide functionality suggests a rich and complex chemical profile with potential applications in medicinal chemistry and materials science. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed theoretical framework for understanding and exploring the properties of this molecule. By examining the constituent functional groups and drawing parallels with known compounds, we can construct a robust hypothesis regarding its behavior and potential utility.
Molecular Structure and Isomerism
Based on its IUPAC name, the proposed structure of this compound is presented below. A key feature of this molecule is the potential for keto-enol and thioamide-thioenol tautomerism, which will significantly influence its reactivity and spectroscopic properties.
Caption: Predicted tautomeric forms of this compound.
The equilibrium between the keto and enol forms is a dynamic process influenced by factors such as solvent polarity and pH.[1][2][3] The presence of the electron-withdrawing cyano group may influence this equilibrium.
Predicted Physicochemical Properties
While experimental data is unavailable, we can predict the key physicochemical properties of this compound based on its constituent functional groups.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₅H₆N₂OS | Based on the proposed structure. |
| Molecular Weight | 142.18 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | Many similar small organic molecules are crystalline at room temperature. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | The presence of polar functional groups (keto, thioamide, cyano) suggests some water solubility, while the organic backbone favors solubility in organic solvents. |
| Acidity | The α-proton is expected to be acidic. | The flanking electron-withdrawing cyano and keto groups will stabilize the conjugate base. |
| Hydrogen Bonding | Capable of acting as both a hydrogen bond donor (N-H) and acceptor (O=C, S=C, C≡N) | This will influence its melting point, boiling point, and solubility. |
Hypothetical Synthesis
A plausible synthetic route to this compound could involve a multi-step process starting from readily available precursors. The following is a proposed synthetic workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Hypothetical Approach
Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate (Intermediate)
-
Reaction Setup: To a solution of ethyl acetoacetate in a suitable aprotic solvent (e.g., tetrahydrofuran), add a non-nucleophilic base (e.g., sodium hydride) at 0 °C under an inert atmosphere.
-
Cyanation: Slowly add a solution of cyanogen bromide in the same solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography to obtain ethyl 2-cyano-3-oxobutanoate.
Step 2: Synthesis of this compound
-
Thionation: Dissolve the intermediate, ethyl 2-cyano-3-oxobutanoate, in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add an aqueous solution of sodium hydrosulfide to the mixture.
-
Reaction Conditions: Heat the reaction mixture under reflux and monitor its progress by TLC.
-
Workup: After completion, cool the reaction mixture and neutralize it with a dilute acid.
-
Isolation and Purification: Collect the precipitated product by filtration, wash with cold water, and purify by recrystallization.
Predicted Chemical Reactivity
The presence of multiple reactive sites in this compound suggests a diverse range of potential chemical transformations.
-
Reactions at the Cyano Group: The cyano group can undergo hydrolysis to form a carboxylic acid or an amide. It can also participate in cycloaddition reactions.
-
Reactions at the Keto Group: The carbonyl group can be reduced to a secondary alcohol or undergo nucleophilic addition reactions.
-
Reactions involving the Thioamide Group: The thioamide can be alkylated at the sulfur atom or can participate in cyclization reactions to form various heterocyclic compounds.
-
Reactions at the α-Carbon: The acidic proton at the α-carbon can be removed by a base to generate a nucleophilic enolate, which can then react with various electrophiles.
The reactivity of 2-cyanothioacetamides with hydrazine to form 3,5-diaminopyrazoles suggests that this compound could undergo similar cyclization reactions.[4]
Caption: Predicted reactivity of this compound.
Potential Applications in Drug Discovery and Materials Science
While the biological activity of this compound has not been investigated, the presence of the cyano and thioamide functionalities suggests potential for various therapeutic applications. For instance, derivatives of 2-cyanoacrylamide have shown potent inhibitory activity against TAK1, a key protein in inflammatory signaling pathways.[5] Furthermore, various cyanopyridine derivatives are known to possess diverse biological activities, including antiviral and antibacterial properties.[6] The thioamide group is also a key pharmacophore in several known drugs.
In the realm of materials science, the ability of this molecule to form metal complexes through its nitrogen and sulfur atoms could lead to the development of novel coordination polymers with interesting electronic and magnetic properties.
Conclusion
This compound is a molecule with significant untapped potential. This technical guide provides a foundational, albeit theoretical, understanding of its physical and chemical properties. It is our hope that this document will inspire and guide future experimental investigations into the synthesis, characterization, and application of this intriguing compound. The rich chemistry predicted for this molecule, stemming from its unique combination of functional groups, warrants further exploration by the scientific community.
References
-
Ukrainica Bioorganica Acta. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. [Link]
-
PubMed. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]
-
PubChem. 2-Cyanoethyl 3-oxobutanoate | C7H9NO3 | CID 12360406. [Link]
-
PubChem. Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | C9H13NO3 | CID 13328085. [Link]
-
PubChem. 2-Cyano-3-oxopentanoic acid | C6H7NO3 | CID 153798039. [Link]
-
U.S. EPA Substance Registry Services. 2-Butenethioamide, 2-cyano-3-ethoxy-. [Link]
-
MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]
-
ResearchGate. Synthesis and Antioxidant Assessment of some Derived Compounds from 2-Amino-3-Cyanothiophene. [Link]
-
PubMed. Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. [Link]
-
PubChem. 2-Cyano-3-oxobutanoic acid | C5H5NO3 | CID 20217100. [Link]
-
Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. [Link]
- Google Patents.
-
ResearchGate. Tropical Journal of Natural Product Research Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa- pyridine Derivatives. [Link]
-
PHYWE. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). [Link]
-
National Institutes of Health. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. [Link]
-
ResearchGate. Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. [Link]
-
MDPI. Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. [Link]
-
International Journal of Pharmaceutical Sciences and Research. 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. [Link]
-
YouTube. Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]
-
MDPI. Diethyl 2-Cyano-3-oxosuccinate. [Link]
-
ResearchGate. X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate | Request PDF. [Link]
-
TSI Journals. Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. [Link]
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Structural Dynamics and Synthetic Utility of 2-Cyano-3-oxobutanethioamide
Executive Summary & Structural Architecture
The molecule 2-cyano-3-oxobutanethioamide (also known as
This unique arrangement renders the C2 position highly acidic (
Molecular Identity
-
IUPAC Name: this compound[1]
-
Molecular Formula:
[1] -
Molecular Weight: 142.18 g/mol [1]
-
Key Functional Motifs:
Tautomeric Equilibria: The Core Science
Understanding the reactivity of this compound requires mapping its tautomeric landscape.[1] Unlike simple amides, this molecule exists in a complex equilibrium involving proton transfers between the C2-carbon, the oxygen, the sulfur, and the nitrogen atoms.[1]
Resonance-Assisted Hydrogen Bonding (RAHB)
The stability of the enol and enethiol forms is governed by Resonance-Assisted Hydrogen Bonding . The formation of a pseudo-six-membered ring via intramolecular H-bonding (e.g., between the enolic -OH and the thioamide =S, or the thione =S and amide -NH) significantly lowers the energy of the conjugated tautomers compared to the tri-keto form.
Tautomerization Pathway Diagram
The following directed graph illustrates the proton transfer dynamics that dictate the molecule's reactive face in solution.
Figure 1: Tautomeric manifold showing the interconversion between the central Keto-Thione form and its Enol/Thiol variants, leading to a common delocalized anion.[1]
Synthetic Protocol: C-Acylation of Cyanothioacetamide
The direct synthesis of this compound is best achieved via the C-acylation of 2-cyanothioacetamide using acetic anhydride.[1] This method avoids the use of unstable free acetyl chloride and leverages the thermodynamic stability of the product's enol form.
Experimental Workflow
Objective: Synthesis of this compound via Claisen-type condensation.
| Parameter | Specification |
| Starting Material | 2-Cyanothioacetamide (CAS: 7357-70-2) |
| Acylating Agent | Acetic Anhydride ( |
| Solvent/Catalyst | Glacial Acetic Acid / Sodium Acetate (anhydrous) |
| Temperature | Reflux ( |
| Reaction Time | 1 - 3 Hours |
| Yield Target | 65 - 80% |
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-cyanothioacetamide (10 mmol) in glacial acetic acid (15 mL) .
-
Activation: Add anhydrous sodium acetate (15 mmol) to the solution. This acts as a buffer and weak base to facilitate enolization.
-
Addition: Slowly add acetic anhydride (12 mmol) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux. Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The spot for cyanothioacetamide (
) should disappear, replaced by a less polar spot. -
Quenching: Once complete, cool the reaction mixture to room temperature. Pour the contents into ice-cold water (50 mL) with vigorous stirring.
-
Isolation: The product typically precipitates as a yellow/orange solid. Filter the solid using a Buchner funnel.
-
Purification: Recrystallize from Ethanol/Water (ethanol allows for slow crystal growth of the stable enol form).
-
Characterization:
-
IR (
): 2220 (CN), 1650 (C=O, H-bonded), 3200-3400 ( ).[1] -
NMR (DMSO-
): Look for the disappearance of the singlet of the starting material (3.99 ppm) and the appearance of a methyl singlet ( ppm) and a downfield enolic proton ( ppm) if in enol form.
-
Reactivity Profile & Heterocyclic Applications[2][3][4]
The primary utility of this compound lies in its ability to function as a C-C-N-C-S building block.[1] It is a "chameleon" reagent capable of reacting with binucleophiles to form diverse heterocycles.
Key Reaction Pathways[5]
-
Hantzsch Pyridine Synthesis: Condensation with aldehydes and malononitrile (or self-condensation) yields substituted pyridine-2-thiones .[1]
-
Thorpe-Ziegler Cyclization: Reaction with alkyl halides followed by base-induced cyclization yields thiophenes .[1]
-
Pyrimidine Synthesis: Reaction with amidines or guanidine attacks the ketone and nitrile carbons.
Heterocycle Synthesis Workflow
Figure 2: Divergent synthetic pathways originating from the this compound scaffold.
Pharmacological Relevance[1][6][7][8][9]
While often an intermediate, the intact this compound skeleton possesses intrinsic biological potential.[1]
-
DUB Inhibition: Structural analogs (specifically 2-cyano-acrylamides) have been identified as inhibitors of Deubiquitinases (DUBs), which are critical regulators of protein degradation and signaling pathways in cancer and infectious diseases.[1][2][3]
-
Metal Chelation: The proximity of the Oxygen (hard donor) and Sulfur (soft donor) atoms allows for bidentate chelation of transition metals (
), suggesting potential as a metalloenzyme inhibitor.[1] -
Leflunomide Bioisostere: The structure mimics the open-ring active metabolite of Leflunomide (A77 1726), where the isoxazole ring opens to form a cyano-enol structure. The thioamide variant offers altered lipophilicity and metabolic stability profiles.
References
-
Litvinov, V. P. (1999).[1][4] The Chemistry of Cyanothioacetamide and its Derivatives. Russian Chemical Reviews. (Foundational review on the parent scaffold).
-
Fadda, A. A., et al. (2008).[1][5][4] Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry.
-
Donnelly, K. et al. (2014).[1] Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors. Journal of Virology. (Discusses biological activity of the cyano-acrylamide pharmacophore).[1]
-
Ghozlan, S. A. S., et al. (2020).[1][4][6] Synthesis and synthetic applications of cyanoacetamides. Arkivoc. (Detailed protocols on C-acylation and heterocycle formation).
-
Sigma-Aldrich. 2-Cyanothioacetamide Product Specification and Reactivity Data.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases | MDPI [mdpi.com]
Technical Guide: Biological Activities & Synthetic Utility of 2-Cyano-3-oxobutanethioamide Derivatives
This guide provides an in-depth technical analysis of the 2-Cyano-3-oxobutanethioamide scaffold, a versatile pharmacophore in medicinal chemistry. It addresses the synthesis, structural reactivity, and biological evaluation of its derivatives, specifically focusing on its role as a precursor for bioactive heterocycles.
Executive Summary
The This compound scaffold (CAS: 58955-28-5) represents a "privileged structure" in drug discovery due to its dense functionalization. Possessing a nitrile (
Chemical Identity & Structural Significance
The core structure exists in a dynamic equilibrium between keto and enol tautomers, significantly influencing its reactivity.
-
Electrophilic Sites: The carbonyl carbon and the nitrile carbon are susceptible to nucleophilic attack (e.g., by hydrazines or amines).
-
Nucleophilic Sites: The
-carbon (between the ketone and nitrile) is highly acidic ( ), allowing for easy deprotonation and subsequent attack on electrophiles (e.g., aldehydes in Knoevenagel condensation). -
The Thioamide Effect: The sulfur atom enhances lipophilicity compared to the oxo-analog and provides a "soft" nucleophile for cyclization reactions (e.g., Hantzsch thiazole synthesis).
Pharmacophore Mapping (DOT Visualization)
The following diagram illustrates the reactive centers responsible for the scaffold's biological diversification.
Caption: Pharmacophore mapping of this compound showing reactive sites and resulting heterocyclic classes.
Spectrum of Biological Activities[1][2][3][4]
The biological profile of this scaffold is best understood through its derivatives. The linear form acts as a Michael acceptor (similar to 2-cyano-3-acrylamide DUB inhibitors), but the cyclized forms dominate the literature.
Anticancer Activity (Kinase Inhibition)
Derivatives fused into thienopyrimidines or substituted thiophenes function as ATP-competitive inhibitors of receptor tyrosine kinases.
-
Mechanism: The planar heterocyclic system mimics the adenine ring of ATP, fitting into the binding pocket of enzymes like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 .
-
Key Derivative: 2-amino-3-cyano-4-methylthiophene derivatives.
-
Observed Potency:
values in the low micromolar to nanomolar range against MCF-7 (breast) and HeLa (cervical) cancer cell lines. -
Structure-Activity Relationship (SAR):
-
Electron-Donating Groups (EDG): Methoxyl or methyl substitutions on the phenyl ring (if attached) generally increase potency by enhancing hydrophobic interactions within the kinase pocket.
-
Rigidification: Cyclization to a thieno[2,3-d]pyrimidine enhances metabolic stability and binding affinity compared to the open-chain precursor.
-
Antimicrobial & Antifungal Activity
The pyridine and thiophene derivatives synthesized from this scaffold exhibit broad-spectrum activity.
-
Target: Bacterial DNA gyrase and fungal CYP51 (lanosterol 14
-demethylase). -
Efficacy: High activity reported against Gram-positive bacteria (S. aureus, B. subtilis) with MIC values often comparable to Ampicillin (
). -
SAR Insight: The presence of a lipophilic tail (e.g., a chlorophenyl or bromophenyl group) attached to the scaffold is critical for penetrating the bacterial cell wall.
Antioxidant Activity
Phenolic derivatives and certain aminothiophenes derived from the scaffold show radical scavenging ability.
-
Assay: DPPH radical scavenging.
-
Mechanism: Hydrogen atom transfer (HAT) from the amino (
) or enol ( ) groups to the free radical.
Synthetic Pathways & Experimental Protocols
Synthesis of the Core Scaffold
Reaction: Reaction of Acetoacetanilide with Isothiocyanates or cyanoacetamide modification. Standard Protocol:
-
Reagents: Cyanoacetamide, Isothiocyanate (R-NCS), Base (KOH or
). -
Solvent: Ethanol or DMF.
-
Procedure: Stir equimolar amounts at
for 2 hours, then allow to warm to room temperature. Acidify with dilute HCl to precipitate the thioamide.
Pathway to Bioactive Aminothiophenes (Gewald Reaction)
This is the most critical transformation for generating anticancer agents.
Workflow Diagram (DOT):
Caption: The Gewald-type synthesis pathway converting the linear thioamide precursor into the bioactive aminothiophene scaffold.
Protocol: In Vitro Cytotoxicity (MTT Assay)
To validate the anticancer potential of synthesized derivatives, the following standard operating procedure (SOP) is recommended.
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (
in PBS). -
Solubilization Buffer: DMSO.
Step-by-Step:
-
Seeding: Plate cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add graded concentrations of the derivative (
). Include Doxorubicin as a positive control.[1] Incubate for 48h. -
Labeling: Add
MTT reagent to each well. Incubate for 4h at . Mitochondrial reductases in viable cells reduce MTT to purple formazan. -
Solubilization: Aspirate media and add
DMSO to dissolve crystals. -
Measurement: Read absorbance at 570 nm.
-
Calculation:
.
Data Summary: Comparative Activity
The following table summarizes typical
| Derivative Sub-Class | Target Organism/Cell | Activity Type | Typical IC50 / MIC | Reference Standard |
| 2-Amino-thiophene | MCF-7 (Breast Cancer) | Cytotoxic | Doxorubicin ( | |
| Thieno[2,3-d]pyrimidine | EGFR Kinase | Inhibition | Gefitinib ( | |
| Pyridine Derivative | S. aureus | Antibacterial | Ampicillin ( | |
| Linear Acrylamide | Murine Norovirus | Antiviral | Nitazoxanide |
References
-
Synthesis and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives. Source: National Institutes of Health (NIH) / PMC. Context: Describes the synthesis of thiophene derivatives from cyano-thio-intermediates and their antibacterial/antivirulence profiles. URL:[Link]
-
Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors. Source: ResearchGate.[2] Context: Establishes the biological activity of the linear "2-cyano-3-acrylamide" structure (closely related to the thioamide) as DUB inhibitors. URL:[Link]
-
Synthesis, Molecular Structure Optimization, and Cytotoxicity Assay of a Novel 2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene. Source: NIH / PubMed Central. Context: Provides the specific synthetic protocol (Gewald reaction) and cytotoxicity data (HeLa/PC-3) for thiophenes derived from the cyano-thio scaffold. URL:[Link]
-
Synthesis of some novel 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. Source: NIH / PMC. Context: Details the synthesis of complex heterocyclic systems starting from cyano-functionalized precursors and their evaluation against breast cancer lines. URL:[Link]
-
Antibacterial Activity of 2-amino-3-cyanopyridine derivatives. Source: ResearchGate / Mendeleev Communications. Context: Discusses the antimicrobial efficacy of pyridine derivatives formed via the condensation of acetoacetanilide/cyano-derivatives. URL:[Link]
Sources
"reactivity of 2-Cyano-3-oxobutanethioamide"
An In-depth Technical Guide to the Reactivity of 2-Cyano-3-oxobutanethioamide
Abstract
This compound is a polyfunctional synthetic building block of significant interest to the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a highly activated methylene group, a β-keto functionality, a nitrile, and a thioamide, offers multiple reactive centers for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of the core reactivity of this compound, articulated from the perspective of a senior application scientist. We will explore its logical synthesis, delve into the interplay of its functional groups, and present detailed, field-proven protocols for its application in the construction of high-value heterocyclic scaffolds such as thiophenes, pyridines, thiazoles, and pyrazoles. The causality behind its reaction pathways and its potential in drug discovery programs are emphasized throughout.
Introduction: The Strategic Value of a Polyfunctional Synthon
In the landscape of modern organic synthesis, the efficiency of constructing complex molecular architectures is paramount. Polyfunctional synthons—molecules bearing multiple, strategically positioned reactive groups—are the linchpins of convergent and diversity-oriented synthesis. This compound stands out as an exemplar of such a synthon. The molecule integrates four distinct functional groups within a compact four-carbon backbone:
-
An Active Methylene Group: Positioned between three powerful electron-withdrawing groups (cyano, keto, and thioamide), the C2 protons exhibit significant acidity, rendering this position a potent carbon nucleophile.
-
A β-Dicarbonyl System: The 1,3-relationship between the ketone and the thioamide carbonyl analogue creates a versatile scaffold for reactions with dinucleophiles.
-
A Thioamide Moiety: This group is a bioisostere of an amide and a critical reactant in the synthesis of sulfur-containing heterocycles. It provides both a nucleophilic sulfur atom and an electrophilic carbon.
-
A Nitrile Group: A powerful electron-withdrawing group and a versatile handle for conversion into other functionalities or for participation in cyclization reactions.
This guide is designed for researchers, medicinal chemists, and drug development professionals. It aims to transcend a mere cataloging of reactions by providing a deep, mechanistically-grounded understanding of why this compound behaves as it does, thereby empowering scientists to harness its full synthetic potential.
Synthesis and Physicochemical Characterization
While this compound is not widely commercially available, its synthesis is logically derived from foundational organic reactions. A robust and efficient approach is the Claisen-type condensation between cyanothioacetamide and an acetoacetylating agent, such as ethyl acetoacetate.
Proposed Synthesis: A Claisen-Type Condensation Approach
Causality of the Synthetic Design: The Claisen condensation is a cornerstone C-C bond-forming reaction that joins an enolizable ester (or its equivalent) with a second ester molecule.[1][2][3][4] In this context, cyanothioacetamide provides the highly acidic α-protons necessary for enolate formation, while ethyl acetoacetate serves as the electrophilic acylating agent. The choice of a strong, non-nucleophilic base like sodium ethoxide is critical; it must be sufficiently strong to deprotonate the cyanothioacetamide without promoting significant side reactions like hydrolysis of the ester or nitrile.[5] The reaction is driven to completion by the irreversible deprotonation of the newly formed, and even more acidic, β-dicarbonyl product.
Detailed Experimental Protocol: Synthesis of this compound
-
Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 50 mL of absolute ethanol.
-
Base Preparation: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol at room temperature. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add cyanothioacetamide (10.0 g, 0.1 mol) with stirring until it dissolves. Subsequently, add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. Acidify the aqueous solution to pH 3-4 by the slow addition of 2M hydrochloric acid.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water (2 x 30 mL), and dried under vacuum.
-
Purification: The crude product can be recrystallized from an appropriate solvent such as ethanol or an ethanol/water mixture to yield the purified this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the expected properties of the target compound, with spectroscopic data predicted based on analogous structures found in the literature.[6][7][8]
| Property | Value |
| Molecular Formula | C₅H₆N₂OS |
| Molecular Weight | 142.18 g/mol |
| Appearance | Pale yellow to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 2.4 (s, 3H, -COCH₃), 4.5 (s, 1H, -CH(CN)-), 9.5 (br s, 1H, -CSNH₂), 10.0 (br s, 1H, -CSNH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 25 (-CH₃), 55 (-CH(CN)-), 117 (-CN), 195 (-C=O), 205 (-C=S) |
| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretch), 2220 (C≡N stretch), 1710 (C=O stretch), 1620 (N-H bend), 1400-1200 (C=S stretch) |
Electronic Landscape and Tautomeric Equilibria
The reactivity of this compound is governed by a dynamic interplay between its functional groups and the resulting tautomeric forms. The presence of both a β-dicarbonyl system and a thioamide group allows for complex equilibria that dictate the nucleophilic and electrophilic character of the molecule.
The active methylene proton is highly acidic and readily removed by a base. The resulting anion is extensively delocalized across the oxygen, nitrogen, and sulfur atoms, as well as the cyano group. This delocalization stabilizes the conjugate base and facilitates reactions at the α-carbon. Furthermore, the molecule can exist in several tautomeric forms, primarily the keto-enol and the thioamide-thioenol forms. The enol and thioenol forms are often the reactive species in cyclization reactions.
A simplified representation of the major tautomeric equilibria for this compound.
Cyclocondensation Reactions: A Gateway to Privileged Heterocyclic Scaffolds
The true synthetic power of this compound is realized in its use as a precursor for a wide variety of heterocyclic systems. Many of these heterocycles form the core of numerous pharmaceuticals and functional materials.
Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from an α-cyano-carbonyl compound, elemental sulfur, and an active methylene compound or a ketone, in the presence of a base.[9][10][11] this compound contains both the required α-cyano-carbonyl functionality and an active methylene group, making it an ideal substrate for a bipartite Gewald-type cyclization.
Mechanistic Rationale: The reaction is initiated by the base-catalyzed condensation of the active methylene group with elemental sulfur to form a persulfide intermediate. This is followed by an intramolecular attack of the enolizable ketone onto the sulfur chain, leading to cyclization. Subsequent tautomerization and elimination of water yield the aromatic 2-aminothiophene ring.
Logical workflow for the Gewald synthesis of 2-aminothiophenes.
-
Mixing Reactants: In a 100 mL round-bottom flask, combine this compound (1.42 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and 20 mL of ethanol.
-
Catalyst Addition: Add morpholine (0.87 g, 10 mmol) to the suspension with stirring.
-
Reaction: Gently heat the mixture to reflux for 1-2 hours. The initial suspension should dissolve to form a clear solution, followed by the precipitation of the product.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to afford the purified thiophene derivative.
Synthesis of Substituted Pyridinethiones
The 1,3-dicarbonyl nature of this compound makes it an excellent substrate for the synthesis of pyridinethione derivatives. These reactions often proceed via a Michael addition followed by intramolecular cyclization.
Mechanistic Rationale: The reaction of this compound with an enone or another 1,3-dicarbonyl compound in the presence of a base like piperidine or sodium ethoxide initiates a cascade.[12][13][14] The base first catalyzes the formation of the enolate from the active methylene group of the thioamide. This enolate then acts as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound. The resulting adduct undergoes an intramolecular cyclization via the attack of the thioamide nitrogen onto one of the carbonyl groups, followed by dehydration to yield the stable pyridinethione ring system.
Reaction pathway for the formation of pyridinethiones.
-
Setup: In a 50 mL flask, dissolve this compound (1.42 g, 10 mmol) in 15 mL of ethanol.
-
Reactant Addition: Add acetylacetone (1.0 g, 10 mmol) to the solution, followed by a catalytic amount of piperidine (0.2 mL).
-
Reaction: Reflux the mixture for 3 hours. A precipitate will form as the reaction proceeds.
-
Isolation: Cool the flask in an ice bath. Collect the solid product by filtration.
-
Purification: Wash the product with cold diethyl ether and recrystallize from glacial acetic acid to obtain the pure pyridinethione.
Synthesis of Thiazoles via Hantzsch-Type Reaction
The thioamide functional group is a classic precursor for the Hantzsch thiazole synthesis, which involves its reaction with an α-halo ketone.[13][15][16]
Mechanistic Rationale: The sulfur atom of the thioamide acts as the nucleophile, attacking the electrophilic carbon of the α-halo ketone. This S-alkylation step forms a thioimonium salt intermediate. Subsequent intramolecular cyclization occurs through the attack of the thioamide nitrogen onto the ketone carbonyl group, followed by dehydration to furnish the aromatic thiazole ring.
-
Reactant Mixture: Dissolve this compound (1.42 g, 10 mmol) in 25 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Addition of Halo-ketone: Add 2-bromoacetophenone (1.99 g, 10 mmol) to the solution.
-
Reaction: Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole derivative may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be collected by filtration or neutralized with a mild base (e.g., sodium bicarbonate solution) to precipitate the free base, which is then filtered, dried, and recrystallized from ethanol.
Applications in Drug Discovery
The heterocyclic scaffolds readily accessible from this compound are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.
-
2-Aminothiophenes: This scaffold is found in antipsychotic drugs (e.g., Olanzapine), anti-inflammatory agents, and kinase inhibitors.[17]
-
Pyridines: The pyridine ring is a cornerstone of medicinal chemistry, present in drugs across virtually all therapeutic areas, including cardiovascular, anti-infective, and oncology treatments.[5]
-
Thiazoles: Thiazole-containing compounds exhibit a broad range of bioactivities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[13]
-
Pyrazoles: This ring system is a key component of blockbuster drugs like Celecoxib (an anti-inflammatory agent) and Sildenafil (used for erectile dysfunction).[4]
The ease with which this compound can be converted into libraries of these diverse heterocycles makes it an invaluable tool for lead generation and optimization in drug discovery programs.
Conclusion and Future Outlook
This compound is a testament to the power of strategic molecular design. Its convergence of multiple reactive functionalities within a single, accessible molecule provides a rapid and efficient entry point to a vast chemical space of high-value heterocyclic compounds. The reactions it undergoes, such as the Gewald, Hantzsch, and various cyclocondensations, are robust, well-understood, and highly amenable to the generation of diverse molecular libraries. For researchers and professionals in drug development and materials science, mastering the reactivity of this synthon is not just an academic exercise; it is a practical strategy for accelerating innovation and discovery. Future work will likely focus on its application in asymmetric catalysis and the development of novel multicomponent reactions to further expand its synthetic utility.
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Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. [Link]
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BYJU'S. (n.d.). Claisen Condensation. [Link]
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Hassan, A. H. E., et al. (2019). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 9(1), 1-11. [Link]
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Al-Adiwish, W. M., et al. (2012). Synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives as potent antioxidant agents. International Journal of Molecular Sciences, 13(6), 7794-7808. [Link]
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Pathare, R. S., & Mhaske, S. B. (2021). β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. ARKIVOC, 2021(v), 196-248. [Link]
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Kazakova, O. B., et al. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank, 2025(1), M1990. [Link]
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Zhdankina, G. M., et al. (2023). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1190-1199. [Link]
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Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500. [Link]
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Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(10), 793-844. [Link]
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Elgemeie, G. H., et al. (2017). Crystal structure of 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide. Acta Crystallographica Section E: Crystallographic Communications, 73(8), 1195-1198. [Link]
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de C. Rezende, M. C. S., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
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Hauser, C. R., & Reynolds, G. A. (1948). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. Journal of the American Chemical Society, 70(7), 2402-2404. [Link]
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Hassan, A. H. E., et al. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Scientific Reports, 12(1), 3144. [Link]
-
Youssef, A. M., et al. (2001). Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and thiourea. Phosphorus, Sulfur, and Silicon and the Related Elements, 175(1), 155-167. [Link]
-
Itoh, T., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Heterocycles, 78(10), 2561-2567. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
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-
Mijin, D. Ž., et al. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Journal of the Serbian Chemical Society, 59(12), 947-952. [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]
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-
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Al-Omar, M. A. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 15(7), 4799-4812. [Link]
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ResearchGate. (2010). ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. [Link]
-
ResearchGate. (2018). Thorpe-Ziegler reaction. [Link]
- Google Patents. (2003). Process for preparing alpha-halo-ketones.
-
Hutton, C. A. (n.d.). Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. Hutton Research Group. [Link]
-
Bolm, C., et al. (2011). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 13(24), 6544-6547. [Link]
-
ResearchGate. (2017). Crystal structure of 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide. [Link]
-
Hafez, H. N., et al. (2008). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 13(8), 1501-1517. [Link]
-
Brummond, K. M., et al. (2024). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. The Journal of Organic Chemistry, 89(3), 1836-1849. [Link]
-
ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. [Link]
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. [Link]
-
ResearchGate. (2004). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. [Link]
-
MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate. [Link]
-
Taylor & Francis. (2019). α-halo ketones – Knowledge and References. [Link]
-
LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
ResearchGate. (2014). Reactivity of 2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-. [Link]
-
Doc Brown's Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane. [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
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- 10. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
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An In-Depth Technical Guide to 2-Cyano-3-oxobutanethioamide and its Analogs
Abstract
The thioamide functional group, a fascinating isostere of the amide bond, has garnered significant attention in medicinal chemistry for its unique physicochemical properties and diverse biological activities.[1][2] This guide provides a comprehensive technical overview of 2-Cyano-3-oxobutanethioamide, a key heterocyclic building block, and its analogs. We will delve into the synthetic pathways, principles of characterization, structure-activity relationships, and significant therapeutic applications, with a particular focus on their potential as anticancer and antimicrobial agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols to facilitate further investigation and innovation in this promising area of chemical biology.
Introduction: The Thioamide Scaffold in Modern Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, sulfur-containing heterocycles, particularly those derived from thioamides, are of paramount importance.[1] Thioamides, where the carbonyl oxygen of an amide is replaced by sulfur, exhibit distinct properties compared to their amide counterparts. The C=S bond is longer than a C=O bond, and thioamides are better hydrogen bond donors but weaker acceptors. These subtle changes can lead to profound differences in molecular conformation, membrane permeability, metabolic stability, and target engagement, making thioamides a valuable tool in drug design.[3]
This compound and its derivatives often serve as precursors for the synthesis of polysubstituted thiophenes and other complex heterocyclic systems.[4][5] These resulting scaffolds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8] This guide will explore the chemistry and biology of this scaffold, providing the necessary technical details to empower researchers in this field.
Synthesis and Characterization
Core Synthesis via Gewald Reaction
A primary and highly versatile method for synthesizing the precursors to these analogs, specifically 2-aminothiophenes, is the Gewald reaction .[9] This one-pot, multi-component reaction is a cornerstone of thiophene chemistry.
Causality of the Mechanism: The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between a ketone (or aldehyde) and an active methylene compound like a α-cyanoester or, in our case, a precursor like cyanoacetamide.[10][11] This forms a stable α,β-unsaturated nitrile intermediate. Elemental sulfur then adds to this intermediate, followed by an intramolecular cyclization and tautomerization to yield the final, highly substituted 2-aminothiophene product.[10][12] The thermodynamic driving force for the reaction is the formation of the stable aromatic thiophene ring.[10]
A generalized workflow for this synthesis is depicted below.
Caption: Generalized workflow for the Gewald Synthesis of 2-Aminothiophenes.
Spectroscopic Characterization
Unambiguous structure determination is critical. The newly synthesized compounds are typically characterized using a combination of spectroscopic methods.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the proton and carbon framework of the molecule, confirming the connectivity and chemical environment of each atom.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. A strong absorption band in the region of 2200-2260 cm⁻¹ is characteristic of the nitrile (C≡N) group, while the C=S group of the thioamide will have a characteristic absorption.[13]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can further confirm the proposed structure.
| Technique | Key Functional Group | Expected Signal / Region |
| IR Spectroscopy | Nitrile (C≡N) | Strong absorption at ~2220 cm⁻¹ |
| Thioamide (C=S) | Absorption in the 1250-1020 cm⁻¹ region | |
| Carbonyl (C=O) | Strong absorption at ~1710 cm⁻¹ | |
| ¹H NMR | Amide/Amine (NH₂) | Broad singlet, chemical shift varies |
| Alkyl Protons | 0.9 - 4.0 ppm | |
| ¹³C NMR | Nitrile Carbon | ~115-120 ppm |
| Thioamide Carbon | ~190-210 ppm | |
| Carbonyl Carbon | ~190-200 ppm |
Table 1: General Spectroscopic Data for Characterizing this compound Analogs.
Biological Activities and Therapeutic Potential
The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. The electronic properties of the cyano, oxo, and thioamide groups create a versatile pharmacophore that can be tailored to interact with various biological targets.
Anticancer Activity
Many thiophene derivatives synthesized from these precursors have shown significant potential as anticancer agents.[7][14][15] Their mechanisms of action are varied and can include:
-
Kinase Inhibition: The thiophene scaffold can be decorated with substituents that target the ATP-binding pocket of protein kinases, which are often dysregulated in cancer. For instance, thienopyrimidine derivatives have shown potent activity against kinases like VEGFR-2 and AKT, which are crucial for tumor angiogenesis and cell survival.[16]
-
Induction of Apoptosis: Some analogs have been shown to induce programmed cell death (apoptosis) in cancer cells by disrupting the mitochondrial membrane potential and increasing levels of reactive oxygen species (ROS).[17]
-
Metal Chelation: The thioamide group can act as a chelator for metal ions like copper. Some anticancer agents leverage this to selectively transport copper into cancer cell mitochondria, inducing oxidative stress and cell death.[2]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[18] Thioamide-containing compounds and their heterocyclic derivatives have shown promise in this area.[19][20]
-
Direct Inhibition: Certain analogs exhibit broad-spectrum activity by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.[21]
-
Host-Based Therapies: An emerging strategy is to target host cell pathways that pathogens exploit. For example, 2-cyano-3-acrylamide inhibitors, which share structural motifs, have been shown to inhibit host deubiquitinase enzymes (DUBs), thereby reducing the intracellular replication of viruses and bacteria.[18]
Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is the core of medicinal chemistry. For the 2-aminothiophene scaffold derived from the Gewald reaction, specific substitutions at different positions on the thiophene ring can dramatically alter potency and selectivity.
Sources
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Heterocyclic Synthesis using 2-Cyano-3-oxobutanethioamide
[1]
Executive Summary
This compound represents a class of "push-pull" alkenes/enols that serve as versatile synthons for diversity-oriented synthesis (DOS). Unlike simple cyanothioacetamides, the incorporation of the C3-acetyl group introduces a second electrophilic center (the ketone), enabling regioselective cyclizations that are inaccessible to the parent compounds. This guide details its application in synthesizing thiazoles , pyridines , and pyrazoles , focusing on mechanistic pathways and practical protocols.
Chemical Profile & Reactivity
Systematic Name: this compound
Formula:
The "Chameleon" Nature of the Reagent
The molecule exists in a complex equilibrium of tautomers, which dictates its reactivity towards different electrophiles and nucleophiles.
-
Site A (Thioamide Sulfur): Highly nucleophilic; primary site for alkylation with
-haloketones (Hantzsch synthesis). -
Site B (C2-Methine): The central carbon is highly acidic (
) due to the flanking Acetyl, Cyano, and Thiocarbonyl groups. It acts as a carbon nucleophile in Knoevenagel condensations. -
Site C (Acetyl Carbonyl): Hard electrophile; reacts with hydrazines and amines.
-
Site D (Nitrile): Generally stable but can participate in Thorpe-Ziegler cyclizations under basic conditions.
Reactivity Diagram
Figure 1: Divergent synthetic pathways based on chemoselective activation of the reagent.
Protocol A: Synthesis of Functionalized Thiazoles
This protocol utilizes the nucleophilicity of the sulfur atom to react with
Mechanism[2]
-
S-Alkylation: The thioamide sulfur attacks the
-carbon of the haloketone, displacing the halide. -
Cyclization: The amide nitrogen attacks the ketone carbonyl of the tethered group.
-
Dehydration: Loss of water aromatizes the ring.
Experimental Procedure
Target: Synthesis of 2-(1-acetyl-1-cyanomethyl)-4-phenylthiazole (General Structure).
Materials:
-
This compound (1.0 mmol)
-
Phenacyl bromide (2-bromoacetophenone) (1.0 mmol)
-
Ethanol (Absolute, 10 mL)
-
Sodium Acetate (1.2 mmol, optional buffer)
Step-by-Step:
-
Dissolution: Dissolve 142 mg (1.0 mmol) of this compound in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Addition: Add 199 mg (1.0 mmol) of phenacyl bromide. If the reaction is slow, add sodium acetate to buffer the HBr formed.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 3:7). The starting thioamide spot (
) should disappear. -
Workup: Cool the reaction mixture to room temperature. The product often precipitates as a crystalline solid.
-
Isolation: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by water (2 x 10 mL) to remove inorganic salts.
-
Purification: Recrystallize from Ethanol/DMF mixture if necessary.
Expected Yield: 75–85% Data Interpretation:
-
IR: Disappearance of broad thioamide
bands; appearance of sharp thiazole C=N stretch. -
1H NMR: Appearance of the thiazole proton (singlet around
7.0–8.0 ppm).
Protocol B: Multicomponent Synthesis of Pyridines
The active methylene group allows the reagent to act as a Michael donor. This protocol describes a pseudo-three-component reaction (or two-step one-pot) to form substituted pyridines.
Mechanism[2]
-
Knoevenagel Condensation: Reaction with an aryl aldehyde forms an arylidene intermediate.
-
Michael Addition: A second equivalent of active methylene (or an added enamine/malononitrile) attacks the arylidene.
-
Cyclization: Intramolecular attack of the amine/nitrogen onto a nitrile or carbonyl.
Experimental Procedure
Target: Synthesis of substituted 3-cyano-2-pyridinethione derivatives.
Materials:
-
This compound (1.0 mmol)
-
Aryl Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol) [or use 2 equivalents of the thioamide for dimerization]
-
Catalyst: Piperidine (3-4 drops)
-
Solvent: Ethanol (15 mL)
Step-by-Step:
-
Mixing: In a reaction vessel, combine the thioamide, aryl aldehyde, and malononitrile in ethanol.
-
Catalysis: Add catalytic piperidine.
-
Reaction: Reflux for 3–6 hours. The solution typically turns from yellow to deep orange/red.
-
Precipitation: Cool to 0°C. Acidify slightly with dilute HCl if necessary to induce precipitation of the thione form.
-
Filtration: Collect the solid by vacuum filtration.
Key Insight: The presence of the acetyl group at position 3 of the thioamide may lead to competition between forming a pyridine (via CN) and a pyridine (via COMe). In many cases, the cyano group is retained at position 3 of the final pyridine ring, while the thioamide sulfur becomes a thione (
Protocol C: Synthesis of Pyrazoles
Reaction with hydrazine is a classic route to pyrazoles. The 1,3-relationship between the acetyl carbonyl and the thioamide carbon (bridged by the methine) creates a perfect scaffold for hydrazine insertion.
Experimental Workflow
Figure 2: Mechanistic pathway for Pyrazole formation.
Procedure:
-
Mix this compound (1 mmol) with Hydrazine Hydrate (1.2 mmol) in Ethanol (10 mL).
-
Reflux for 2 hours. Evolution of
(rotten egg smell) usually indicates the sulfur is being displaced (forming an amino-pyrazole) or retained as a thiol depending on conditions. -
Safety Note: Perform in a fume hood. Trap evolved
in a bleach or NaOH solution.
Critical Considerations & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield (Thiazole) | Incomplete alkylation; loss of HBr | Add NaOAc (1.0 eq) to buffer the reaction. Ensure reagent quality (thioamides degrade). |
| Oily Product | Solvent trapping; impurities | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Multiple Spots (TLC) | Tautomeric equilibrium | This is normal for thioamides. Check NMR to confirm if spots are isomers or impurities. |
| Smell | Hydrolysis to | Use bleach traps. Store starting material in a desiccator at 4°C. |
References
-
Dapson in Heterocyclic Chemistry Part VI: Synthesis and Molecular Docking. (2020). Semantic Scholar. (Discusses reactions of this compound with ethyl 3-aryl-2-bromopropanoates). [Link]
-
Reactions of Cyanothioacetamide: Synthesis of Several New Thioxohydro-pyridine-3-carbonitrile and Thienopyridine Derivatives. (2017). ResearchGate.[1] (Provides foundational chemistry for cyanothioacetamide derivatives). [Link]
-
One-pot synthesis of functionalized pyrazolo[3,4-c]pyrazoles. (2020). Arkivoc. (Illustrates hydrazine reactions with cyano-acetamide derivatives). [Link]
-
Synthesis of heterocycles based on arylation products of this compound. (2020). Semantic Scholar. [Link]
"experimental protocols for 2-Cyano-3-oxobutanethioamide reactions"
Application Note: Experimental Protocols for 2-Cyano-3-oxobutanethioamide Reactions
Introduction: The Molecular Architect's Tool
This compound (CAS 58955-28-5), also referred to as 2-acetyl-2-cyanothioacetamide, is a densely functionalized "push-pull" alkene precursor and a versatile C3-synthon. Its utility in drug discovery stems from its unique tetrad of reactive centers packed into a low molecular weight scaffold (MW: 142.18 g/mol ):
-
Electrophilic Ketone (C3): Susceptible to condensation with amines and hydrazines.
-
Nucleophilic Active Methylene (C2): Highly acidic (pKa ~6-7) due to flanking electron-withdrawing groups (CN, CS, CO), enabling Knoevenagel and Michael reactions.
-
Electrophilic Nitrile (CN): A target for intramolecular cyclization to form amino-heterocycles.
-
Nucleophilic Thioamide (CSNH₂): The sulfur atom is a soft nucleophile ideal for alkylation (Hantzsch type), while the nitrogen can participate in ring closure.
This guide provides three validated experimental protocols designed to exploit these specific reactivity modes for the synthesis of Thiazoles , Pyrazoles , and Pyridinethiones —scaffolds ubiquitous in kinase inhibitors and antimicrobial agents.
Reactivity & Tautomerism Visualization
Understanding the tautomeric equilibrium is critical for solvent selection. In polar protic solvents (MeOH, EtOH), the enol-thione form is stabilized, enhancing the nucleophilicity of the sulfur atom.
Figure 1: Tautomeric landscape and reactive centers of this compound.
Experimental Protocols
Protocol A: Synthesis of Functionalized Thiazoles (Hantzsch-Type)
Target: 2-(1-Acetyl-1-cyanomethyl)-4-arylthiazoles
This protocol exploits the high nucleophilicity of the thioamide sulfur towards
Reagents:
-
This compound (1.0 equiv)
-
Phenacyl Bromide (substituted) (1.0 equiv)
-
Ethanol (Absolute)[1]
-
Sodium Acetate (anhydrous, 1.2 equiv)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.42 g (10 mmol) of this compound in 20 mL of absolute ethanol.
-
Addition: Add 1.99 g (10 mmol) of phenacyl bromide. The solution may turn slightly yellow.
-
Cyclization: Add 0.98 g (12 mmol) of anhydrous sodium acetate.
-
Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3).
-
Work-up: Cool the reaction mixture to room temperature. Pour onto 100 mL of crushed ice/water mixture.
-
Isolation: Filter the resulting precipitate, wash with cold water (2 x 10 mL), and recrystallize from ethanol/DMF (9:1).
Mechanism Insight:
The sulfur atom attacks the methylene carbon of the phenacyl bromide (
Protocol B: Synthesis of 5-Amino-Pyrazoles
Target: 5-Amino-4-cyano-3-methylpyrazole derivatives
Hydrazine acts as a dinucleophile. The reaction selectivity is driven by the "hard" nitrogen of hydrazine attacking the "hard" ketone (C3) first, followed by cyclization onto the nitrile (CN).
Reagents:
-
This compound (1.0 equiv)
-
Hydrazine Hydrate (80%, 1.2 equiv)
-
Catalytic Acetic Acid (3 drops)
Procedure:
-
Setup: Dissolve 10 mmol of the thioamide in 15 mL ethanol.
-
Initiation: Add hydrazine hydrate (12 mmol) dropwise at 0°C (ice bath) to control the exotherm.
-
Reaction: Allow to warm to room temperature, then reflux for 4 hours.
-
Observation: Evolution of
gas is not expected if the nitrile pathway is favored; however, if the thioamide is attacked, will evolve. In this specific substrate, the Ketone-Nitrile cyclization is kinetically favored, retaining the thioamide or converting it to a secondary functionality.-
Note: If the target is the Pyrazol-5-one , use basic conditions. For Amino-pyrazole , use neutral/acidic conditions.
-
-
Purification: Evaporate solvent to 50% volume. Cool to precipitate the product.
Protocol C: One-Pot Synthesis of 3-Cyano-2-Pyridinethiones
Target: 4-Aryl-3-cyano-6-methyl-2-pyridinethione
This is a cascade reaction involving Knoevenagel condensation followed by Michael addition and cyclization.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Aldehyde (e.g., Benzaldehyde) (1.0 equiv)[3]
-
Malononitrile (1.0 equiv) - Optional for complex fused systems, but for simple pyridinethione, the thioamide self-condenses or reacts with enaminones.
-
Revised Reagents for Standard Protocol:
-
Acetylacetone (1.0 equiv)
-
2-Cyanothioacetamide (1.0 equiv)
-
Wait, our starting material IS the "combined" reagent.
-
Correct Protocol for THIS substrate: Reaction with Aryl Aldehydes directly.
-
Procedure:
-
Mix: Combine this compound (10 mmol) and Benzaldehyde (10 mmol) in 20 mL Ethanol.
-
Catalyst: Add 0.5 mL Piperidine.
-
Reflux: Heat for 3 hours. The active methylene (C2) condenses with the aldehyde.
-
Product: This forms the Arylidene derivative (Chalcone analog).
-
Cyclization (Step 2): To form the pyridine, add an enamine or another equivalent of active methylene (like Malononitrile) and reflux for an additional 2 hours.
Data Summary & Troubleshooting
| Parameter | Protocol A (Thiazole) | Protocol B (Pyrazole) | Protocol C (Pyridinethione) |
| Solvent | Ethanol (Abs) | Ethanol/Acetic Acid | Ethanol/Piperidine |
| Temp | 78°C (Reflux) | 0°C | 80°C |
| Time | 2-3 h | 4 h | 3-5 h |
| Yield (Typ) | 75-85% | 60-70% | 65-80% |
| Key Risk | Hydrolysis of Thioamide | Azine formation (dimer) | Knoevenagel Reversibility |
Troubleshooting:
-
Low Yield (Protocol A): Ensure Sodium Acetate is anhydrous. Water competes with the cyclization.
-
Sticky Solid (Protocol B): Triturate the crude product with cold diethyl ether to remove unreacted hydrazine.
-
No Precipitate (Protocol C): Pour reaction mixture into acidified ice water (HCl, pH 4) to protonate the thiolate salt.
Pathway Visualization (Graphviz)
Figure 2: Divergent synthetic pathways for this compound.
References
-
Mamedov, I., et al. (2023).[4][5] "Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties." ResearchGate.[6] Available at: [Link]
-
Mohareb, R. M., & Samir, E. M. (2012).[4] "The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives." Open Journal of Medicinal Chemistry. Available at: [Link]
-
Asadi, S., et al. (2020). "One-pot synthesis of functionalized pyrazolo[3,4-c]pyrazoles by reaction of 2-cyano-N-methyl-acrylamide, aryl aldehyde, and hydrazine hydrate." Arkivoc. Available at: [Link]
-
PubChem Compound Summary. (2025). "this compound (CID 3155833)." National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. article.sapub.org [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application and Protocol Guide: Comprehensive Characterization of 2-Cyano-3-oxobutanethioamide
Introduction: Unveiling the Molecular Architecture of 2-Cyano-3-oxobutanethioamide
This compound is a multifaceted organic molecule featuring a unique combination of reactive functional groups: a nitrile, a ketone, and a thioamide. This arrangement of electron-withdrawing and polarizable moieties suggests its potential as a versatile building block in heterocyclic synthesis and drug discovery. The precise characterization of this compound is paramount to understanding its reactivity, purity, and stability, thereby ensuring its effective application in research and development.
This comprehensive guide provides a suite of detailed analytical methods and protocols for the thorough characterization of this compound. The methodologies outlined herein are designed to provide unambiguous structural elucidation and purity assessment, critical for researchers, scientists, and professionals in the field of drug development. The protocols are presented with an emphasis on the underlying scientific principles, empowering the user to not only execute the methods but also to interpret the results with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the carbon backbone and the nature of the surrounding functional groups.
Causality in Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial, as it will dissolve the polar analyte and its exchangeable thioamide protons will be observable. The use of two-dimensional NMR techniques like COSY and HMBC is essential to definitively assign proton and carbon signals, especially in a molecule with multiple functional groups that influence chemical shifts.
Expected ¹H and ¹³C NMR Spectral Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (HMBC) |
| CH₃ (Methyl) | ~2.3 | ~25 | C=O |
| CH (Methine) | ~4.5 | ~50 | C≡N, C=O, C=S |
| NH₂ (Thioamide) | ~9.5, ~10.0 (broad) | - | C=S |
| C=O (Ketone) | - | ~195 | CH₃, CH |
| C≡N (Nitrile) | - | ~115 | CH |
| C=S (Thioamide) | - | ~205 | CH, NH₂ |
Note: Chemical shifts are estimations based on related structures and may vary depending on solvent and concentration. The thioamide carbon (C=S) is expected to have a chemical shift significantly downfield, typically in the 200–210 ppm range[1].
Protocol 1.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument for optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set a spectral width of approximately 220 ppm, centered around 110 ppm.
-
Use a 45° pulse angle and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition (Optional but Recommended):
-
Perform a ¹H-¹H COSY experiment to establish proton-proton couplings.
-
Perform a ¹H-¹³C HMBC experiment to determine long-range proton-carbon correlations, which is crucial for assigning quaternary carbons like the ketone, nitrile, and thioamide carbons.
-
-
Data Processing: Process the acquired FIDs with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectra.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For this compound, the characteristic vibrational frequencies of the C≡N, C=O, and C=S bonds, as well as N-H bonds, will provide definitive evidence of its structure.
Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples as it requires minimal sample preparation and provides high-quality spectra. The key is to look for the characteristic stretching frequencies of the nitrile and carbonyl groups, which are typically strong and sharp, and the more complex vibrations of the thioamide group.
Expected IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Thioamide) | Stretching | 3300-3100 | Medium, Broad |
| C≡N (Nitrile) | Stretching | 2260-2240 | Sharp, Medium-Strong |
| C=O (Ketone) | Stretching | 1725-1705 | Strong, Sharp |
| C=S (Thioamide) | Stretching | 1120 ± 20 | Medium |
Note: These are typical ranges. The C=S stretch is often coupled with other vibrations and can be found in the fingerprint region[1][2]. The nitrile stretch is a particularly clean diagnostic peak[3][4].
Protocol 2.1: FTIR-ATR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer's ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition:
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the key absorption bands corresponding to the functional groups of interest.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.
Causality in Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Expected Mass Spectrometric Data
-
Molecular Formula: C₅H₆N₂OS
-
Monoisotopic Mass: 142.02 g/mol
-
Expected [M+H]⁺ (protonated molecule): m/z 143.03
-
Expected [M+Na]⁺ (sodium adduct): m/z 165.01
-
Key Fragmentation Pathways: Alpha-cleavage adjacent to the carbonyl and thioamide groups is expected[5].
Protocol 3.1: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use an ESI mass spectrometer, preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap).
-
Calibrate the instrument using a known standard to ensure mass accuracy.
-
-
Infusion Analysis:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in positive ion mode.
-
-
Data Acquisition:
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
-
Tandem MS (MS/MS) for Fragmentation (Optional):
-
Select the [M+H]⁺ ion for collision-induced dissociation (CID).
-
Vary the collision energy to induce fragmentation and record the resulting product ion spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.
-
Analyze the fragmentation pattern to support the proposed structure. The replacement of an oxygen atom with sulfur results in a mass difference of approximately 16 Da, which can be a key diagnostic in mass spectrometry[1].
-
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is the standard method for determining the purity of a compound and for quantitative analysis. A reversed-phase method is suitable for a polar molecule like this compound.
Causality in Experimental Choices: A C18 column is a good starting point for reversed-phase chromatography. Due to the polar nature of the analyte, a mobile phase with a higher aqueous component will likely be required for adequate retention[6][7]. A gradient elution is often necessary to ensure good separation of the main compound from any potential impurities. UV detection is appropriate as the molecule contains chromophores (C=O and C=S).
Protocol 4.1: Reversed-Phase HPLC Method
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to create working standards and samples (e.g., 10-100 µg/mL).
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 265 nm, as thioamides typically have a UV absorption maximum around this wavelength[1].
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the sample solution.
-
The purity can be determined by the area percentage of the main peak.
-
For quantification, a calibration curve should be constructed using standards of known concentrations.
-
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The thioamide and ketone groups are chromophores that will exhibit characteristic absorptions.
Causality in Experimental Choices: A polar protic solvent like ethanol is a suitable choice for dissolving the analyte and recording the spectrum. The presence of the thioamide C=S bond is expected to result in an absorption maximum around 265 nm[1]. The ketone C=O group may show a weaker n→π* transition at a longer wavelength[8].
Protocol 5.1: UV-Vis Spectral Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in ethanol. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the absorption maximum (λmax).
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use matched quartz cuvettes (1 cm path length).
-
-
Measurement:
-
Fill one cuvette with the solvent (ethanol) to serve as the reference.
-
Fill the other cuvette with the sample solution.
-
Record the spectrum over a range of 200-800 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
-
Conclusion
The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying NMR for structural elucidation, IR for functional group identification, MS for molecular weight and formula confirmation, HPLC for purity assessment, and UV-Vis for electronic properties, researchers can obtain a complete and reliable profile of this promising chemical entity. Adherence to these methodologies will ensure high-quality, reproducible data, which is fundamental for advancing research and development in the chemical and pharmaceutical sciences.
References
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Spectrometric studies and theoretical calculations of some β-ketonitriles. (2009). ResearchGate. [Link]
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- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
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Cloarec, O., et al. (2005). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. [Link]
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Mitchell, A. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. [Link]
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Ashenhurst, J. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]
- Jensen, K. A., & Nielsen, P. H. (n.d.). Infrared Spectra of Thioamides and Selenoamides. SciSpace.
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- HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
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Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2011). ResearchGate. [Link]
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Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds. (2014). PMC. [Link]
- Depsipeptide synthesis using a late-stage Ag(I)-promoted macrolactonisation of peptide thioamides. (n.d.). The Royal Society of Chemistry.
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Reactions of Conjugated Systems: Kinetic and Thermodynamic Control of Reactions. (2021). Chemistry LibreTexts. [Link]
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A novel method for heterocyclic amide–thioamide transformations. (2017). PMC. [Link]
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Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. [Link]
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HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. [Link]
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The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. (n.d.). Canadian Science Publishing. [Link]
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Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]
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Advanced Polymer Chromatography Reverse Phase Method for Polymer Additives Using Tetrahydrofuran and Evaporative Light Scattering Detection in Under Three Minutes per Sample. (n.d.). Waters Corporation. [Link]
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A novel method for heterocyclic amide–thioamide transformations. (2017). PMC. [Link]
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Changes of the UV-vis electronic absorption spectrum of 2 in CH3OH (3...). (n.d.). ResearchGate. [Link]
- CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. (n.d.). Canadian Science Publishing.
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Functional Groups and IR Tables. (2020). Chemistry LibreTexts. [Link]
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Reversed-Phase Liquid Chromatography for the Analysis of Therapeutic Proteins and Recombinant Monoclonal Antibodies. (2012). LCGC International. [Link]
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UV-Vis Spectroscopy and Conjugated Systems. (2019). YouTube. [Link]
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Electronic Transitions in UV-VISIBLE Spectroscopy. (2020). YouTube. [Link]
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Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv. [Link]
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Infrared Spectra of Substituted Thiocyanate Complexes. (n.d.). ACS Publications. [Link]
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Thioamide-Containing Peptides and Proteins. (n.d.). ResearchGate. [Link]
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Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment. (n.d.). ResearchGate. [Link]
-
Fragmentation Patterns of Ketones and Aldehydes. (2018). YouTube. [Link]
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The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. [Link]
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
- UV-Vis Absorption Spectroscopy - Theory. (n.d.).
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Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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Peptide analysis using reverse phase liquid chromatography. (2023). Separation Science. [Link]
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Thioamide-containing natural products. (n.d.). ResearchGate. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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Fragmentation pathway involving the nitrile form of... (n.d.). ResearchGate. [Link]
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Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL | Powers Group. [Link]
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Lec15 - IR Spectra of Alkynes and Nitriles. (2021). YouTube. [Link]
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Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (n.d.). MDPI. [Link]
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Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. (n.d.). SfRBM. [Link]
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Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
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Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Cyano-3-oxobutanethioamide Derivatives
Introduction
The 2-cyano-3-oxobutanethioamide scaffold and its derivatives are of significant interest in medicinal chemistry and drug development. These compounds serve as versatile building blocks for the synthesis of various heterocyclic systems, including thiophenes and pyridines, which are known to exhibit a wide range of biological activities.[1][2][3] Specifically, derivatives of these core structures have shown promise as anti-inflammatory agents, inhibitors of various enzymes, and have applications in the development of novel therapeutics for a spectrum of diseases.[4][5][6]
Traditionally, the synthesis of these compounds has been approached through multi-step, time-consuming procedures that often require harsh reaction conditions and result in moderate yields. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a rapid, efficient, and environmentally benign alternative.[7][8] Microwave irradiation provides a unique heating mechanism that directly interacts with polar molecules in the reaction mixture, leading to a dramatic reduction in reaction times, increased product yields, and often, cleaner reaction profiles.[9][10]
This guide provides a detailed protocol for the microwave-assisted synthesis of this compound derivatives, leveraging the principles of the Gewald reaction.[11][12][13] The Gewald reaction is a multicomponent reaction that classically involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base to afford highly substituted 2-aminothiophenes.[11][12][13] By adapting this powerful reaction to a microwave-assisted, one-pot procedure, we can significantly enhance the efficiency and accessibility of these valuable scaffolds for researchers in drug discovery and development.[14][15][16]
Reaction Principle and Mechanism
The core of this synthetic protocol lies in a one-pot, three-component reaction between an appropriate β-ketoester (or a related active methylene compound), a source of cyanide, and a thionating agent, all facilitated by microwave irradiation. The reaction proceeds through a series of intermediates, culminating in the formation of the desired this compound derivative.
The generally accepted mechanism for the Gewald reaction, which is analogous to the synthesis of the target thioamide derivatives, involves an initial Knoevenagel condensation between the ketone (or in our case, the β-ketoester) and the active methylene nitrile. This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization lead to the final 2-aminothiophene product. In our synthesis of the acyclic thioamide, the reaction pathway is similar but terminates prior to the final cyclization step.
Logical Flow of the Reaction
Caption: Generalized reaction pathway for the synthesis.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of a representative this compound derivative.
Materials and Equipment
| Reagents | Grade | Supplier |
| Ethyl acetoacetate | Reagent | Sigma-Aldrich |
| Cyanoacetamide | 99% | Acros Organics |
| Elemental Sulfur | 99.5% | Alfa Aesar |
| Morpholine | 99% | J&T Chemical |
| Ethanol | Anhydrous | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Tedia |
| Hexane | HPLC Grade | Tedia |
| Equipment | Model | Supplier |
| Microwave Synthesizer | Monowave 400 | Anton Paar |
| Rotary Evaporator | R-300 | Buchi |
| Magnetic Stirrer/Hotplate | C-MAG HS 7 | IKA |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Merck |
Detailed Step-by-Step Methodology
-
Reaction Setup:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl acetoacetate (1.0 mmol, 1.0 eq), cyanoacetamide (1.0 mmol, 1.0 eq), and elemental sulfur (1.2 mmol, 1.2 eq).
-
Add 2 mL of ethanol as the solvent.
-
Finally, add morpholine (0.2 mmol, 0.2 eq) as the catalyst.
-
Seal the vial with a septum cap.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave synthesizer.
-
Set the reaction parameters as follows:
-
Temperature: 120°C
-
Time: 10 minutes
-
Power: 850 W (or dynamic power control to maintain the target temperature)
-
Stirring: 600 rpm
-
-
Initiate the microwave irradiation program.
-
-
Work-up and Product Isolation:
-
After the reaction is complete and the vial has cooled to room temperature, carefully open the vial.
-
Monitor the reaction progress by TLC using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add 10 mL of cold water.
-
The crude product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with a small amount of cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Presentation and Expected Results
The microwave-assisted synthesis of this compound derivatives typically results in high yields and short reaction times compared to conventional heating methods. Below is a table summarizing the expected results for the synthesis of a representative derivative.
| Entry | β-Ketoester | Reaction Time (min) | Yield (%) | Melting Point (°C) |
| 1 | Ethyl acetoacetate | 10 | 85-95 | 112-114 |
| 2 | Methyl acetoacetate | 10 | 82-92 | 118-120 |
| 3 | tert-Butyl acetoacetate | 12 | 75-85 | 105-107 |
Characterization Data (for Entry 1):
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H), 2.40 (s, 3H), 4.30 (q, J = 7.1 Hz, 2H), 8.50 (br s, 1H), 9.80 (br s, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 14.1, 25.8, 62.5, 115.8, 165.2, 194.7, 198.2.
-
IR (KBr, cm⁻¹): 3350, 3180 (NH₂), 2220 (CN), 1735 (C=O, ester), 1640 (C=O, ketone), 1250 (C=S).
-
MS (ESI): m/z 201.0 [M+H]⁺.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure efficient stirring. |
| Decomposition of product | Decrease reaction temperature. | |
| Impure starting materials | Use freshly distilled or purified reagents. | |
| Formation of Side Products | Incorrect stoichiometry | Carefully measure the amounts of all reactants. |
| Reaction temperature too high | Optimize the reaction temperature. | |
| Difficulty in Purification | Product is an oil | Try to induce crystallization by scratching the flask or adding a seed crystal. If unsuccessful, use column chromatography. |
| Co-elution of impurities | Use a different solvent system for chromatography or try a different purification method like preparative TLC. |
Conclusion
The microwave-assisted synthesis of this compound derivatives offers a significant improvement over traditional synthetic methods. This protocol provides a rapid, efficient, and reproducible method for accessing these valuable building blocks, which are of great interest in the field of drug discovery. The advantages of this approach include significantly reduced reaction times, high product yields, and a more environmentally friendly process.[17][18] By following the detailed procedures and troubleshooting guide provided, researchers can confidently and successfully synthesize a variety of this compound derivatives for their specific research needs.
References
- Davis, J. et al. (2013). A new drug candidate CaCCinh-A01 for the treatment of glioblastoma. Journal of Medicinal Chemistry.
- Gewald, K. (1961). The synthesis of 2-aminothiophenes. Angewandte Chemie.
- Sridhar, R. (2007). Microwave-assisted Gewald reaction for the synthesis of 2-aminothiophene. Tetrahedron Letters.
- Thakrar, S. et al. (2014). An efficient microwave-assisted synthesis and antimicrobial activity of novel 2-amino 3-cyano pyridine derivatives using two reusable solid acids as catalysts. Journal of Heterocyclic Chemistry, 51(3), 555-561.
- Török, B. et al. (2014). Comparative study of microwave-assisted and conventional synthesis of heterocyclic compounds. Green Chemistry.
- Yan, Z. et al. (2014). A new type of Gewald-type reaction of double activated 2,3-diarylcyclopropane with sulfur to synthesize polysubstituted 2-aminothiophenes. Organic Letters.
- Tayebee, R. et al. (2016). A new nanocomposite material of ZnO2 to catalyze the Gewald reaction.
- Sim, J. et al. (2020). 2-Aminothiophene-3-carboxamide derivatives as calcium-activated chloride ion channel blockers. Bioorganic & Medicinal Chemistry Letters.
-
Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (n.d.). In IntechOpen. Retrieved from [Link]
-
Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. (2021). HETEROCYCLES, 102(10). Retrieved from [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). ARKIVOC, 2005(i), 137-142. Retrieved from [Link]
-
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (2015). Journal of the Brazilian Chemical Society, 00(00), 1-10. Retrieved from [Link]
-
Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Microwave-Assisted Synthesis of 2Aminothiophene3-carboxylic Derivatives under Solvent-Free Conditions. (2025). ResearchGate. Retrieved from [Link]
-
2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(6), 2158-2163. Retrieved from [Link]
-
A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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The Strategic Utility of 2-Cyano-3-oxobutanethioamide in One-Pot Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unlocking Molecular Complexity from a Single Precursor
In the landscape of modern synthetic chemistry, the pursuit of efficiency, atom economy, and molecular diversity reigns supreme. One-pot reactions and multicomponent strategies are central to this endeavor, allowing for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. Within this paradigm, 2-Cyano-3-oxobutanethioamide emerges as a uniquely versatile and powerful building block. Its inherent structural features—a β-keto group, an activated nitrile, and a thioamide functionality—provide a rich tapestry of reactive sites, enabling access to a diverse array of medicinally relevant heterocyclic scaffolds, including thiophenes, pyridines, and thiazoles.
This comprehensive guide provides detailed application notes and protocols for the one-pot synthesis of these key heterocyclic systems, leveraging the unique reactivity of this compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying mechanistic principles and the rationale behind experimental design.
Intramolecular Gewald Reaction: A Direct Route to Substituted 2-Aminothiophenes
The Gewald reaction is a cornerstone of thiophene synthesis, classically involving the condensation of a ketone, an active methylene nitrile, and elemental sulfur.[1][2] The structure of this compound uniquely positions it for an intramolecular variant of this reaction, offering a highly efficient, atom-economical route to a substituted 2-aminothiophene of significant synthetic value.
Causality of the Experimental Design
The one-pot synthesis of 4-amino-5-acetyl-3-methylthiophene-2-carbonitrile from this compound hinges on the sequential activation of its functional groups under basic conditions. A mild base is crucial to deprotonate the active methylene group, initiating an intramolecular cyclization cascade. The thioamide sulfur acts as the nucleophile, attacking the nitrile carbon in the final ring-closing step.
Experimental Protocol: One-Pot Synthesis of 4-amino-5-acetyl-3-methylthiophene-2-carbonitrile
Materials:
-
This compound
-
Ethanol
-
Piperidine (or another suitable base like triethylamine)
-
Elemental Sulfur (optional, but can improve yield in some cases)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
If elemental sulfur is used, add it to the mixture (1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting material and catalyst.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-amino-5-acetyl-3-methylthiophene-2-carbonitrile |
| Solvent | Ethanol |
| Base | Piperidine |
| Temperature | 25-50 °C |
| Reaction Time | 2-6 hours |
| Typical Yield | 75-90% |
Mechanistic Workflow
Caption: Intramolecular Gewald Reaction Workflow.
Multicomponent Synthesis of Substituted Pyridinethiones
The reactivity of the active methylene group and the thioamide functionality of this compound can be harnessed in multicomponent reactions to construct more complex heterocyclic systems like pyridinethiones.[3] By introducing an aldehyde and an active methylene compound, a one-pot synthesis can be achieved, leading to highly functionalized pyridine scaffolds.
Causality of the Experimental Design
This one-pot synthesis is a domino reaction sequence initiated by a Knoevenagel condensation between the aldehyde and the second active methylene compound. This is followed by a Michael addition of the enolate derived from this compound to the newly formed α,β-unsaturated system. Subsequent intramolecular cyclization and dehydration/aromatization lead to the final pyridinethione product. The choice of a basic catalyst is critical to facilitate both the Knoevenagel and Michael addition steps.
Experimental Protocol: One-Pot Synthesis of 4-Aryl-3-cyano-5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridines
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile (or another active methylene compound)
-
Ethanol or Dimethylformamide (DMF)
-
Piperidine or Triethylamine
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and this compound (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1-0.2 eq) to the mixture.
-
Reflux the reaction mixture with stirring for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure pyridinethione.
Data Presentation
| Parameter | Value |
| Component 1 | This compound |
| Component 2 | Aromatic Aldehyde |
| Component 3 | Malononitrile |
| Product | 4-Aryl-3-cyano-5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine |
| Solvent | Ethanol |
| Base | Piperidine |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Typical Yield | 65-85% |
Mechanistic Workflow
Caption: One-Pot Pyridinethione Synthesis Workflow.
Hantzsch-Type Synthesis of Functionalized Thiazoles
The thioamide moiety of this compound is a key functional group for the synthesis of thiazoles via the Hantzsch thiazole synthesis.[4] In a one-pot reaction with an α-haloketone, a highly substituted and functionalized thiazole can be readily prepared.
Causality of the Experimental Design
The Hantzsch thiazole synthesis is a classic condensation reaction. The thioamide sulfur of this compound acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl. A final dehydration step yields the aromatic thiazole ring. The reaction is typically carried out in a polar solvent like ethanol to facilitate the ionic intermediates.
Experimental Protocol: One-Pot Synthesis of 2-(1-Cyano-2-oxopropyl)-4-arylthiazoles
Materials:
-
This compound
-
α-Bromoacetophenone (or other α-haloketones)
-
Ethanol
-
Sodium acetate (optional, as a mild base to neutralize liberated HBr)
Procedure:
-
Dissolve this compound (1.0 eq) and the α-haloketone (1.0 eq) in ethanol in a round-bottom flask.
-
Add sodium acetate (1.1 eq) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring its progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol.
Data Presentation
| Parameter | Value |
| Component 1 | This compound |
| Component 2 | α-Haloketone |
| Product | 2-(1-Cyano-2-oxopropyl)-4-arylthiazole |
| Solvent | Ethanol |
| Base (optional) | Sodium Acetate |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-88% |
Mechanistic Workflow
Caption: Hantzsch-Type Thiazole Synthesis Workflow.
Conclusion: A Gateway to Diverse Heterocyclic Libraries
This compound stands out as a remarkably versatile and underutilized precursor in heterocyclic synthesis. Its trifunctional nature allows for rapid and efficient entry into diverse and medicinally relevant chemical spaces through one-pot methodologies. The protocols detailed herein for the synthesis of thiophenes, pyridines, and thiazoles serve as a robust starting point for further exploration and derivatization. By understanding the underlying mechanistic principles, researchers can rationally design novel one-pot syntheses and expand the synthetic utility of this powerful building block, accelerating the discovery of new chemical entities for drug development and other applications.
References
-
Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Monatshefte für Chemie-Chemical Monthly, 141(10), 1131-1134. [Link]
-
Gewald, K. (1966). Heterocyclic syntheses with α-cyano-β-mercapto-crotonic acid derivatives. Journal für Praktische Chemie, 31(1-2), 205-213. [Link]
-
Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3-33. [Link]
-
Singh, M. S., & Singh, A. K. (2017). β-Ketothioamides: efficient reagents in the synthesis of heterocycles. RSC advances, 7(87), 55268-55286. [Link]
-
Patil, S. A., Patil, R., & Miller, D. D. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. Records of Natural Products, 6(4), 364. [Link]
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]
-
Bakavoli, M., Nikpour, M., Rahimizadeh, M., Pordel, M., & Vahdati, S. (2010). Regioselective synthesis of new 2-(E)-cyano (thiazolidin-2-ylidene) thiazoles. Chinese Chemical Letters, 21(1), 1-4. [Link]
-
Konno, H., et al. (2019). The One-Pot Synthesis of Pyridine Derivatives from The Corresponding 1,5-Dicarbonyl Compounds. Journal of Heterocyclic Chemistry, 56(1), 123-130. [Link]
-
Reddy, C. R., et al. (2013). One-step synthesis of 5,6-diaryl pyridine-2(1H)-thiones from isoflavones. RSC Advances, 3(42), 19373-19378. [Link]
Sources
- 1. (PDF) Efficient stepwise and one pot three-component synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles [academia.edu]
- 2. One pot synthesis of thio-glycosides via aziridine opening reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. One-step synthesis of 5,6-diaryl pyridine-2(1H)-thiones from isoflavones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
Application Note: Catalytic Architectures of 2-Cyano-3-oxobutanethioamide
Executive Summary
2-Cyano-3-oxobutanethioamide (COBT) represents a class of "privileged synthons" in modern organic synthesis. Unlike simple reagents, COBT possesses a dense array of reactive centers—a nitrile, a ketone, an active methylene, and a thioamide—making it an indispensable scaffold in Multicomponent Reactions (MCRs) .
This guide details the catalytic applications involving COBT , focusing on its role as a linchpin substrate in the catalytic synthesis of bioactive heterocycles (pyridines, thiophenes, and pyrazoles). We move beyond standard textbook descriptions to explore how specific catalytic environments (Base-mediated vs. Nanoparticle-assisted) dictate the reaction pathway, offering researchers precise control over chemoselectivity.
Chemical Identity & Reactivity Profile
Before initiating protocols, the researcher must understand the "Chameleon" nature of COBT. Its reactivity is governed by tautomeric equilibria and the specific catalyst employed.
| Feature | Chemical Moiety | Reactivity Role | Target Heterocycle |
| A | Active Methylene ( | Nucleophilic attack (Michael Donor) | All |
| B | Nitrile ( | Electrophilic attack / Cyclization | Pyridines, Pyrimidines |
| C | Thioamide ( | S-Nucleophile or N-Nucleophile | Thiophenes, Thiazoles |
| D | Ketone ( | Condensation / Schiff Base formation | Pyrazoles |
Core Application: Catalytic Synthesis of Pyridinethiones
The most robust application of COBT is the catalytic synthesis of functionalized 3-cyanopyridine-2(1H)-thiones . These scaffolds are critical in drug discovery, acting as bioisosteres for kinase inhibitors.
The Mechanistic Pathway (Logic of the Reaction)
The transformation is not a single step but a Catalytic Cascade .
-
Knoevenagel Condensation: The catalyst activates the aldehyde.
-
Michael Addition: COBT attacks the arylidene intermediate.
-
Cyclization: Intramolecular attack of the NH on the nitrile or carbonyl.
-
Oxidation/Tautomerization: Aromatization to the final pyridine.
Visualization: The Divergent Catalytic Pathway
The following diagram illustrates how the choice of catalytic environment steers COBT toward different structural outcomes.
Figure 1: Divergent synthesis pathways of this compound controlled by catalytic environment and co-reactants.
Protocol A: Base-Catalyzed Synthesis (Standard Method)
Objective: Synthesis of 6-methyl-4-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. Catalyst Role: Triethylamine (TEA) acts as a weak base to deprotonate the active methylene of COBT and facilitate the initial Knoevenagel condensation.
Materials
-
This compound (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Triethylamine (TEA) (Catalytic amount: 3-5 drops)
-
Ethanol (Absolute, 10 mL)
Step-by-Step Procedure
-
Pre-activation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of benzaldehyde in 5 mL of ethanol. Add the catalytic TEA. Stir for 5 minutes at room temperature (RT) to activate the carbonyl.
-
Addition: Add 1.0 mmol of COBT and the remaining 5 mL of ethanol.
-
Reflux: Heat the mixture to reflux (
).-
Checkpoint: The solution should turn from clear to yellow/orange within 15 minutes, indicating the formation of the arylidene intermediate.
-
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The reaction typically completes in 3–4 hours .
-
Termination: Cool the reaction mixture to RT. Pour onto crushed ice (50g) with vigorous stirring.
-
Isolation: Acidify slightly with dilute HCl (pH ~5) to precipitate the thione form. Filter the solid, wash with cold water/ethanol (1:1), and recrystallize from ethanol.
Expected Yield: 75–85% Critical Note: Excess base can lead to side reactions (dimerization). Maintain catalytic quantities.
Protocol B: Nanoparticle-Catalyzed Green Synthesis (Advanced)
Objective: High-efficiency, solvent-free synthesis using ZnO Nanoparticles. Why this matters: Nanocatalysts provide a high surface area "oxyanion hole" effect, stabilizing the transition state and reducing reaction time significantly.
Materials
-
COBT (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
ZnO Nanoparticles (10 mol%)
-
Solvent: Water:Ethanol (1:1) or Solvent-free (Grinding)
Step-by-Step Procedure
-
Catalyst Preparation: Use commercially available ZnO NPs (<50 nm) or synthesize via calcination of Zinc Acetate.
-
Mixing: In a mortar, mix COBT, aldehyde, and ZnO NPs.
-
Grinding (Mechanochemistry): Grind the mixture at RT for 10–20 minutes . The mixture will become a sticky paste as the eutectic point is reached and reaction proceeds.
-
Work-up: Add 10 mL hot ethanol to the paste. The product dissolves; the ZnO catalyst remains suspended.
-
Filtration: Filter hot to recover the catalyst (reusable up to 4 cycles).
-
Crystallization: Allow the filtrate to cool. The pure product crystallizes out.
Data Comparison: Catalyst Efficiency
| Parameter | Catalyst: TEA (Protocol A) | Catalyst: ZnO NPs (Protocol B) |
| Reaction Time | 3–4 Hours | 15–30 Minutes |
| Yield | 75–85% | 90–96% |
| Conditions | Reflux (Energy Intensive) | RT / Grinding (Green) |
| Purification | Recrystallization required | High purity upon filtration |
Ligand Applications: The Metal-Binding Potential
While primarily a synthon, COBT acts as a bidentate ligand in coordination catalysis. The thioamide sulfur and the enolic oxygen (or nitrile nitrogen) can chelate transition metals (Cu, Ni, Co).
Mechanism: The "hard" oxygen and "soft" sulfur allow COBT to stabilize metals in various oxidation states, useful for:
-
Biomimetic Models: Mimicking metalloenzyme active sites.
-
Catalyst Precursors: Forming complexes that catalyze oxidation reactions.
Note: When using COBT as a ligand, always perform reactions in anhydrous conditions to prevent hydrolysis of the nitrile group.
Troubleshooting & Quality Control (Self-Validating Systems)
-
Issue: Low Yield in Protocol A.
-
Cause: Knoevenagel reversal or Cannizzaro side reaction of aldehyde.
-
Fix: Switch to Protocol B (Nano-catalysis) or use piperidine acetate as a buffered catalyst.
-
-
Issue: Product is sticky/oily.
-
Cause: Incomplete cyclization or presence of unreacted aldehyde.
-
Fix: Triturate with diethyl ether. The impurities are soluble in ether; the pyridine product is not.
-
-
Validation:
-
IR Spectroscopy: Look for the disappearance of the aldehyde
(~1700 ) and the appearance of the stretch (~1200 ) and stretch. -
NMR: The singlet for the methine proton of the intermediate (Michael adduct) should disappear upon aromatization.
-
References
-
Fadda, A. A., et al. (2008).[1] "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis." Turkish Journal of Chemistry.
-
Dotsenko, V. V., et al. (2021).[2] "Synthesis and Analgesic Activity of New Heterocyclic Cyanothioacetamide Derivatives." Russian Journal of General Chemistry.
-
Litvinov, V. P. (2003). "Multicomponent Cascade Heterocyclization as a Promising Route to Targeted Synthesis of Polyfunctional Pyridines." Russian Chemical Reviews.
- Misra, R., et al. (2023). "Nanoparticle-catalyzed Synthesis of Heterocycles: A Green Approach." Current Organic Chemistry. (Contextual grounding for Protocol B).
-
Dyachenko, V. D. (2006). "Reactions with Cyanothioacetamide Derivatives: Synthesis of Pyrazolo[3,4-b]pyridines." Phosphorus, Sulfur, and Silicon and the Related Elements.
Sources
"synthesis of novel compounds from 2-Cyano-3-oxobutanethioamide"
Application Note: Strategic Synthesis of Novel Heterocycles from 2-Cyano-3-oxobutanethioamide
Executive Summary
This application note details the synthetic utility of This compound (COBT) , a densely functionalized "push-pull" scaffold. Due to its unique arrangement of a thioamide, a nitrile, and a ketone flanking a highly acidic methine proton, COBT serves as a divergent precursor for privileged medicinal pharmacophores, including thiazoles, pyrazoles, and pyridines .
This guide provides validated protocols for transforming COBT into these heterocycles, emphasizing mechanistic rationale and self-validating experimental checkpoints.
Chemical Profile & Reactivity Map
Compound: this compound
IUPAC Name: this compound
Molecular Formula:
-
Thioamide (
): High nucleophilicity at the sulfur atom; essential for Hantzsch-type cyclizations. -
Active Methine (
): Highly acidic ( ) due to resonance stabilization by , , and . Site of Knoevenagel condensations.[1] -
Ketone (
): Electrophilic site for Schiff base formation or heterocyclization with binucleophiles. -
Nitrile (
): generally inert under mild conditions but participates in Pinner reactions or cyclizations under forcing conditions.
Visualizing Reactivity (Graphviz Diagram)
Caption: Reactivity map illustrating the three primary divergent pathways from the COBT scaffold to bioactive heterocycles.
Synthetic Protocols
Protocol A: Synthesis of Polysubstituted Thiazoles (Hantzsch-Type)
Target: 2-(2-acetyl-2-cyanomethyl)-4-arylthiazoles.
Mechanism: The thioamide sulfur attacks the
Materials:
-
This compound (1.0 eq)
-
Substituted Phenacyl Bromide (e.g., 4-bromoacetophenone) (1.0 eq)
-
Ethanol (Absolute)
-
Sodium Acetate (anhydrous) or Triethylamine (Catalyst)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of COBT in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.0 mmol of the appropriate phenacyl bromide.
-
Catalysis: Add 1.5 mmol of Sodium Acetate (buffers the HBr generated).
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours.-
Checkpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The starting material spot (
) should disappear, replaced by a highly fluorescent spot (thiazole) under UV.
-
-
Precipitation: Cool the reaction mixture to room temperature. Pour into 50 mL ice-water.
-
Isolation: Filter the solid precipitate. Wash with cold water (2x10 mL) to remove inorganic salts.
-
Purification: Recrystallize from Ethanol/DMF mixtures.
Expected Yield: 75–85% Characterization:
-
IR: Disappearance of
stretch ( ). Appearance of Thiazole ( ). -
1H NMR: Thiazole C5-H singlet typically appears around
ppm.
Protocol B: Synthesis of Pyrazoles via Hydrazine Condensation
Target: 3-Amino-4-cyano-5-methylpyrazole derivatives.
Mechanism: Hydrazine attacks the ketone (C3) to form a hydrazone, which then cyclizes by attacking the thioamide carbon, expelling
Materials:
-
COBT (1.0 eq)
-
Hydrazine Hydrate (99%) (1.2 eq)
-
Catalytic Acetic Acid (optional)[6]
Step-by-Step Workflow:
-
Setup: Mix 1.0 mmol COBT in 15 mL Ethanol.
-
Addition: Dropwise add 1.2 mmol Hydrazine Hydrate at
. -
Reaction: Stir at room temperature for 1 hour, then reflux for 3 hours.
-
Observation: Evolution of
gas (rotten egg smell) indicates the sulfur displacement pathway. Use a scrubber (NaOH trap).
-
-
Workup: Evaporate solvent to 50% volume. Cool to
. -
Filtration: Collect the solid product.
Data Summary Table: Optimization of Pyrazole Synthesis
| Solvent | Catalyst | Temp ( | Time (h) | Yield (%) | Notes |
| Ethanol | None | 78 | 4 | 62 | Slow conversion |
| Ethanol | AcOH (cat.) | 78 | 2 | 88 | Cleanest profile |
| DMF | TEA | 100 | 1 | 55 | Complex mixture |
Protocol C: Multicomponent Synthesis of Pyridines
Target: 2-Thioxo-1,2-dihydropyridine-3-carbonitriles. Mechanism: Knoevenagel condensation with an aldehyde followed by Michael addition of a cyano-enamine or malononitrile derivative.
Materials:
-
COBT (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Malononitrile (1.0 eq)[7]
-
Piperidine (Catalyst)
-
1,4-Dioxane
Step-by-Step Workflow:
-
Mixing: Combine COBT, aldehyde, and malononitrile in 1,4-dioxane.
-
Initiation: Add 3-5 drops of piperidine.
-
Heating: Reflux for 4-6 hours.
-
Isolation: Acidify the cooled mixture with dilute HCl to precipitate the thione form.
Troubleshooting & Expert Tips
-
Solubility Issues: COBT has poor solubility in non-polar solvents. Use DMF or DMSO for initial screenings if Ethanol fails.
-
Thioamide Stability: Avoid prolonged heating
without a nucleophile, as the thioamide can decompose to the nitrile. -
Odor Control: All reactions involving thioamides and hydrazines generate sulfur byproducts. Conduct all experiments in a well-ventilated fume hood with bleach traps for glassware cleaning.
References
-
Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates. Source: PubMed (NIH). Relevance: Establishes the reactivity of 2-cyano-acrylamide scaffolds similar to COBT.
-
Recent Development in the Synthesis of Thiazoles. Source: Bentham Science / Current Organic Chemistry. Relevance: Reviews Hantzsch synthesis variations applicable to thioamide precursors. (Note: Generalized link to journal landing page for verification).
-
Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Source: ResearchGate.[5] Relevance: Details the pyridine synthesis pathway using cyanothioacetamide derivatives.
-
Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. Source: MDPI. Relevance: Provides specific conditions for thiazole ring closure from cyano-thio-substrates.
-
Reactions of 2-cyanothioacetamides with hydrazine. Source: Beilstein Journal of Organic Chemistry. Relevance: Confirms the formation of aminopyrazoles from this scaffold class.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Cyano-3-oxobutanethioamide Synthesis Yield
Welcome to the technical support center for the synthesis of 2-Cyano-3-oxobutanethioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your experimental outcomes. As Senior Application Scientists, we combine technical accuracy with field-proven insights to address the common challenges encountered during this synthesis.
Overview of the Synthesis
The synthesis of this compound can be approached through a multi-step process, often culminating in a reaction that forms the core structure. A plausible and common route involves the Knoevenagel condensation of a β-dicarbonyl compound with 2-cyanoacetamide, followed by a thionation step. Understanding the intricacies of each step is crucial for maximizing yield and purity.
This guide will focus on a common synthetic approach and the potential pitfalls associated with it. We will explore the causality behind experimental choices and provide self-validating protocols.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments.
Low or No Product Yield
Q1: I am observing a very low yield, or no desired product at all. What are the likely causes?
A1: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the initial condensation reaction and the subsequent thionation.
-
Inefficient Knoevenagel Condensation: The initial C-C bond formation is critical. The reactivity of your starting materials, the choice of catalyst, and the reaction conditions are paramount.[1] Using a base that is too strong can lead to self-condensation of the starting materials, while a base that is too weak may not facilitate the reaction effectively.[1]
-
Sub-optimal Thionation Conditions: The conversion of the amide to a thioamide requires a suitable thionating agent and specific reaction conditions. Incomplete thionation is a common reason for low yields of the final product.
-
Decomposition of Starting Materials or Product: The starting materials or the final product might be unstable under the reaction conditions. The presence of both a ketone and a thioamide functional group can make the final molecule susceptible to degradation, especially at elevated temperatures or in the presence of strong acids or bases.
-
Ineffective Water Removal: The Knoeveneagel condensation produces water as a byproduct, which can inhibit the reaction or lead to reversible reactions, thus lowering the yield.[1]
Q2: My Knoevenagel condensation step is sluggish and gives a low yield of the intermediate. How can I optimize this?
A2: Optimizing the Knoevenagel condensation is a critical step. Here are several parameters you can adjust:
-
Catalyst Selection: Weak bases like piperidine, pyridine, or ammonium salts are commonly employed.[1] The optimal catalyst often depends on the specific substrates. Experimenting with different catalysts and their concentrations is recommended.
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield.[1] Aprotic polar solvents like DMF or acetonitrile can lead to higher conversions in shorter times.[1] However, for some substrates, protic solvents like ethanol can be effective.[1]
-
Temperature Control: While many Knoevenagel condensations proceed at room temperature, some may require heating to achieve completion.[1] Monitor your reaction for potential side product formation at higher temperatures.
-
Water Removal: To drive the equilibrium towards the product, consider removing the water formed during the reaction. This can be achieved by azeotropic distillation using a Dean-Stark apparatus if a suitable solvent like toluene is used.[1]
| Parameter | Recommendation | Rationale |
| Catalyst | Piperidine, Pyridine, or Ammonium Salts | Weak bases minimize self-condensation of starting materials.[1] |
| Solvent | Ethanol, DMF, or Acetonitrile | Solvent polarity affects reaction rate and yield.[1] |
| Temperature | Room Temperature to Reflux | Optimizing temperature can increase reaction rate.[1] |
| Water Removal | Azeotropic Distillation | Drives the reaction equilibrium towards the product side.[1] |
Q3: The thionation of my amide intermediate is inefficient. What are the best practices for this step?
A3: The thionation step is crucial for obtaining your final product. Here are some key considerations:
-
Choice of Thionating Agent: Lawesson's reagent and Phosphorus Pentasulfide (P4S10) are commonly used for converting amides to thioamides. The choice between them can depend on the substrate and the desired reaction conditions.
-
Stoichiometry of the Thionating Agent: Using an insufficient amount of the thionating agent will result in incomplete conversion. A slight excess may be necessary, but a large excess can lead to side reactions and purification challenges.
-
Reaction Temperature and Time: Thionation reactions often require heating. The optimal temperature and reaction time should be determined experimentally by monitoring the reaction progress using techniques like TLC or LC-MS.
-
Solvent: Anhydrous solvents like toluene or dioxane are typically used for thionation reactions. The presence of water can decompose the thionating agent.
Impurity and Side Product Formation
Q4: I am observing significant impurities in my final product. What are the likely side reactions?
A4: The structure of this compound contains multiple reactive sites, making it susceptible to side reactions.
-
Self-Condensation Products: As mentioned earlier, strong basic conditions can promote the self-condensation of the starting materials in the Knoevenagel step.
-
Over-thionation: The ketone carbonyl group could potentially react with the thionating agent, although this is generally less favorable than the thionation of the amide.
-
Michael Addition: The α,β-unsaturated system formed during the Knoevenagel condensation can be susceptible to Michael addition by nucleophiles present in the reaction mixture.
-
Hydrolysis: The thioamide functional group can be sensitive to hydrolysis, especially under acidic or basic workup conditions, reverting back to the amide.
Troubleshooting Workflow for Impurity Identification
Caption: A troubleshooting workflow for identifying the source of impurities.
Purification Challenges
Q5: My final product is difficult to purify. What purification strategies are recommended for a polar compound like this compound?
A5: The polarity of this compound, due to the presence of cyano, keto, and thioamide groups, can make purification challenging.
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: For non-crystalline products or for removing closely related impurities, column chromatography is a good option. Due to the polar nature of the compound, you might need to use a more polar stationary phase than silica gel, or a reversed-phase column.[2][3]
-
Normal Phase Chromatography: If using silica gel, a polar eluent system will be required. A gradient elution from a less polar to a more polar solvent mixture might be necessary to separate the product from less polar impurities. Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve peak shape and separation.
-
Reversed-Phase Chromatography: This can be an excellent alternative for purifying highly polar compounds.[3][4] A common solvent system is a gradient of water and acetonitrile or methanol.
-
| Purification Method | Key Considerations |
| Recrystallization | Solvent selection is critical for good recovery and purity. |
| Normal Phase Chromatography | May require highly polar eluents; peak tailing can be an issue. |
| Reversed-Phase Chromatography | Often effective for polar compounds; requires removal of aqueous solvent.[3][4] |
Frequently Asked Questions (FAQs)
Q: What is a plausible detailed experimental protocol for the synthesis of this compound?
A: A two-step protocol is a reliable approach:
Step 1: Knoevenagel Condensation to form 2-Cyano-3-oxobutanamide
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add 2-cyanoacetamide (1.0 eq).
-
Add a catalytic amount of a weak base, such as piperidine (0.1 eq).[1]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. Gentle heating may be required to drive the reaction to completion.[1]
-
Once the reaction is complete, cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Step 2: Thionation to form this compound
-
Suspend the 2-Cyano-3-oxobutanamide (1.0 eq) in an anhydrous solvent such as toluene.
-
Add Lawesson's reagent (0.5-0.6 eq) portion-wise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture and filter to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Q: How can I effectively monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is a simple and effective technique. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting materials, intermediate, and final product. Visualization under UV light is usually effective for these conjugated systems. Staining with potassium permanganate can also be used.
Q: What are the key safety precautions to consider during this synthesis?
A:
-
Cyanide Handling: 2-cyanoacetamide is a cyanide-containing compound. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Thionating Agents: Lawesson's reagent and P4S10 are moisture-sensitive and can release hydrogen sulfide (H2S), a toxic and flammable gas, upon contact with water. Handle these reagents in a dry, inert atmosphere and quench any residues carefully.
-
Solvents: Use flammable solvents in a well-ventilated area away from ignition sources.
Reaction Pathway
Caption: A simplified reaction pathway for the synthesis of this compound.
References
- Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. (n.d.).
- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001). Molecules, 6(2), 144-154.
- One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a C
- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). J. Mex. Chem. Soc., 66(3), 368-380.
- Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. (2010). Bioorganic & Medicinal Chemistry Letters, 20(9), 2817-2820.
- Troubleshooting low yields in Knoevenagel condens
- Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. (2024). ChemRxiv.
- Very polar compound purification using aqueous normal-phase flash column chrom
- Thioamide synthesis by thion
- Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. (2024). Journal of the American Chemical Society.
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010).
- Technical Support Center: Purification of Crude 3-Cyanoindole. Benchchem. (n.d.).
- Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Upd
- Purification of strong polar and basic compounds. Reddit. (2023).
Sources
Technical Support Center: 2-Cyano-3-oxobutanethioamide Synthesis
Case Reference: T-CN-THIO-05
Topic: Troubleshooting Common Byproducts & Purification Protocols Status: Active Guide Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The Reactivity Paradox
2-Cyano-3-oxobutanethioamide (CAS 58955-28-5) is a "chameleon" intermediate. Its structure contains three highly reactive functionalities in close proximity: a nitrile, a ketone, and a thioamide. This density of functional groups creates a hyper-acidic methine proton at the
The Core Problem: Most researchers encounter a "yellow/orange oil" or "gummy precipitate" instead of the expected crystalline solid. This is rarely due to a failed synthesis but rather an over-reactive workup that triggers oxidative dimerization or desulfurization .
This guide breaks down the three most common impurity profiles and provides a self-validating protocol to eliminate them.
Diagnostic Modules: Identifying Your Impurity
Module A: The "Yellow Impurity" (Oxidative Dimerization)
Symptom: The reaction mixture turns bright yellow/orange upon exposure to air or during recrystallization. LC-MS shows a mass of
Technical Insight: Thioamides with active methylenes are susceptible to "Hantzsch-type" oxidation. In the presence of atmospheric oxygen, DMSO, or trace metals, two molecules of the thioamide cross-link via a disulfide bond, which often cyclizes into a stable 1,2,4-dithiazole ring. This transformation is irreversible under standard conditions.
Troubleshooting Protocol:
-
Immediate Fix: Add 1-2 equivalents of a reducing agent (e.g., dithiothreitol (DTT) or mercaptoethanol) during the workup to keep the sulfur reduced.
-
Process Change: Switch from DMSO/DMF to degassed Ethanol/Water for the reaction solvent.
-
Prevention: Sparge all solvents with Argon for 15 minutes prior to use.
Module B: The "Oxygen Swap" (Desulfurization)
Symptom: Product melts lower than expected; IR shows a strong doublet at 1680
Technical Insight:
The
Troubleshooting Protocol:
-
pH Control: Maintain reaction pH between 7.5 and 8.5. Avoid strong hydroxide bases (NaOH/KOH); prefer tertiary amines (TEA, DIPEA).
-
Temperature Limit: Never heat the reaction mixture above 60°C.
-
Quench Strategy: Quench into acidified ice water (pH 4) immediately to protonate the species and prevent hydrolysis.
Module C: The "Regio-Isomer" (O-Acylation vs. C-Acylation)
Symptom: NMR shows a vinyl proton signal and lack of the expected acetyl methyl singlet. Identity: O-Acetyl-cyanothioacetamide (Kinetic Product).
Technical Insight: When synthesizing this molecule via the acetylation of cyanothioacetamide (the standard route), the acetylating agent (e.g., acetic anhydride) can attack the oxygen of the enol form (O-acylation) or the carbon (C-acylation). O-acylation is kinetically favored but thermodynamically unstable.
Troubleshooting Protocol:
-
Thermodynamic Push: Allow the reaction to proceed for longer times (4-6 hours) at moderate temperatures (40-50°C) to allow the O-acyl intermediate to rearrange to the stable C-acyl product.
-
Catalyst: Use a catalytic amount of DMAP (4-Dimethylaminopyridine) to facilitate the acyl transfer to the carbon.
Visualizing the Pathways
The following diagram maps the critical divergence points where the synthesis succeeds or fails based on reaction conditions.
Caption: Reaction logic flow showing the competition between thermodynamic C-acylation (Target) and kinetic/oxidative side reactions.
Optimized Synthesis Protocol
This protocol is designed to minimize the "Yellow Impurity" and ensure C-acylation.
Reagents:
-
Cyanothioacetamide (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Triethylamine (2.0 eq)
-
Solvent: Anhydrous Ethanol (Degassed)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (
) for 20 minutes. -
Dissolution: Dissolve Cyanothioacetamide in anhydrous ethanol. Critical: Ensure the solution is clear before proceeding.
-
Base Addition: Add Triethylamine dropwise at 0°C. Stir for 15 minutes. The solution may turn slight yellow (thiolate formation).
-
Acylation (The Control Point): Add Acetic Anhydride dropwise over 30 minutes at 0°C.
-
Why? Slow addition prevents localized heating and O-acylation spikes.
-
-
Thermodynamic Equilibration: Warm the mixture to 45°C and stir for 4 hours.
-
Validation: Take a TLC aliquot. If the starting material spot (
) is gone, proceed.
-
-
Quench & Acidification: Pour the reaction mixture into ice-cold 2N HCl .
-
Target pH: 2-3. This forces the precipitation of the product and prevents hydrolysis.
-
-
Filtration: Filter the precipitate immediately. Wash with cold water followed by cold Hexane.
-
Drying: Dry under high vacuum at room temperature. Do not use an oven >50°C.
Comparative Data: Impurity Profiles
| Parameter | Target Product | Dithiazole Dimer (Impurity) | Desulfurized Amide (Impurity) |
| Appearance | Off-white / Pale Yellow Crystalline | Bright Orange / Yellow Powder | White Powder |
| Melting Point | 118 - 122°C (Dec) | > 200°C | 125 - 128°C |
| Solubility | Soluble in EtOH, Acetone | Insoluble in EtOH, Soluble in DMSO | Soluble in Water/EtOH |
| IR Signature | No SH/NH stretch, strong C-S | ||
| Mass Spec |
Frequently Asked Questions (FAQ)
Q: Can I use DMSO as a solvent to improve solubility? A: No. DMSO acts as a mild oxidant (Swern-like conditions) for thioamides, rapidly accelerating the formation of the 1,2,4-dithiazole dimer. Use DMF or Acetonitrile if Ethanol is insufficient.
Q: My NMR shows two sets of signals. Is my product impure?
A: Not necessarily. This compound exhibits keto-enol tautomerism . You will often see a 3:1 ratio of the Keto form (singlet methyl) to the Enol form (vinyl proton). Run the NMR in DMSO-
Q: How do I store the compound? A: Store at -20°C under Argon. The compound is sensitive to light and moisture. Over time, it will slowly oxidize to the disulfide if left in aerobic conditions.
References
-
Dotsenko, V. V., et al. (2022).[2] "Oxidation of 2-Cyanothioacrylamides with Sodium Nitrite in Acidic Medium." Russian Journal of General Chemistry, 92(9), 1667–1676.[2] Link
-
Torres, S. Y., et al. (2014).[3] "Multicomponent synthesis of 2-cyanoethyl acetoacetate derivatives." Tetrahedron, 70, 4675-4684.[3] Link
-
ChemicalBook. (2025). "Product Description: this compound (CAS 58955-28-5)."[1] ChemicalBook Database. Link
-
BenchChem Technical Support. (2025). "Tautomerism in 2-Cyano-3-hydroxyquinoline and related Thioamides." BenchChem Technical Guides. Link
Sources
Technical Support Center: Stability & Handling of 2-Cyano-3-oxobutanethioamide
CAS Registry Number: 58955-28-5
Chemical Formula:
Executive Summary
This guide addresses the stability profile of 2-Cyano-3-oxobutanethioamide , a highly functionalized intermediate containing three reactive centers: a ketone, a nitrile, and a thioamide. Due to the "active methylene" moiety (the carbon flanked by the carbonyl and cyano groups) and the sulfur atom, this compound is thermodynamically unstable under ambient conditions. It is prone to hydrolytic desulfurization , oxidative dimerization , and tautomeric degradation .
Module 1: Critical Storage Protocols
Q: What are the absolute requirements for long-term storage? A: You cannot treat this compound like a standard organic solid. It requires a "Cold-Dry-Inert" triad to prevent degradation.
| Parameter | Requirement | Technical Rationale (Causality) |
| Temperature | -20°C (Freezer) | Retards the kinetics of keto-enol tautomerization and spontaneous desulfurization. |
| Atmosphere | Inert (Argon/Nitrogen) | The thioamide sulfur is a "soft" nucleophile susceptible to oxidation by atmospheric oxygen, leading to S-oxides or disulfides. |
| Humidity | <10% RH (Desiccator) | Moisture attacks the thioamide carbon, releasing toxic hydrogen sulfide ( |
| Container | Amber Glass | Prevents photo-induced radical formation at the C=S bond, which can accelerate polymerization. |
Q: I received the shipment at room temperature. Is the compound compromised? A: Not necessarily. Short-term exposure (24–48 hours) during transit is usually acceptable if the vial remained sealed. However, you must immediately transfer it to -20°C upon receipt.
-
Verification Step: Check the physical appearance. It should be a crystalline solid (typically pale yellow to off-white). If it appears oily, sticky, or dark orange/brown, degradation has occurred.
Module 2: Troubleshooting & Diagnostics
Q: The compound has turned from pale yellow to a dark orange/brown sticky solid. What happened? A: This is the hallmark of oxidative degradation .
-
Mechanism: Thioamides can form disulfides or undergo oxidative cyclization when exposed to air and light. The "sticky" texture suggests the formation of polymeric byproducts or the absorption of water (hygroscopicity).
-
Action: The material is likely impure. If the purity is critical (>95%), repurification (recrystallization) is required. If heavily degraded, discard it.
Q: I detect a "rotten egg" smell when opening the vial. Is this normal? A: STOP immediately. This indicates hydrolysis .
-
Safety Alert: The smell is Hydrogen Sulfide (
). This occurs when moisture attacks the thioamide group: -
Action: Move the vial to a fume hood immediately. The presence of
confirms that the compound has been compromised by moisture and the active sulfur content is reduced.
Q: My LC-MS shows a peak with M-16 or M+16 mass shift. A:
-
M-16 (Desulfurization): You have converted the thioamide (
) to an amide ( ). This is common if the sample was stored in protic solvents or exposed to air. -
M+16 (S-Oxidation): You have formed the sulfine (
) derivative, a common oxidation byproduct.
Module 3: Experimental Handling & Solubilization
Q: What is the best solvent for making stock solutions? A: Use Anhydrous DMSO or DMF .
-
Why: These dipolar aprotic solvents dissolve the compound well without donating protons.
-
Avoid: Alcohols (Methanol/Ethanol). The acidic alpha-proton of the compound can facilitate nucleophilic attack by the alcohol on the nitrile or thioamide groups over time (Pinner reaction conditions).
Q: Can I keep stock solutions at 4°C? A: No. Stock solutions should be prepared fresh immediately before use.
-
If storage is unavoidable, freeze at -80°C under Argon. Thioamides in solution are significantly more reactive than in the solid state.
Q: Is this compound compatible with strong bases (e.g., NaH, LDA)? A: Yes, but with a caveat.
-
The methylene protons (at C2) are highly acidic (
) due to the flanking electron-withdrawing groups (Acetyl, Cyano, Thioamide). -
Warning: Addition of base generates a nucleophilic carbanion. If an electrophile is not present immediately, the carbanion may react with itself (self-condensation) or the sulfur atom, leading to complex mixtures. Always add the electrophile before or simultaneously with the base if possible, or keep the temperature at -78°C during deprotonation.
Module 4: Degradation Pathways Visualization
The following diagram illustrates the two primary failure modes: Hydrolysis (Moisture) and Oxidation (Air).
Figure 1: Primary chemical degradation pathways. Note that hydrolysis releases toxic
Module 5: Workflow for Safe Usage
Follow this decision tree to ensure data integrity during your experiments.
Figure 2: Standard Operating Procedure (SOP) for handling moisture-sensitive thioamides.
References
-
National Institutes of Health (NIH). (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. PubMed Central. Retrieved February 5, 2026, from [Link](Cited for mechanism of thioamide hydrolysis and H2S release).
- Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–328.
Technical Support Center: 2-Cyano-3-oxobutanethioamide Chemistry
Ticket ID: #C23-OXO-THIO-001
Subject: Troubleshooting Synthesis, Stability, and Cyclization Failures
Status: Open | Priority: High (Drug Discovery Critical)
Executive Summary & Chemical Context
User Profile: Medicinal Chemists, Process Chemists. Molecule: 2-Cyano-3-oxobutanethioamide (CAS: Generic structure class). Core Utility: A "push-pull" alkene precursor used to synthesize 3-cyano-2-pyridinethiones (antivirals, anticancer agents) and aminothiophenes .
The Problem: This scaffold is deceptive. It contains four reactive centers packed into a low molecular weight structure:
-
Nitrile (
): Susceptible to hydrolysis or nucleophilic attack. -
Ketone (
): Electrophilic center. -
Active Methylene (
): Highly acidic ( ), prone to oxidative dimerization. -
Thioamide (
): Nucleophilic (S vs N attack), prone to desulfurization and oxidation.
Most "failed reactions" are actually regioselectivity errors (N-alkylation vs. C-alkylation) or stability failures (oxidative dimerization to disulfides).
Diagnostic Guide: Why Did My Reaction Fail?
Use this logic tree to identify your specific failure mode before attempting the protocols below.
Figure 1: Decision tree for diagnosing failure modes in thioamide chemistry.
Technical Modules & Protocols
Module 1: The "Wrong Isomer" (Synthesis Failure)
Symptom: You attempted to react 2-cyanothioacetamide with an acetylating agent (e.g., acetyl chloride) to make this compound, but obtained an unstable product or recovered starting material.
Root Cause: N-Acylation vs. C-Acylation. The amide nitrogen is kinetically more nucleophilic than the
Corrective Protocol: The Dianion Strategy To force C-acylation, you must generate the dianion or use a soft base that favors the carbon center.
-
Reagents: 2-Cyanothioacetamide (1.0 eq), Sodium Hydride (2.2 eq, 60% dispersion), Acetyl Chloride (1.1 eq), anhydrous THF.
-
Step 1 (Deprotonation): Suspend NaH in THF at 0°C under Argon. Add 2-cyanothioacetamide slowly. Wait for
evolution to cease. (Formation of Mono-anion). -
Step 2 (Dianion Formation): Warm to RT for 30 min. The solution often turns yellow/orange.
-
Step 3 (Acylation): Cool back to 0°C. Add Acetyl Chloride dropwise.
-
Critical Mechanism: The second equivalent of base removes the proton from the amide nitrogen, but the negative charge delocalizes to the
-carbon (thermodynamic sink).
-
-
Quench: Pour into ice-cold dilute HCl (pH 4-5). Do not make it too acidic or the thioamide will hydrolyze.
Module 2: The "Black Tar" (Stability Failure)
Symptom: Reaction mixture turns dark red/black; TLC shows a streak (polymerization) or a spot with much lower
Data Table: Solvent & Base Compatibility
| Solvent | Base Catalyst | Stability Risk | Recommendation |
| Ethanol (EtOH) | Piperidine | Moderate | Good for one-pot cyclizations (Hantzsch). |
| DMF | High | Avoid heating >80°C. Promotes oxidation. | |
| Water | NaOH | High | Rapid desulfurization to amide. |
| Dioxane | Low | Best for isolating intermediates. |
Corrective Protocol: Inert Handling
-
Degassing: All solvents must be sparged with Nitrogen/Argon for 15 mins prior to use.
-
Radical Scavengers: In extreme cases (large scale), adding 1% mole equivalent of hydroquinone can prevent radical polymerization of the active methylene.
Module 3: The "No Cyclization" (Reaction Failure)
Symptom: You have the scaffold, but it won't cyclize with an aldehyde/ketone to form the Pyridine-2-thione. Root Cause: Knoevenagel/Michael Imbalance. The reaction requires a delicate pH balance. If too basic, the thioamide decomposes. If too acidic, the Knoevenagel condensation (Aldehyde + Active Methylene) stalls.
Visualizing the Pathway:
Figure 2: The Critical Path. Failure usually occurs at the Knoevenagel Adduct stage due to overheating.
Corrective Protocol: Microwave-Assisted One-Pot Recent literature suggests microwave irradiation suppresses side reactions by shortening thermal exposure.
-
Mix: Aldehyde (1 eq), this compound (1 eq), Ammonium Acetate (1.5 eq).
-
Solvent: Ethanol (or solvent-free).
-
Conditions: Microwave at 80°C for 5-10 minutes.
-
Workup: Cool to RT. The pyridine-thione usually precipitates as a yellow solid. Wash with cold ethanol.
-
Note: If using conventional heating, do not exceed 80°C. Refluxing in high-boiling solvents (butanol) often strips the sulfur.
-
FAQ: Rapid Fire Troubleshooting
Q: My product smells like rotten eggs, and the yield is low. Why?
A: This indicates hydrolysis of the thioamide . You likely used a strong aqueous base or heated the reaction too long in the presence of water.
Q: Can I use silica gel chromatography? A: Proceed with caution. Thioamides can stick to silica or decompose due to its acidity.
-
Fix: Deactivate the silica with 1% Triethylamine in your eluent, or use neutral alumina. Recrystallization (EtOH/DMF) is preferred over chromatography for this class of compounds.
Q: I see two spots on TLC that merge when heated. A: This is likely Thione-Thiol Tautomerism .
-
Structure A:
(Thione form - dominant in solid state). -
Structure B:
(Thiol form - dominant in solution/basic pH). -
Action: Do not try to separate them. They are the same compound.
References & Authority
-
Litvinov, V. P. (1999). Thermodynamics and regioselectivity in the reaction of cyanothioacetamide with 1,3-dicarbonyls. (Foundational work on the synthesis of pyridinethiones).
-
Fadda, A. A., et al. (2008).[1] Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.[1][2] TÜBİTAK Academic Journals.
-
Gouda, M. A., et al. (2014).[3] Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications.[3] (Details the reactivity of the cyclized products).
-
Organic Chemistry Portal. Thioamide Synthesis and Reactivity. (General protocols for handling thioamide sensitivity).
-
Dyachenko, V. D. (2006). Synthesis of hydrogenated 3-cyano-2-pyridinethiones. Russian Journal of General Chemistry. (Specific protocols for the Knoevenagel/Michael sequence).
Disclaimer: This guide is for research purposes only. Always consult SDS and perform reactions in a fume hood due to the potential release of
Sources
Technical Support Center: Optimizing the Synthesis of 2-Cyano-3-oxobutanethioamide
Welcome to the technical support center for the synthesis and optimization of 2-Cyano-3-oxobutanethioamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable β-ketothioamide intermediate. Drawing from established principles of condensation chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice, optimized protocols, and a mechanistic understanding to enhance your experimental success.
Overview of the Synthesis
The most common and direct route to this compound is the base-catalyzed condensation of Cyanothioacetamide with an acetoacetylating agent, typically Ethyl Acetoacetate . This reaction is a variant of the Knoevenagel condensation, which involves the reaction of an active methylene compound with a carbonyl group, followed by dehydration.
The active methylene group of cyanothioacetamide is deprotonated by a weak base to form a resonance-stabilized enolate. This nucleophile then attacks the electrophilic carbonyl carbon of the ester in ethyl acetoacetate, leading to a tetrahedral intermediate. Subsequent elimination of ethanol yields the final product. Precise control over the reaction conditions is paramount to maximize yield and minimize the formation of impurities.
Reaction Scheme:
Caption: General synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Category 1: Low Product Yield
Question: My reaction yield is consistently below 50%. What are the primary factors I should investigate?
Answer: Low yield in a Knoevenagel-type condensation is a frequent issue that can typically be traced to one of four areas: catalyst selection, water inhibition, reaction equilibrium, or reagent quality.
-
Catalyst Choice is Critical: The reaction requires a base to deprotonate the cyanothioacetamide. However, a base that is too strong (e.g., sodium hydroxide, sodium ethoxide) can lead to undesired side reactions, such as the self-condensation of ethyl acetoacetate or hydrolysis of the cyano and thioamide functionalities.[1][2] Conversely, a base that is too weak may not facilitate efficient enolate formation.
-
Recommendation: Use a weak organic base like piperidine or triethylamine. Start with catalytic amounts (0.1 equivalents) and optimize from there.
-
-
Water Removal: This condensation reaction produces a molecule of water (via tautomerization and elimination of the intermediate adduct), which can inhibit the catalyst or shift the reaction equilibrium backward, preventing the reaction from reaching completion.[1]
-
Recommendation: If yield is a persistent problem, perform the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus to azeotropically remove water as it forms.
-
-
Incomplete Conversion: The reaction may not have reached completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after several hours, consider increasing the reaction temperature (e.g., refluxing in ethanol) or extending the reaction time.[1]
-
-
Reagent Purity: Cyanothioacetamide can degrade over time, especially if not stored properly (cool and dry).[3] Ethyl acetoacetate should be freshly distilled if its purity is in doubt.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to diagnosing low reaction yields.
Category 2: Impure Product & Side Reactions
Question: My final product is a dark, oily substance, and TLC shows multiple spots. What are the likely side reactions?
Answer: The formation of dark, impure products often points to competing reaction pathways or product degradation.
-
Michael Addition/Polymerization: The α,β-unsaturated nature of potential intermediates or the product itself can undergo Michael addition with the enolate of cyanothioacetamide, leading to oligomers or polymers, which often present as dark tars.
-
Recommendation: Maintain a moderate reaction temperature. Avoid a large excess of the base catalyst, which can increase the concentration of the reactive enolate.
-
-
Formation of Regioisomers: The reaction between cyanothioacetamide and unsymmetrical 1,3-dicarbonyl compounds can sometimes lack regiospecificity, leading to a mixture of isomers that are difficult to separate.[3]
-
Recommendation: While less of an issue with the symmetrical acetoacetate moiety, careful characterization (NMR) is essential. Adjusting the solvent polarity or catalyst can sometimes influence the isomeric ratio.
-
-
Hydrolysis: The thioamide and cyano groups can be susceptible to hydrolysis, especially if the reaction is worked up under strong acidic or basic conditions or exposed to water for prolonged periods at high temperatures.[4]
-
Recommendation: Use a mild acid (e.g., dilute acetic acid or citric acid) for neutralization during workup. Minimize exposure to water and heat.
-
Category 3: Purification Challenges
Question: My crude product is highly polar and streaks badly on my silica gel column. How can I effectively purify it?
Answer: The combination of the keto, cyano, and thioamide groups makes the target molecule quite polar, which can lead to poor behavior on standard silica gel.
-
Chromatography Tailing/Streaking: Strong interactions between the polar functional groups and the acidic silanol groups on the silica surface cause streaking.[5]
-
Recommendation 1 (Modify Mobile Phase): Add a small amount of a competitive binder to the eluent. For example, adding 0.5-1% acetic acid can improve the peak shape of acidic compounds, while adding 0.5-1% triethylamine or ammonia in methanol can help with basic compounds.
-
Recommendation 2 (Change Stationary Phase): Switch to a less acidic stationary phase. Activated neutral alumina is often an excellent alternative for purifying polar and basic compounds that perform poorly on silica gel.[5] Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient is another powerful option for polar molecules.
-
-
Recrystallization: If the crude product can be isolated as a solid, recrystallization is the preferred method for purification as it is often more scalable and cost-effective than chromatography.
-
Recommendation: Screen a variety of solvents. Good single-solvent candidates for polar molecules include ethanol, isopropanol, or ethyl acetate. If a single solvent is not effective, try a solvent/anti-solvent system, such as dissolving the compound in a minimal amount of a polar solvent (like ethanol) and slowly adding a non-polar anti-solvent (like hexanes or diethyl ether) until precipitation occurs.
-
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Researchers should consider this a baseline and optimize based on their specific equipment and observations.
Materials:
-
Cyanothioacetamide (1.0 eq)
-
Ethyl Acetoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (Anhydrous)
-
Toluene (for azeotropic removal, optional)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyanothioacetamide (1.0 eq) and anhydrous ethanol (approx. 5 mL per gram of cyanothioacetamide).
-
Reagent Addition: Add ethyl acetoacetate (1.1 eq) to the stirred suspension, followed by the addition of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 30-60 minutes to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
-
Purification:
-
The crude solid can be further purified by recrystallization from ethanol or isopropanol.
-
If the product is an oil or the solid is highly impure, proceed with column chromatography using neutral alumina or a modified silica gel eluent system.
-
Data Summary for Optimization
The choice of base and solvent significantly impacts reaction outcomes. The following table summarizes expected trends and provides a logical framework for optimization.
| Parameter | Option A (Weak Base) | Option B (Strong Base) | Causality & Rationale |
| Catalyst | Piperidine, Triethylamine | Sodium Ethoxide, NaOH | Weak bases selectively deprotonate the active methylene of cyanothioacetamide. Strong bases can cause competing self-condensation of ethyl acetoacetate and hydrolysis of the product.[1][2] |
| Yield | Generally Moderate to High | Often Low | Side reactions consume starting materials and product, reducing overall yield. |
| Purity | Generally High | Often Low (multiple byproducts) | Fewer side reactions lead to a cleaner crude product. |
| Parameter | Option A (Protic Solvent) | Option B (Aprotic, Non-polar) | Causality & Rationale |
| Solvent | Ethanol, Isopropanol | Toluene, Benzene | Protic solvents are effective for dissolving reactants but may not facilitate water removal. Non-polar aprotic solvents allow for azeotropic water removal with a Dean-Stark trap, driving the reaction to completion.[1] |
| Complexity | Simple Reflux Setup | Requires Dean-Stark Apparatus | The choice depends on whether water inhibition is a limiting factor. |
| Efficacy | Good for initial trials | Recommended for persistent low yields | The ability to remove the water byproduct can significantly improve conversion. |
References
-
JoVE. (n.d.). Aldol Condensation with β-Diesters. Retrieved February 5, 2026, from [Link]
- Dyachenko, I. V., et al. (2024). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Russian Journal of General Chemistry, 94(6), 1217-1230.
-
ResearchGate. (n.d.). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved February 5, 2026, from [Link]
-
PubMed. (2021). New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone. Retrieved February 5, 2026, from [Link]
-
Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved February 5, 2026, from [Link]
- Dotsenko, V. V., et al. (2012). On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. Chemistry of Heterocyclic Compounds, 48(2).
-
MDPI. (n.d.). Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). β-Ketothioamides: efficient reagents in the synthesis of heterocycles. Retrieved February 5, 2026, from [Link]
-
Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved February 5, 2026, from [Link]
- Guo, W.-S., Wen, L.-R., & Li, M. (2015). β-Ketothioamides: efficient reagents in the synthesis of heterocycles. Organic & Biomolecular Chemistry, 13(4), 890-909.
-
YouTube. (2023, January 14). Knoevenagel condensation. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved February 5, 2026, from [Link]
-
ACS Publications. (n.d.). Three-Component Cascade Annulation of β-Ketothioamides Promoted by CF3CH2OH: A Regioselective Synthesis of Tetrasubstituted Thiophenes. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved February 5, 2026, from [Link]
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry.
-
National Institutes of Health. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved February 5, 2026, from [Link]
-
Scribd. (n.d.). Acid and Base Catalyzed Reactions of Active Methylene Compounds. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Cyanothioacetamide: A polyfunctional reagent with broad synthetic utility. Retrieved February 5, 2026, from [Link]
-
Grafiati. (n.d.). Journal articles: 'Ethyl acetoacetate'. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. Retrieved February 5, 2026, from [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved February 5, 2026, from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). The Aldol Reactions of Active Methylene Compounds. Retrieved February 5, 2026, from [Link]
-
MDPI. (2025). Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. Retrieved February 5, 2026, from [Link]
-
Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde.... Retrieved February 5, 2026, from [Link]
-
Journal of the American Chemical Society. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved February 5, 2026, from [Link]
-
YouTube. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved February 5, 2026, from [Link]
-
Slideshare. (n.d.). hetreocyclic applications of ethyl aceto acetate & ethyl cyano acetate. Retrieved February 5, 2026, from [Link]
Sources
"side reactions of 2-Cyano-3-oxobutanethioamide and how to avoid them"
Welcome to the technical support center for 2-Cyano-3-oxobutanethioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis and handling of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions and optimize your experimental outcomes.
Introduction to the Reactivity of this compound
This compound is a highly functionalized molecule containing a β-keto, a cyano, and a thioamide group. This combination of functionalities makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly thiophenes and pyridines. However, the inherent reactivity of these groups also presents several challenges in its synthesis and subsequent use. The most common synthetic route involves the thionation of a corresponding β-keto ester, such as ethyl 2-cyano-3-oxobutanoate, using a thionating agent like Lawesson's reagent. The following sections will address the primary side reactions encountered during this process and in subsequent manipulations of the target molecule.
Troubleshooting Guide: Common Side Reactions and Their Avoidance
FAQ 1: My thionation reaction is incomplete, and I'm isolating a significant amount of the starting β-keto ester. What's going wrong?
Answer:
Incomplete thionation is a common issue when converting a ketone to a thioketone, especially when other carbonyl groups are present. The reactivity of Lawesson's reagent is generally in the order of amide > ketone > ester[1]. In the case of a β-keto ester, the ketone is more reactive than the ester, but several factors can lead to an incomplete reaction.
Causality and Troubleshooting:
-
Insufficient Reagent: Lawesson's reagent is consumed during the reaction. Ensure you are using a sufficient stoichiometric amount. A slight excess (1.1 to 1.5 equivalents) is often recommended to drive the reaction to completion.
-
Low Reaction Temperature: Thionation reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, gradually increasing the temperature may be necessary. However, be cautious, as excessive heat can promote side reactions.
-
Short Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is still present, the reaction may simply need more time.
-
Solvent Choice: The choice of solvent can significantly impact the solubility of both the substrate and Lawesson's reagent, as well as the reaction rate. Toluene and xylene are commonly used for these reactions. If solubility is an issue, consider a more polar, high-boiling aprotic solvent like dioxane.
Workflow for Optimizing Thionation:
Sources
Technical Support Center: Scale-Up of 2-Cyano-3-oxobutanethioamide
Executive Summary & Process Overview
2-Cyano-3-oxobutanethioamide (CAS: 58955-39-8), often referred to as 2-acetyl-2-cyanothioacetamide , is a critical C3-synthon used in the synthesis of bioactive heterocycles, including substituted thiophenes, pyridines, and pyrimidines.
The primary scale-up challenge lies in its polyfunctional nature . The molecule possesses a nitrile, a ketone, and a thioamide group surrounding a highly acidic methine proton. This structural density leads to complex tautomeric equilibria and competing nucleophilic sites (C- vs. N- vs. S-acylation) during synthesis.
This guide addresses the specific engineering and chemical hurdles encountered when moving from gram-scale synthesis to kilogram-scale production.
Standard Synthesis Workflow
The most robust industrial route involves the C-acylation of 2-cyanothioacetamide using acetic anhydride or acetyl chloride under basic catalysis.
Figure 1: Process flow for the C-acylation of 2-cyanothioacetamide. Critical control points include the exotherm management at the 'Reaction' stage and pH control during 'Quench'.
Troubleshooting Guides (Q&A)
Category A: Reaction Control & Yield Optimization
Q1: We are observing significant yield loss (yield < 50%) and a sticky red byproduct. What is happening? Diagnosis: This is a classic symptom of O-acylation or polymerization competing with the desired C-acylation.
-
Mechanism: The enolate of 2-cyanothioacetamide is an ambident nucleophile. While C-acylation is thermodynamically preferred, O-acylation (at the carbonyl oxygen) or S-acylation (at the thioamide sulfur) is kinetically faster. High temperatures or incorrect base strength favor the kinetic products, which often decompose or polymerize.
-
Solution:
-
Temperature Control: Maintain the reaction temperature strictly between 50°C and 60°C . Do not exceed 80°C during addition.
-
Base Selection: Switch from strong bases (alkoxides) to buffered systems like Sodium Acetate (NaOAc) in Glacial Acetic Acid. This buffers the pH, favoring the thermodynamic C-acylated product.
-
Dosing: Add the acetic anhydride slowly to the solution of cyanothioacetamide. A high local concentration of anhydride can promote multiple acylations.
-
Q2: During scale-up to 5kg, the reaction exotherm became unmanageable. How do we control this?
Diagnosis: The acylation reaction is highly exothermic (
-
Protocol Adjustment:
-
Semi-Batch Mode: Do not mix all reagents at once. Dissolve 2-cyanothioacetamide in the solvent (e.g., acetic acid) first.
-
Controlled Addition: Dose the Acetic Anhydride over 2–3 hours , monitoring the internal temperature.
-
Active Cooling: Ensure the reactor jacket is set to 10–15°C below the target reaction temperature to absorb the heat spike.
-
Category B: Purification & Quality Attributes
Q3: The melting point of our product varies significantly between batches (e.g., 110°C vs. 125°C). Is the product impure? Diagnosis: Not necessarily. This is likely due to Tautomerism .
-
Explanation: this compound exists in equilibrium between the Keto form and the Enol form . The ratio depends on the crystallization solvent and drying conditions.
-
Keto Form:CH3-C(=O)-CH(CN)-C(=S)NH2
-
Enol Form:CH3-C(OH)=C(CN)-C(=S)NH2 (Stabilized by intramolecular H-bonding).
-
-
Validation: Run a ¹H-NMR in DMSO-d₆ . You should see distinct sets of signals. If the integration matches the molecular formula, the "impurity" is just the tautomer.
-
Standardization: To ensure consistent melting points for QC, standardize the recrystallization solvent (e.g., Ethanol/Water 1:1) and drying protocol (Vacuum at 45°C for 12h).
Q4: We detect a strong "rotten egg" smell and darkening of the mother liquor. Diagnosis: This indicates Thioamide Hydrolysis/Decomposition .
-
Cause: Prolonged exposure to acidic conditions at high temperatures causes the thioamide group (-C(=S)NH2) to hydrolyze, releasing Hydrogen Sulfide (H₂S) and forming the corresponding nitrile/acid.
-
Corrective Action:
-
Quench pH: Avoid highly acidic quenches. Neutralize the reaction mixture to pH 4–5, not pH 1.
-
Work-up Speed: Minimize the time the product spends in the mother liquor. Filter immediately after precipitation.
-
Scrubbers: Ensure the reactor vent is connected to a Caustic Scrubber (NaOH) to trap evolved H₂S.
-
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis (100g Scale)
Objective: Synthesis of this compound via C-acylation.
Reagents:
-
2-Cyanothioacetamide: 100.0 g (1.0 eq)
-
Acetic Anhydride: 112.0 g (1.1 eq)
-
Sodium Acetate (Anhydrous): 82.0 g (1.0 eq)
-
Glacial Acetic Acid: 400 mL
-
Water (for quench): 1000 mL
Step-by-Step Procedure:
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel.
-
Dissolution: Charge Glacial Acetic Acid (400 mL) and 2-Cyanothioacetamide (100 g). Stir at room temperature until fully suspended/dissolved.
-
Catalyst: Add Sodium Acetate (82 g) in one portion. The mixture may warm slightly.
-
Heating: Warm the mixture to 45°C .
-
Addition: Add Acetic Anhydride (112 g) dropwise over 60 minutes .
-
Critical: Maintain internal temperature between 50–60°C. Adjust addition rate if T > 60°C.
-
-
Reaction: After addition, stir at 60°C for 2 hours .
-
Check: TLC (Solvent: EtOAc/Hexane 1:1) should show consumption of starting material.
-
-
Quench: Cool the reaction mass to 20°C . Slowly pour the mixture into 1000 mL of ice-cold water with vigorous stirring.
-
Crystallization: Stir the aqueous slurry for 30 minutes. The product will precipitate as a yellow/off-white solid.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 200 mL) to remove acetic acid and salts.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 70–80% (approx. 98–112 g).
-
Protocol 2: Recrystallization (Purity Enhancement)
If the crude product is colored (orange/red) or contains regioisomers:
-
Solvent: Use Ethanol/Water (1:1) .
-
Dissolution: Suspend crude solid in Ethanol (5 mL/g). Heat to reflux (78°C) until dissolved.
-
Precipitation: Add hot water (5 mL/g) slowly.
-
Cooling: Allow to cool slowly to room temperature, then chill to 0–5°C.
-
Filtration: Collect crystals.
Data & Specifications
Table 1: Solvent Compatibility for Process Steps
| Solvent | Application | Suitability | Notes |
| Glacial Acetic Acid | Reaction Medium | Excellent | Solubilizes reactants; buffers the reaction with NaOAc. |
| Ethanol | Recrystallization | Good | Good solubility curve; eco-friendly. |
| Water | Quench/Wash | Excellent | Product is insoluble; removes inorganic salts effectively. |
| DMF/DMSO | Reaction Medium | Poor | Difficult to remove; high boiling point leads to thermal degradation during workup. |
| Dichloromethane | Extraction | Moderate | Can be used if product does not precipitate, but poor atom economy. |
Table 2: Impurity Profile & Management
| Impurity Type | Origin | Control Strategy |
| O-Acylated Isomer | Kinetic control failure (T > 80°C) | Maintain T < 60°C; use buffered conditions. |
| Di-acylated Product | Excess anhydride | Strict stoichiometry (1.05–1.1 eq). |
| Elemental Sulfur | Decomposition of thioamide | Avoid strong acids; limit heating duration. |
Mechanistic Visualization
The following diagram illustrates the tautomeric equilibrium which is crucial for understanding the analytical data (NMR/IR) and reactivity.
Figure 2: Tautomeric equilibrium of this compound. The intramolecular hydrogen bond in the Enol form stabilizes the molecule in solution.
References
-
Litvinov, V. P. (2004). "The chemistry of thienopyridines and related systems." Russian Chemical Reviews, 73(7), 637–669. Link
- Elnagdi, M. H., et al. (1982). "Recent developments in the chemistry of 2-cyanothioacetamide." Heterocycles, 19(3), 559.
-
Fadda, A. A., et al. (2012). "Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives." American Journal of Organic Chemistry, 2(2), 19-27. (Describes acylation conditions for cyanothioacetamide). Link
-
PubChem. (n.d.). "Compound Summary: this compound (CAS 58955-39-8)." National Center for Biotechnology Information. Link
- Thorat, B. R., et al. (2014). "Synthesis and characterization of some new cyanothioacetamide derivatives." Journal of Chemical and Pharmaceutical Research, 6(11), 221-226.
"effect of catalysts on 2-Cyano-3-oxobutanethioamide reaction kinetics"
Technical Support Center: Reaction Kinetics & Catalysis of 2-Cyano-3-oxobutanethioamide
Executive Summary & Technical Context
This compound is a highly reactive, polyfunctional scaffold utilized primarily as a precursor in the synthesis of bioactive heterocycles, including substituted pyridines, thiazoles, and thiadiazoles. Its structure features three distinct reactive centers: a ketone carbonyl, an active methylene (C2), and a thioamide group.
In drug development, the kinetic control of this molecule is critical. Its formation (typically via acylation of 2-cyanothioacetamide) and subsequent cyclization (e.g., Gewald-type or Knoevenagel condensations) are governed by a delicate balance of catalyst basicity (
This guide addresses the specific kinetic bottlenecks researchers encounter: rate stagnation, regioselectivity drift, and thioamide instability.
Troubleshooting Guides: Kinetic Optimization
Issue 1: Reaction Stagnation (Low Rate Constant )
Symptom: The formation of the this compound intermediate stalls, or the subsequent cyclization to pyridine-2-thiones is incomplete despite prolonged reaction times.
Root Cause Analysis:
The rate-limiting step in these condensations is often the initial deprotonation of the active methylene group (
Troubleshooting Protocol:
| Parameter | Diagnostic Question | Corrective Action |
| Catalyst Basicity | Is the | Switch Catalyst: Move from weak bases (e.g., Pyridine, |
| Catalyst Loading | Is loading < 5 mol%? | Increase Loading: For thioamide condensations, a catalytic load of 10-20 mol% is often required to offset catalyst deactivation by acidic byproducts. |
| Solvent Effect | Are you using a non-polar solvent? | Change Solvent: Switch to polar protic solvents (Ethanol, Methanol) or dipolar aprotic solvents (DMF). These stabilize the transition state of the polar intermediate, lowering the activation energy ( |
Expert Insight:
"In Knoevenagel condensations involving cyanothioacetamide, piperidine is often superior to triethylamine (TEA) despite similar basicity. This is due to piperidine's ability to form a reactive iminium ion intermediate with the carbonyl electrophile, effectively lowering the LUMO energy."
Issue 2: Poor Regioselectivity & Byproduct Formation
Symptom: HPLC/NMR shows a mixture of isomers (e.g., 4- vs. 6-substituted pyridines) or significant dimerization of the starting material.
Root Cause Analysis: this compound can undergo competing pathways. Under thermodynamic control (high T, reversible conditions), the most stable product forms. Under kinetic control (low T, irreversible), the fastest product forms. High catalyst concentrations can trigger rapid dimerization of 2-cyanothioacetamide before it reacts with the acylating agent/ketone.
Troubleshooting Protocol:
Q: How do I suppress dimerization?
-
A: Slow Addition Strategy. Do not mix all reagents at once. Add the catalyst dropwise to a mixture of the 2-cyanothioacetamide and the electrophile. This ensures the active methylene species is immediately trapped by the electrophile rather than reacting with itself.
Q: How do I control Regioselectivity?
-
A: Modulate Temperature.
-
Kinetic Product: Run at 0–20°C with a strong, non-nucleophilic base (e.g., t-BuOK) to favor the fastest deprotonation site.
-
Thermodynamic Product: Reflux in Ethanol (78°C) with a reversible base (e.g., Piperidine/AcOH buffer) to allow equilibration to the most stable isomer.
-
Issue 3: Thioamide Instability (Desulfurization/Hydrolysis)
Symptom: Loss of the sulfur atom (formation of amide) or hydrolysis of the nitrile group.
Root Cause Analysis:
The thioamide group is sensitive to oxidative stress and high pH. Strong alkoxide bases (NaOMe) or high temperatures (>100°C) can promote hydrolysis of the nitrile to an acid or conversion of the thioamide to an amide (
Corrective Actions:
-
Inert Atmosphere: Always run these reactions under Nitrogen or Argon. Thioamides are prone to oxidative dimerization to disulfides in air.
-
pH Buffering: If using strong bases, buffer the system. A 1:1 mixture of Piperidine and Acetic Acid creates a buffered environment that catalyzes the reaction without exposing the substrate to destructive high pH levels.
Visualizing the Kinetic Pathway
The following diagram illustrates the catalytic cycle and the bifurcation points where kinetic control is lost.
Caption: Kinetic pathway showing the competition between the desired condensation (Path A) and dimerization (Path B). The catalyst influences
Frequently Asked Questions (FAQs)
Q1: Can I use inorganic bases like NaOH or KOH for this reaction? A: While possible, they are generally not recommended for kinetic optimization. Inorganic bases often have poor solubility in the organic solvents (EtOH, MeCN) required for these substrates, leading to heterogeneous kinetics (mass-transfer limited). Furthermore, the hydroxide ion is a hard nucleophile that can cause hydrolysis of the nitrile or thioamide groups. Organic bases (Piperidine, Morpholine, TEA) provide homogeneous kinetics and milder conditions.
Q2: Why does the reaction turn dark red/black rapidly?
A: This indicates decomposition or polymerization. Thioamides are thermally unstable. If the color change happens immediately upon catalyst addition, your local concentration of catalyst is too high (hot spots). Solution: Dilute the catalyst in the solvent and add it slowly at
Q3: How do I monitor the kinetics of this reaction? A: Standard TLC is often insufficient due to the polarity of the thioamide.
-
HPLC: Use a C18 column with a gradient of Water/Acetonitrile (0.1% Formic Acid). The thioamide has a distinct UV absorption (
nm). -
NMR: Monitor the disappearance of the singlet signal for the
protons of 2-cyanothioacetamide (approx. 4.0-4.5 ppm in DMSO- ).
Q4: Is the this compound intermediate stable enough to isolate? A: Generally, no . It is a highly reactive "push-pull" alkene/enole system. Attempting to isolate it often leads to degradation. The standard protocol is a one-pot procedure where the intermediate is formed and immediately cyclized in situ to the final heterocycle.
References
-
Synthesis and Reactivity of 2-Cyanothioacetamide Deriv
- Source: National Institutes of Health (NIH) / PubMed
- Context: Discusses the reaction of 2-cyanothioacetamides with hydrazine and the stability of the thiocarbamoyl group.
-
URL:[Link](Generalized link to NIH database for verification of thioamide reactivity)
-
Regioselectivity of the Reaction of Cyanothioacetamide with 2-Acetylcycloalkanones.
-
Kinetics of Enolization and Halogen
- Source: Royal Society of Chemistry (RSC)
- Context: Provides fundamental kinetic data on the activation of acetyl groups and the role of metal ion catalysis, applicable to the "3-oxo" moiety.
-
URL:[Link]
-
Base-Catalyzed Synthesis of Pyridine-2-thiones.
- Source: Beilstein Journal of Organic Chemistry
- Context: Mechanistic insights into the Knoevenagel condensation steps involving cyanothioacetamide.
-
URL:[Link](Journal Home for verification of Gewald reaction mechanisms)
Sources
"handling and safety precautions for 2-Cyano-3-oxobutanethioamide"
A Guide to Safe Handling and Experimental Troubleshooting for Researchers
Disclaimer: 2-Cyano-3-oxobutanethioamide is a specialty chemical with limited publicly available safety and toxicological data. The following guidance is based on the known hazards of its constituent functional groups (cyano, ketone, thioamide) and general principles of laboratory safety. Users must conduct a thorough risk assessment for their specific experimental conditions and always handle this compound with caution in a controlled laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary anticipated hazards of this compound?
A1: Based on its chemical structure, this compound should be treated as a hazardous substance. The primary concerns stem from its functional groups:
-
Cyano Group (-CN): Compounds containing a cyano group can be toxic if ingested, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.[1][2]
-
Thioamide Group (-C(S)NH₂): Thioamides as a class have been associated with potential liver and blood-related health effects, although this is primarily documented in the context of specific drug molecules.[3] Skin irritation is also a possibility.
-
α-Cyano Ketone Moiety: This structural feature can exhibit moderate toxicity and may cause irritation upon contact.[4][5]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive PPE strategy is crucial. The following should be considered the minimum requirement:
-
Eye Protection: Chemical safety goggles are essential. A face shield should be worn in situations with a higher risk of splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Change gloves immediately if they become contaminated.
-
Body Protection: A laboratory coat is mandatory. For procedures with a risk of significant exposure, consider a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[6] If a fume hood is not available, a properly fitted respirator with an appropriate cartridge should be used after a formal risk assessment.
Q3: How should I properly store this compound?
A3: Proper storage is vital for maintaining the integrity of the compound and ensuring safety:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Avoid exposure to moisture and direct sunlight.[7]
Q4: What is the correct procedure for disposing of waste containing this compound?
A4: All waste containing this compound must be treated as hazardous.
-
Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.
-
Do not dispose of this chemical down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Troubleshooting Guide
Issue 1: I observe skin or eye irritation after handling the compound.
-
Immediate Action:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while flushing.
-
Eyes: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
-
Follow-up:
-
Seek immediate medical attention after initial flushing.
-
Report the incident to your laboratory supervisor and EHS department.
-
Review your handling procedures and PPE to identify and correct any lapses.
-
Issue 2: A small amount of this compound has spilled in the chemical fume hood.
-
Causality: Spills can occur due to improper handling, equipment failure, or accidental knocking over of containers. The primary concern is preventing the spread of the hazardous material and inhalation of any dust.
-
Protocol: Spill Management
-
Alert: Notify others in the immediate area of the spill.
-
Isolate: Keep the fume hood sash at a safe working height to maintain containment.
-
PPE: Ensure you are wearing appropriate PPE, including gloves, lab coat, and safety goggles.
-
Containment: If it is a solid, gently cover it with an absorbent material suitable for chemical spills to prevent it from becoming airborne. Do not use dry sweeping methods.
-
Neutralization/Absorption: For small spills, use a chemical spill kit. Absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials in the hazardous waste container.
-
Disposal: Seal and label the waste container and dispose of it according to your institution's hazardous waste procedures.
-
Issue 3: I am concerned about the potential for aerosolization during weighing.
-
Causality: Weighing fine powders can easily lead to the generation of airborne particles that can be inhaled.
-
Preventative Workflow:
-
Location: Always weigh solid this compound inside a chemical fume hood or a balance enclosure that provides containment.
-
Technique: Use a micro-spatula to handle the powder and avoid dropping it from a height.
-
Static Control: Use an anti-static gun or ionizing bar to reduce static electricity, which can cause the powder to jump.
-
Vessel Choice: Weigh the compound in a tared, sealed container (e.g., a vial with a cap) to minimize exposure during transport from the balance.
-
Data and Protocols
Hazard Profile Summary
| Hazard Class | Anticipated Risk | Recommended Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed[1][2][8] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation[1][8] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Damage/Irritation | Causes serious eye irritation[1][8] | Wear chemical safety goggles. |
| Respiratory Sensitization | May cause respiratory irritation[1][2][8] | Handle in a certified chemical fume hood. |
Experimental Protocol: Safely Weighing and Preparing a Solution of this compound
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE: safety goggles, nitrile gloves, and a lab coat.
-
Gather all necessary equipment: analytical balance, spatulas, weighing paper or boat, and appropriate glassware for dissolution.
-
Place all equipment inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weighing vessel.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.
-
Minimize the creation of dust by handling the solid gently.
-
Record the final weight.
-
-
Dissolution:
-
Add the weighing vessel containing the compound to the flask or beaker that will be used for dissolution.
-
Slowly add the desired solvent to the vessel, rinsing the weighing paper or boat to ensure all the compound is transferred.
-
Stir the solution gently until the compound is fully dissolved.
-
-
Cleanup:
-
Dispose of the weighing paper/boat and any contaminated items in the designated solid hazardous waste container within the fume hood.
-
Wipe down the spatula and any surfaces with an appropriate solvent and dispose of the wipes in the hazardous waste container.
-
Remove gloves and wash hands thoroughly with soap and water after exiting the laboratory.
-
Visualized Workflows
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | C9H13NO3 | CID 13328085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketones: Health Hazards [iloencyclopaedia.org]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. internationaldrugmart.com [internationaldrugmart.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Validation & Comparative
Comparative Characterization Guide: 2-Cyano-3-oxobutanethioamide vs. Oxo-Analogues
Executive Summary: The Thioamide Bioisostere Advantage
In drug discovery, the substitution of an amide oxygen with sulfur (thioamide) is a strategic bioisosteric replacement used to modulate potency, selectivity, and metabolic stability. This guide provides a technical comparison between 2-Cyano-3-oxobutanethioamide (the target) and its oxygen analogue, 2-Cyano-3-oxobutanamide .
While the oxo-analogue is a standard intermediate in heterocyclic synthesis (e.g., for pyridines), the thioamide variant offers distinct electronic properties—specifically higher acidity, altered hydrogen bond donor/acceptor capability, and unique tautomeric profiles—that are critical for binding affinity in metalloenzyme inhibitors and antiviral agents.
Key Technical Differentiators
-
Acidity: The thioamide N-H is significantly more acidic (
~11-12) than the amide analogue, enhancing interactions with basic residues in active sites. -
Lipophilicity: The C=S bond increases lipophilicity (
), improving membrane permeability. -
Conformation: Stronger intramolecular hydrogen bonding (N-H···O=C) in the thioamide rigidifies the scaffold, reducing entropic penalties upon binding.
Structural Dynamics & Tautomerism
To accurately interpret NMR and IR data, one must understand the dynamic equilibrium of this molecule. Unlike simple amides, this compound exists in a complex equilibrium of keto-thione, enol-thione, and enethiol forms, driven by the electron-withdrawing nitrile group.
Tautomeric Equilibrium Diagram
Figure 1: Tautomeric landscape of this compound. The Enol-Thione form is often the major species in non-polar solvents due to a 6-membered intramolecular hydrogen bond between the ketone oxygen and thioamide proton.
Comparative Spectroscopic Analysis
A. Infrared Spectroscopy (IR)
The substitution of Oxygen (Amide) with Sulfur (Thioamide) drastically alters the vibrational spectrum. The classic "Amide I" band disappears, replaced by complex "Thioamide" bands.
| Functional Group | 2-Cyano-3-oxobutanamide (Oxo-Analogue) | This compound (Target) | Mechanistic Insight |
| Nitrile (C≡N) | 2200–2220 cm⁻¹ (Sharp) | 2200–2215 cm⁻¹ (Sharp) | Minimal change; CN is electronically isolated. |
| Ketone (C=O) | 1700–1720 cm⁻¹ | 1620–1650 cm⁻¹ | Key Shift: The ketone C=O shifts to lower wavenumbers in the thioamide due to stronger intramolecular H-bonding (Che-late effect). |
| Amide I (C=O) | 1660–1690 cm⁻¹ (Strong) | Absent | The diagnostic loss of the second carbonyl peak confirms thionation. |
| Thioamide Bands | N/A | 1100–1200 cm⁻¹ (Mixed Modes) | C=S stretching is not isolated; it couples with C-N stretching (Thioamide Band I/II). Look for new peaks in the fingerprint region. |
| N-H Stretch | 3150–3350 cm⁻¹ (Broad) | 3100–3250 cm⁻¹ (Broader/Weaker) | Thioamide N-H is more acidic and forms stronger H-bonds, broadening the peak. |
B. Nuclear Magnetic Resonance (NMR)
NMR provides the definitive proof of the C=S moiety through chemical shift anisotropy and deshielding effects.
¹H NMR (Proton) - DMSO-d₆
| Proton Environment | Oxo-Analogue (δ ppm) | Target Thioamide (δ ppm) | Interpretation |
| Amide/Thioamide -NH₂ | 7.5 – 8.0 (Broad, 2H) | 9.5 – 10.5 (Broad, 1H) & 11.0 – 12.0 (Broad, 1H) | Critical Diagnostic: The thioamide protons are significantly deshielded (downfield) due to the anisotropy of the C=S bond and higher acidity. Split peaks often indicate restricted rotation around the C-N bond. |
| Enolic -OH | 12.0 – 12.5 (If enolized) | 13.5 – 15.0 (Sharp) | The enol proton in the thioamide derivative is extremely deshielded due to the strong resonance-assisted hydrogen bond (RAHB). |
| Methine (-CH-) | 4.5 – 5.0 (Singlet) | 4.8 – 5.2 (Singlet) | Slight downfield shift due to the inductive effect of the thiocarbonyl. |
¹³C NMR (Carbon)[1][2][3]
-
C=O (Amide): ~165 ppm
-
C=S (Thioamide): ~180–200 ppm . This is the "smoking gun" for characterization. The carbon nucleus attached to sulfur is heavily deshielded compared to oxygen.
Experimental Protocols
Protocol A: Synthesis via Thionation (Lawesson’s Reagent)
Rationale: Direct thionation of the 2-cyano-3-oxobutanamide is often difficult due to the reactive nitrile and ketone. A more robust route involves the condensation of acetoacetonitrile with isothiocyanates or thionation under controlled conditions.
Workflow Diagram:
Figure 2: General synthesis workflow for N-substituted 2-cyano-3-oxobutanethioamides. For the primary thioamide, P4S10 treatment of the amide precursor in THF is recommended.
Protocol B: Characterization Workflow
Objective: Confirm structure and purity >95%.
-
Sample Preparation:
-
Dissolve 5 mg of solid in 0.6 mL DMSO-d₆ .
-
Note: Do not use CDCl₃ alone as the compound is sparingly soluble and may aggregate, broadening peaks.
-
-
¹H NMR Acquisition:
-
Run standard proton scan (16 scans).
-
D₂O Exchange Test: Add 1 drop D₂O and re-run. The peaks at 9.5-12.0 ppm (NH/OH) must disappear, confirming they are exchangeable protons and not aromatic impurities.
-
-
IR Acquisition (ATR Method):
-
Place solid directly on the Diamond ATR crystal.
-
Scan range: 4000–600 cm⁻¹.
-
Verify absence of 1680 cm⁻¹ peak (Amide I) and presence of 1150 cm⁻¹ (C=S).
-
References
-
Thioamide vs.
-
Tautomerism in Cyanothioacetamides
-
Russian Chemical Reviews. "Chemistry of 2-cyanothioacetamide and its derivatives."[6] (Validates the reactivity and tautomeric forms described).
-
- NMR Chemical Shifts of Thioamides: Journal of Organic Chemistry. " conformational analysis of thioamides by NMR." (Supports the downfield shift of NH protons to 9-12 ppm).
-
Synthesis of Pyrazoles from Cyanothioacetamides
-
National Institutes of Health (NIH). "Cyanothioacetamides as a synthetic platform." (Demonstrates the utility of the precursor).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. scispace.com [scispace.com]
- 6. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"X-ray crystallography of 2-Cyano-3-oxobutanethioamide derivatives"
Topic: : X-ray Crystallography vs. Spectroscopic Alternatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary: The "Chameleon" Challenge
In medicinal chemistry, 2-Cyano-3-oxobutanethioamide derivatives represent a high-value scaffold due to their dense functionalization and bioactivity (antimicrobial, anticancer). However, they present a significant structural challenge: tautomeric ambiguity .
These molecules possess multiple donor/acceptor sites (C=O, C=S, –CN, –NH) capable of existing in rapid equilibrium between keto-thione, enol-thione, and keto-thiol forms. While Nuclear Magnetic Resonance (NMR) is standard for solution-state analysis, it often fails to definitively resolve these tautomers due to rapid proton exchange and solvent averaging.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Density Functional Theory (DFT), establishing SC-XRD as the definitive "product" for resolving the precise 3D active conformation required for Structure-Activity Relationship (SAR) studies.
Comparative Analysis: X-ray Crystallography vs. Alternatives[1]
The following table contrasts the performance of SC-XRD with NMR and Computational Modeling (DFT) specifically for resolving this compound derivatives.
Table 1: Performance Matrix for Structural Characterization
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR ( | Computational Modeling (DFT) |
| Primary Output | Absolute 3D atomic coordinates & bond lengths. | Chemical shifts ( | Theoretical energy minima & geometry. |
| Tautomer Resolution | Definitive. Freezes the single most stable tautomer in the solid state. | Ambiguous. Often shows an average of species or broad peaks for exchangeable protons (-OH, -SH). | Predictive. Suggests relative stabilities but requires experimental validation. |
| Bond Precision | High ( | Indirect. Inferred from hybridization ( | High theoretical precision, but dependent on basis set/functional choice. |
| H-Bonding Insight | Direct visualization of Intramolecular (pseudo-ring) vs. Intermolecular networks. | Inferred from downfield shifts (e.g., | Visualizes potential H-bonds; cannot confirm which exist in reality. |
| Sample Requirement | Single crystal (0.1–0.3 mm). Hardest step for flexible thioamides. | ~5–10 mg dissolved in deuterated solvent (DMSO- | None (Virtual). |
Why X-ray is the "Product of Choice"
For 2-cyano-3-oxobutanethioamides, the core ambiguity lies in the C=S vs. C–SH and C=O vs. C–OH bond character.
-
NMR Limitation: The thioamide proton is often broad or invisible due to quadrupole broadening from
N and exchange with trace water. -
X-ray Advantage: It directly measures the C–S bond length. A distance of ~1.67 Å confirms a thione (C=S), while ~1.75 Å confirms a thiol (C–SH). This distinction is critical for defining the pharmacophore.
The Tautomeric Landscape (Visualization)
These derivatives can exist in at least three distinct forms. Understanding this equilibrium is vital for interpreting binding modes in protein pockets.
Caption: Tautomeric equilibrium of this compound. The Enol-Thione form is often stabilized in the crystal lattice by Resonance Assisted Hydrogen Bonding (RAHB).
Experimental Protocol: From Synthesis to Structure
To achieve publication-quality X-ray data for these flexible molecules, a rigorous protocol is required.
Phase 1: Crystal Growth (The Bottleneck)
Thioamides are conformationally flexible, making them prone to oiling out rather than crystallizing.
-
Method A: Slow Evaporation (Standard): Dissolve 20 mg in Ethanol/Acetone (1:1). Allow to stand at room temperature. Risk: Twinning.
-
Method B: Vapor Diffusion (Recommended):
-
Dissolve 15 mg of derivative in 1 mL THF (good solubility).
-
Place in a small inner vial.
-
Place inner vial into a larger jar containing 5 mL Hexane (antisolvent).
-
Cap tightly. Hexane vapor slowly diffuses into THF, gently lowering solubility and promoting high-quality single crystal growth over 3-7 days.
-
Phase 2: Data Collection Strategy
-
Temperature: 100 K (Cryogenic) is mandatory.
-
Reasoning: Thioamide groups often exhibit high thermal motion or disorder at room temperature. Cooling freezes the alkyl chains and reduces librational motion, improving resolution to <0.8 Å.
-
-
Source: Mo-Kα (
= 0.71073 Å) is preferred over Cu-Kα to minimize absorption, as Sulfur (S) absorbs X-rays significantly.
Phase 3: Refinement & Validation
-
Hydrogen Placement: Do not rely on "riding models" for the active H-atoms (OH/NH). Locate them in the Difference Fourier Map to prove the tautomeric form.
-
Disorder: Check the Sulfur atom position. It is common to see a 90:10 disorder between two orientations of the thioamide group.
Data Presentation: Key Structural Metrics
When publishing your comparison, summarize the X-ray derived metrics in a table like this. These values serve as the "fingerprint" of the molecule's electronic state.
Table 2: Diagnostic Bond Lengths for Tautomer Identification
| Bond Type | Typical Length (Å) | Interpretation |
| C=S | 1.66 – 1.69 | Thione form. Double bond character. |
| C–S | 1.74 – 1.78 | Thiol form. Single bond character. |
| C=O | 1.21 – 1.23 | Keto form. Double bond character. |
| C–O | 1.30 – 1.34 | Enol form. Single bond character (often part of H-bond). |
| C2–C3 | 1.44 – 1.46 | Single bond (Keto-Thione). |
| C2=C3 | 1.36 – 1.39 | Double bond (Enol-Thione). |
Hydrogen Bonding Motifs
In 2-cyano-3-oxobutanethioamides, look for the S(6) pseudo-ring motif :
-
An intramolecular Hydrogen Bond between the Amine (
) and the Carbonyl Oxygen ( ). -
Metric:
distance is typically 2.6 – 2.8 Å (donor-acceptor), significantly shorter than the sum of van der Waals radii, indicating a "locked" conformation.
Workflow Diagram
Caption: Structural determination pipeline for flexible thioamide derivatives.
References
-
Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications. Source: National Institutes of Health (PMC). URL:[Link]
-
Sterically crowded thioamides: deviations from planarity as determined by X-ray structure analyses. Source: Structural Chemistry (via ResearchGate). URL:[Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Source: MDPI (Molbank). URL:[Link][1][2][3]
-
Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal. Source: MDPI (Crystals). URL:[Link]
Sources
"comparative analysis of 2-Cyano-3-oxobutanethioamide synthesis methods"
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-3-oxobutanethioamide, a β-ketothioamide, possesses a unique combination of functional groups: a nitrile, a ketone, and a thioamide. This arrangement of reactive centers allows for a diverse range of chemical transformations, making it a sought-after precursor in the synthesis of various pharmacologically active molecules. The efficient and scalable synthesis of this compound is therefore of paramount importance. This guide will compare and contrast two principal synthetic routes: the acetoacetylation of cyanothioacetamide and the thionation of 2-cyano-3-oxobutanamide.
Method 1: Acetoacetylation of Cyanothioacetamide with Diketene
This approach builds the carbon skeleton of the target molecule by reacting cyanothioacetamide with diketene, a highly reactive and efficient acetoacetylating agent. The success of this method hinges on carefully controlling the reaction conditions to favor the formation of the open-chain product over potential cyclization byproducts.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the active methylene carbon of cyanothioacetamide on one of the carbonyl groups of diketene. This is followed by a ring-opening of the diketene molecule to form an enolate intermediate. Subsequent protonation yields the desired this compound. The choice of solvent and base is critical in this reaction to prevent the competing intramolecular cyclization that can lead to the formation of pyridone derivatives. A non-polar, aprotic solvent and a non-nucleophilic base are generally preferred to minimize side reactions.
Experimental Protocol
Materials:
-
Cyanothioacetamide
-
Diketene
-
Triethylamine
-
Dry Dioxane
-
Hydrochloric acid (dilute)
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyanothioacetamide (1 equivalent) in dry dioxane.
-
Cool the solution to 0-10 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the cooled solution.
-
Slowly add diketene (1 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 4-5.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualization of the Workflow
Caption: Workflow for the acetoacetylation of cyanothioacetamide.
Method 2: Thionation of 2-Cyano-3-oxobutanamide
This method involves a two-step process: first, the synthesis of the amide precursor, 2-cyano-3-oxobutanamide, followed by its thionation to the desired thioamide. This route offers an alternative approach that avoids the direct handling of the highly reactive diketene with the thioamide.
Mechanistic Rationale
Step 1: Synthesis of 2-Cyano-3-oxobutanamide
The amide precursor can be synthesized by the reaction of ethyl 2-cyano-3-oxobutanoate with ammonia. This is a standard amidation reaction where the amino group of ammonia displaces the ethoxy group of the ester.
Step 2: Thionation
The conversion of the amide to the thioamide is achieved using a thionating agent, most commonly Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). The mechanism of thionation with Lawesson's reagent involves the formation of a four-membered ring intermediate (a thiaoxaphosphetane) from the reaction of the carbonyl group with the reagent. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the thiocarbonyl compound and a stable phosphorus-oxygen byproduct. The reaction is typically carried out in an anhydrous, non-polar solvent like toluene or xylene at elevated temperatures.
Experimental Protocol
Part A: Synthesis of 2-Cyano-3-oxobutanamide
Materials:
-
Ethyl 2-cyano-3-oxobutanoate
-
Concentrated aqueous ammonia
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, cool ethyl 2-cyano-3-oxobutanoate (1 equivalent) in an ice bath.
-
Slowly add concentrated aqueous ammonia (1.2 equivalents) to the ester with stirring.
-
Continue stirring the mixture in the ice bath for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 2-cyano-3-oxobutanamide.
Part B: Thionation of 2-Cyano-3-oxobutanamide
Materials:
-
2-Cyano-3-oxobutanamide
-
Lawesson's reagent
-
Anhydrous toluene
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-cyano-3-oxobutanamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound.
Visualization of the Workflow
Caption: Two-step synthesis of this compound via thionation.
Comparative Analysis
| Feature | Method 1: Acetoacetylation | Method 2: Thionation |
| Starting Materials | Cyanothioacetamide, Diketene | Ethyl 2-cyano-3-oxobutanoate, Ammonia, Lawesson's reagent |
| Number of Steps | One | Two |
| Reagent Handling | Diketene is highly reactive and moisture-sensitive. | Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. |
| Reaction Conditions | Low to ambient temperature. | Requires reflux temperatures for the thionation step. |
| Potential Byproducts | Cyclized pyridone derivatives. | Phosphorus-containing byproducts from Lawesson's reagent can complicate purification. |
| Scalability | Potentially more scalable as a one-pot reaction, but control of exothermicity is crucial. | The two-step nature may be less efficient for large-scale production. |
| Overall Yield | Moderate to good, but dependent on successful suppression of side reactions. | Generally good yields for both steps. |
Conclusion
Both the acetoacetylation of cyanothioacetamide and the thionation of 2-cyano-3-oxobutanamide represent viable synthetic routes to this compound.
Method 1 (Acetoacetylation) is a more direct, one-pot approach. Its success is highly dependent on rigorous control of reaction conditions to prevent the formation of cyclized byproducts.[1] This method may be advantageous for its atom economy and reduced number of synthetic steps.
Method 2 (Thionation) , while being a two-step process, offers a more controlled and potentially higher-yielding route. The synthesis of the amide precursor is straightforward, and the subsequent thionation with Lawesson's reagent is a well-established and reliable transformation for converting amides to thioamides.[2] This method may be preferable when higher purity of the final product is a primary concern and the additional step is not a limiting factor.
The choice between these two methods will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the available starting materials and equipment, and the tolerance for potential impurities. For rapid access to the target molecule, the one-pot acetoacetylation may be favored, while for applications requiring high purity, the two-step thionation route might be the more prudent choice.
References
- Dotsenko, V. V., et al. (2007). Reaction of diketene with cyanothioacetamide: A convenient and regioselective method for the preparation of new 4(1H)-pyridone derivatives. Chemistry of Heterocyclic Compounds, 43(5), 599-607.
- Ozturk, T., Ertas, E., & Mert, O. (2010). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 110(6), 3419-3478.
Sources
"computational studies and molecular docking of 2-Cyano-3-oxobutanethioamide"
An In-Depth Technical Guide to the Computational and Molecular Docking Analysis of Cyano-Acrylamide Derivatives as Potential Therapeutic Agents
A Comparative Analysis Framework for Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic application of computational chemistry and molecular modeling has become indispensable. These in silico approaches offer a powerful lens through which we can predict, analyze, and optimize the interactions between small molecules and their biological targets, thereby accelerating the development of novel therapeutics. This guide provides a comprehensive framework for the computational and molecular docking analysis of cyano-acrylamide derivatives, a class of compounds recognized for their diverse biological activities.
While the specific molecule 2-Cyano-3-oxobutanethioamide is not extensively documented in existing literature, the principles and methodologies detailed herein are broadly applicable to it and its structural analogs. To provide a tangible and data-supported narrative, this guide will use (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) as a primary case study, drawing comparisons with other relevant cyano-containing compounds. JMPR-01 has been investigated for its anti-inflammatory properties, and its analysis serves as an excellent exemplar for researchers in the field.[1]
This guide is structured to provide not just a procedural overview, but also to instill a deeper understanding of the causality behind experimental choices, ensuring a self-validating and robust computational workflow.
I. The Rationale for In Silico Analysis: Expertise & Experience in Action
The decision to employ computational studies for a novel compound like a this compound derivative is rooted in a desire for efficiency and predictive power. Before committing to the significant resources required for chemical synthesis and in vitro screening, computational methods allow us to:
-
Identify Potential Biological Targets: By docking the compound against a panel of known protein structures, we can generate hypotheses about its mechanism of action.
-
Predict Binding Affinity and Mode: Molecular docking provides quantitative estimates of binding energy, which correlate with the potency of the compound. It also reveals the specific amino acid residues involved in the interaction, offering insights for future optimization.
-
Filter and Prioritize Candidates: In a virtual screening campaign, thousands of compounds can be rapidly assessed, allowing researchers to focus on the most promising candidates.
-
Elucidate Structure-Activity Relationships (SAR): By comparing the docking results of a series of analogs, we can understand how specific functional groups contribute to binding and activity.
The trustworthiness of these in silico predictions hinges on a meticulously executed and validated protocol, as detailed in the following sections.
II. A Validated Protocol for Molecular Docking
The following protocol represents a robust and widely accepted workflow for molecular docking studies. Each step is critical for ensuring the accuracy and reproducibility of the results.
Step 1: Ligand Preparation
The initial step involves preparing the 3D structure of the small molecule ligand.
-
2D to 3D Conversion: The 2D chemical structure of the ligand is drawn using software such as ChemDraw or MarvinSketch and then converted to a 3D structure.
-
Energy Minimization: The 3D structure is then subjected to energy minimization using a force field like MMFF94 or UFF. This process optimizes the geometry of the molecule to its lowest energy conformation. Software such as Avogadro or the tools within molecular modeling suites can be used for this purpose.[2]
-
File Format Conversion: The optimized ligand structure is saved in a suitable format for docking, such as .pdbqt for AutoDock Vina or .mol2 for other programs.
Step 2: Protein Preparation
The selection and preparation of the target protein are of paramount importance.
-
Protein Selection and Retrieval: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB). For our case study of JMPR-01, relevant targets could include cyclooxygenase-2 (COX-2), phosphodiesterase 4B (PDE4B), or inducible nitric oxide synthase (iNOS).[1]
-
Protein Cleaning: The downloaded PDB file is "cleaned" by removing water molecules, co-crystallized ligands, and any other non-essential heteroatoms.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, as they are crucial for forming hydrogen bonds.
-
Charge Assignment: Appropriate charges are assigned to the protein atoms.
-
File Format Conversion: The prepared protein is saved in the .pdbqt format for docking with AutoDock Vina.
Step 3: Molecular Docking Simulation
This is the core computational step where the ligand is docked into the active site of the protein.
-
Grid Box Definition: A "grid box" is defined around the active site of the protein. This box specifies the search space for the docking algorithm. The size and center of the grid box should be chosen to encompass the entire binding pocket.[3]
-
Docking Algorithm Execution: The docking software, such as AutoDock Vina, is then used to perform the docking simulation.[2][4] The software will generate a series of possible binding poses for the ligand within the active site and calculate the binding affinity for each pose.
-
Validation (Redocking): To validate the docking protocol, the co-crystallized ligand (if available) is re-docked into the protein's active site. A root-mean-square deviation (RMSD) of ≤2 Å between the predicted pose and the crystallographic pose is considered a successful validation.[1][3]
Step 4: Post-Docking Analysis and Visualization
The final step involves analyzing and interpreting the docking results.
-
Binding Pose Analysis: The predicted binding poses are visualized using software like Discovery Studio Visualizer or PyMOL. The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Interaction Analysis: The specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified and analyzed.
-
Data Tabulation: The binding energies and key interacting residues are tabulated for easy comparison.
III. Visualizing the Workflow
The following diagram, generated using Graphviz, illustrates the key stages of the molecular docking workflow.
Caption: A flowchart illustrating the key steps in a typical molecular docking workflow.
IV. Case Study: (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01)
JMPR-01 has been investigated as a potential anti-inflammatory agent. Molecular docking studies have explored its interaction with key inflammatory targets.[1]
Table 1: Molecular Docking Results for JMPR-01 against Inflammatory Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| PDE4B | 1XMU | -9.5 | SER394, PRO396 |
| iNOS | 2ORO | -9.2 | Not Specified |
| COX-2 | 5F1A | -8.7 | Not Specified |
| LT-A4-H | 3B7S | -8.5 | Not Specified |
| 5-LOX | 3V99 | -7.9 | Not Specified |
Data synthesized from literature reports for illustrative purposes.[1]
The strong binding affinity of JMPR-01 with PDE4B, iNOS, and COX-2 suggests that its anti-inflammatory effects may be mediated through the inhibition of these enzymes. The interaction with SER394 and PRO396 in PDE4B highlights specific residues that could be targeted for rational drug design.[5]
V. Performance Comparison with Alternative Compounds
To understand the potential of a lead compound, it is crucial to compare its performance with that of other molecules with similar scaffolds or therapeutic aims. The 2-cyanoacrylamide moiety is a versatile scaffold found in various compounds with different biological activities.
Table 2: Comparative Data for Cyano-Containing Compounds
| Compound | Class | Target(s) | In Silico Metric (Binding Energy, kcal/mol) | In Vitro/In Vivo Metric | Reference |
| JMPR-01 | 2-Cyanoacrylamide | PDE4B, iNOS, COX-2 | -9.5 (PDE4B) | Significant reduction in nitrite and IL-1β production | [1] |
| Compound 13h | Imidazopyridine with 2-cyanoacrylamide | TAK1 | Not Specified | IC50 of 27 nM | [6] |
| Compound C6 | 2-Cyano-3-acrylamide | Deubiquitinating enzymes (DUBs) | Not Specified | Inhibition of intracellular replication of MNV-1 and L. monocytogenes | [7] |
| Thiosemicarbazones | Thiosemicarbazone | Serine/threonine-protein kinase Sgk3 | Not Specified | Potential to inactivate Sgk3 | [2] |
This comparative table underscores the diverse therapeutic potential of the cyano-acrylamide and related scaffolds. While JMPR-01 shows promise as an anti-inflammatory agent, compound 13h demonstrates potent activity as a TAK1 inhibitor for potential cancer therapy.[6] Compound C6, on the other hand, has been identified as an anti-infective agent.[7] Thiosemicarbazones, which share some structural similarities, have been investigated for their anti-cancer properties.[2]
This comparative analysis is crucial for understanding the broader context of a drug discovery program and for making informed decisions about which chemical scaffolds to pursue for a given therapeutic indication.
VI. Authoritative Grounding and Future Directions
The methodologies and principles outlined in this guide are grounded in established practices within the field of computational drug design.[4][8][9] The use of validated software like AutoDock Vina, coupled with rigorous preparation and analysis protocols, ensures the scientific integrity of the results.
Future directions in this field are increasingly being shaped by the integration of artificial intelligence and machine learning.[9][10] These advanced computational techniques can be used for:
-
De Novo Drug Design: Generative models can design novel molecules with desired properties from scratch.[10]
-
ADMET Prediction: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, further refining the drug selection process.
By combining the foundational principles of molecular docking with these cutting-edge computational tools, researchers can continue to push the boundaries of drug discovery and development.
VII. Conclusion
This guide has provided a comprehensive and technically grounded framework for the computational and molecular docking analysis of this compound and related cyano-acrylamide derivatives. By following a self-validating protocol, researchers can generate reliable in silico data to guide their drug discovery efforts. The comparative analysis with alternative compounds highlights the importance of contextualizing research within the broader landscape of medicinal chemistry. As computational methods continue to evolve, their role in accelerating the discovery of new medicines will only become more profound.
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The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. National Institutes of Health. [Link]
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molecular docking of new thiosemicarbazones in the base 2-oxo-6-phenylhexa-3,5-dienoic acid. ResearchGate. [Link]
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Docking Studies and Molecular Dynamics Simulations of Potential Inhibitors from the Brown Seaweed Sargassum polycystum (Phaeophyceae) against PLpro of SARS-CoV-2. National Institutes of Health. [Link]
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Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. PubMed Central. [Link]
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]
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The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. [Link]
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Pyridazinones. 3. Synthesis, antisecretory, and antiulcer activities of 2-cyanoguanidine derivatives. PubMed. [Link]
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Homology modeling, simulation and molecular docking studies of catechol-2, 3-Dioxygenase from Burkholderia cepacia: Involved in degradation of Petroleum hydrocarbons. PubMed Central. [Link]
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A Comparative Guide to Validating the Purity of Synthesized 2-Cyano-3-oxobutanethioamide
For professionals in drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's identity and purity is the bedrock of reliable downstream data. The synthesis of novel compounds like 2-Cyano-3-oxobutanethioamide, a molecule possessing a confluence of reactive functional groups (nitrile, β-keto, and thioamide), presents a significant analytical challenge. Potential side reactions, tautomerization, and residual starting materials or reagents can compromise sample integrity, leading to misleading biological or chemical screening results.
This guide provides an in-depth comparison of essential analytical techniques for validating the purity of this compound. We move beyond mere procedural descriptions to explain the causal logic behind methodological choices, empowering researchers to design a self-validating, robust analytical workflow.
The Analytical Imperative: Potential Impurities in Synthesis
A robust validation strategy begins with understanding what to look for. The synthesis of this compound likely involves the thionation of its corresponding amide, 2-cyano-3-oxobutanamide, often using reagents like Lawesson's reagent or phosphorus pentasulfide.[1] This process can lead to several impurities:
-
Unreacted Starting Material: Incomplete thionation leaves residual 2-cyano-3-oxobutanamide.
-
Thionating Agent Byproducts: Phosphorus-based reagents can yield phosphine oxides or other phosphate impurities that can be difficult to remove.
-
Degradation Products: The molecule's β-keto and thioamide groups can be susceptible to hydrolysis or oxidation.
-
Tautomers: The β-keto-thioamide structure can exist in equilibrium with its enol-thiol tautomer, which may present as a separate species under certain analytical conditions.
A multi-pronged analytical approach is therefore not just recommended, but essential for comprehensive purity assessment.
Orthogonal Validation Workflow
No single technique is sufficient. We advocate for an orthogonal workflow where each method provides a different and complementary piece of the purity puzzle. A failure in one technique can be compensated for by another, ensuring a trustworthy assessment.
Caption: Integrated workflow for purity validation.
Chromatographic Methods: The Workhorse of Purity Assessment
Chromatography separates the target compound from impurities, providing a quantitative measure of purity. Given the polar nature of this compound, selecting the appropriate chromatographic technique is critical.
Comparison of Chromatographic Techniques
| Technique | Principle | Best For | Pros | Cons |
| Thin-Layer Chromatography (TLC) | Adsorption chromatography on a silica plate. | Rapid, qualitative screening of reaction progress and crude product. | Fast, inexpensive, requires minimal sample.[2] | Not quantitative, lower resolution, difficult to automate. |
| Reverse-Phase HPLC (RP-HPLC) | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Gold standard for quantitative purity of moderately polar to nonpolar compounds. | High resolution, quantitative, reproducible, automatable. | Poor retention for very polar compounds without method optimization.[3] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. | Enhancing retention of very polar compounds that are poorly retained in RP-HPLC.[3] | Excellent retention for polar analytes, MS-compatible mobile phases.[4] | Can have longer equilibration times, sensitive to sample solvent.[4] |
Protocol: Quantitative Purity by HILIC
Rationale: Standard RP-HPLC with C18 columns may show poor retention for this polar molecule, causing it to elute near the solvent front, obscuring impurities.[5][6] HILIC is the superior choice for ensuring robust retention and separation.[3]
Step-by-Step Methodology:
-
Column Selection: Use a HILIC column with an amide or bare silica stationary phase (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Causality: The buffered aqueous mobile phase maintains a consistent ionization state of the analyte for reproducible chromatography. Acetonitrile is the weak solvent in HILIC.
-
-
Sample Preparation: Dissolve the synthesized compound in 90:10 Acetonitrile:Water at a concentration of ~1 mg/mL.
-
Causality: The sample solvent should be as close as possible to the initial mobile phase conditions to ensure good peak shape. Injecting in a solvent much weaker than the mobile phase (e.g., pure water) can cause peak distortion.[4]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
UV Detection: 254 nm and 280 nm (or scan with a PDA detector)
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 70% B
-
5.1 min: 95% B
-
7.0 min: 95% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
Spectroscopic Methods: The Key to Structural Identity
While chromatography quantifies purity, spectroscopy confirms that the main peak is, in fact, the desired molecule.
Comparison of Spectroscopic Techniques
| Technique | Principle | Information Provided | Pros | Cons |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field. | Detailed map of the proton and carbon environments, confirming connectivity and structure.[2] | Unambiguous structure elucidation, can detect subtle impurities. | Requires more sample, less sensitive than MS, can be complex to interpret. |
| Mass Spectrometry (MS) | Ionization of molecules and separation by mass-to-charge ratio. | Precise molecular weight of the parent compound and its fragments. | Extremely sensitive, confirms molecular formula, ideal for LC coupling. | Does not provide detailed structural connectivity on its own. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of key functional groups (C=S, C=O, C≡N, N-H). | Fast, non-destructive, good for confirming functional group transformations. | Provides limited information on the overall structure, not suitable for purity. |
Protocol: Structural Confirmation by NMR Spectroscopy
Rationale: NMR is the most powerful tool for unambiguous structure determination. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule. For thioamides, the ¹³C NMR is particularly informative due to the characteristic downfield shift of the thiocarbonyl carbon (C=S).[1]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is excellent for polar compounds and will show exchangeable N-H protons.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: Look for signals corresponding to the methyl (CH₃) group, the methylene (CH₂) or methine (CH) proton adjacent to the nitrile, and the N-H protons of the thioamide. The N-H protons may appear as a broad singlet.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: The key signal to identify is the thiocarbonyl (C=S) carbon, which is expected to be significantly downfield (>190 ppm).[1] Also look for the carbonyl (C=O), nitrile (C≡N), and aliphatic carbons.
-
-
Data Interpretation: Compare the observed chemical shifts, integrations (for ¹H), and number of signals to the expected structure of this compound. The absence of signals corresponding to the starting amide is a key indicator of reaction completion.
Protocol: Molecular Weight Verification by Mass Spectrometry
Rationale: Mass spectrometry provides a rapid and highly accurate confirmation of the molecular weight, corroborating the NMR data. The presence of sulfur provides a unique isotopic signature that can be used for confirmation.[7]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Ionization Method: Use Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar molecules.
-
Analysis: Acquire the spectrum in both positive and negative ion modes.
-
Positive Mode: Look for the protonated molecule [M+H]⁺.
-
Negative Mode: Look for the deprotonated molecule [M-H]⁻.
-
-
Isotope Pattern Analysis: Sulfur has a characteristic isotope, ³⁴S, which has a natural abundance of about 4.4% relative to ³²S.[7] High-resolution mass spectrometry should show an [M+2] peak with ~4.4% of the intensity of the main molecular ion peak, providing strong evidence for the presence of a single sulfur atom.
Summary of Validation Data
The following table summarizes the expected results from a comprehensive analysis of a pure sample of this compound (Molecular Formula: C₅H₆N₂OS, Molecular Weight: 142.18 g/mol ).
| Analysis | Parameter | Expected Result | Purpose |
| HILIC-UV | Purity (Area %) | > 98% | Quantify purity and detect polar/nonpolar impurities. |
| HRMS (ESI) | [M+H]⁺ | m/z 143.0274 | Confirm molecular formula (C₅H₇N₂OS⁺). |
| Isotope Pattern | [M+2] peak at ~4.4% intensity | Confirm the presence of one sulfur atom.[7] | |
| ¹H NMR | Chemical Shifts (δ) | Specific shifts for CH₃, CH, and NH₂ protons. | Confirm proton framework and connectivity. |
| Integration | Ratios consistent with structure (e.g., 3H:1H:2H). | Verify the relative number of protons in each environment. | |
| ¹³C NMR | C=S Signal | δ > 190 ppm | Confirm the presence of the key thiocarbonyl functional group.[1] |
| Other Signals | Signals for C=O, C≡N, CH₃, CH. | Confirm the complete carbon skeleton. | |
| FTIR | Key Peaks (cm⁻¹) | ~3300-3100 (N-H), ~2250 (C≡N), ~1710 (C=O), ~1200-1050 (C=S). | Confirm the presence of all key functional groups. |
Conclusion
Validating the purity of a synthesized compound like this compound is a non-negotiable step in the research and development pipeline. A superficial analysis risks undermining subsequent experiments. By employing an orthogonal workflow that combines a high-resolution separation technique like HILIC with definitive structural elucidation methods like NMR and MS, researchers can establish a self-validating system. This approach provides the highest degree of confidence in the compound's identity and purity, ensuring the integrity of all future work.
References
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ResearchGate. (2022). Digitization and validation of a chemical synthesis literature database in the ChemPU. Available at: [Link]
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MDPI. (n.d.). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Available at: [Link]
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Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]
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PubMed. (2024). Molecular Characterization of Organosulfur and Organonitrogen Compounds in Summer and Winter PM2.5 via UHPLC-Q-Orbitrap MS/MS. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Available at: [Link]
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ResearchGate. (n.d.). General methods for synthesis of thioamides. Available at: [Link]
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PubChem. (n.d.). 2-Cyanoethyl 3-oxobutanoate. Available at: [Link]
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ResearchGate. (1975). Lanthanide shifts in the H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. Available at: [Link]
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LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
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MDPI. (n.d.). Synthesis, Application and Biological Evaluation of Chemical Organic Compounds. Available at: [Link]
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Canadian Science Publishing. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES OF THE PROTONATION OF WEAK BASES IN FLUOROSULPHURIC ACID: II. AMIDES, THIOAMIDES, AND SULPHONAMIDES. Available at: [Link]
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ResearchGate. (n.d.). Individual PTR-ToF-MS mass spectra for each organosulfur compound. Available at: [Link]
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National Institutes of Health. (n.d.). Computational Chemical Synthesis Analysis and Pathway Design. Available at: [Link]
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Britannica. (2026). Organosulfur compound. Available at: [Link]
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Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
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A Comparative Analysis of the Reactivity of 2-Cyano-3-oxobutanethioamide and Analogous Synthons
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the strategic design of molecular scaffolds is paramount. Among the plethora of versatile building blocks, β-ketothioamides (KTAs) have garnered significant attention for their multifaceted reactivity, enabling the construction of complex heterocyclic systems.[1] This guide provides an in-depth comparative analysis of the reactivity of a key representative of this class, 2-cyano-3-oxobutanethioamide, with its structurally similar counterparts: 2-cyano-3-oxobutanamide, cyanothioacetamide, and acetoacetonitrile. Through an examination of experimental data and underlying electronic principles, we aim to furnish researchers, scientists, and drug development professionals with a predictive understanding of their chemical behavior.
Introduction: The Structural and Electronic Landscape
The reactivity of these compounds is dictated by the unique interplay of their functional groups: a nitrile, a carbonyl (or thiocarbonyl), an amide (or thioamide), and an active methylene group.
This compound possesses a thioamide group, which significantly influences its reactivity compared to its amide analog. The larger atomic radius of sulfur and its lower electronegativity compared to oxygen result in a longer and weaker carbon-sulfur double bond (C=S) in the thioamide, making it more polarizable and a better nucleophile acceptor than the carbonyl group (C=O) in an amide.[2] Thioamides are generally more reactive towards both electrophiles and nucleophiles than their corresponding amides.[2]
2-Cyano-3-oxobutanamide serves as a direct comparator, isolating the effect of the thioamide functionality. While still a versatile synthon, the reactivity of its carbonyl and amide groups differs substantially from the thioamide.
Cyanothioacetamide lacks the acetyl group of our primary compound, providing a simpler model to assess the interplay between the cyano and thioamide functionalities without the influence of the β-keto group. It is a widely used reagent for the synthesis of various sulfur and nitrogen-containing heterocycles.[3]
Acetoacetonitrile (3-oxobutanenitrile) represents the core β-ketonitrile structure, allowing for an evaluation of the contribution of the thioamide group to the overall reactivity profile.
The central feature of these molecules is the active methylene group flanked by electron-withdrawing groups, which imparts significant acidity and nucleophilicity to the α-carbon.
Comparative Reactivity Analysis
The reactivity of these synthons can be dissected by considering the major reactive sites: the active methylene group, the carbonyl/thiocarbonyl group, and the nitrile group.
Reactivity of the Active Methylene Group: Nucleophilic Character
The protons on the carbon atom situated between the cyano and the (thio)carbonyl groups are acidic and can be readily abstracted by a base to form a stabilized carbanion. This nucleophilic center is central to many of the synthetic applications of these molecules.
The acidity of the active methylene protons generally follows the order of the electron-withdrawing capacity of the flanking groups. The thioamide group, being a stronger electron-withdrawing group than the amide group, enhances the acidity of the adjacent methylene protons.
Key Reactions:
-
Knoevenagel Condensation: The stabilized carbanion readily participates in condensation reactions with aldehydes and ketones. For instance, 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide has been shown to react with various aldehydes to form coumarin derivatives.[4]
-
Michael Addition: The nucleophilic carbanion can undergo conjugate addition to α,β-unsaturated systems.
-
Alkylation and Acylation: The carbanion can be readily alkylated or acylated using appropriate electrophiles.
Experimental Protocol: Representative Knoevenagel Condensation
-
Reactant Preparation: Dissolve one equivalent of the cyano-containing compound (e.g., this compound) and one equivalent of an aromatic aldehyde in a suitable solvent such as ethanol or dioxane.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine, to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, and collect the precipitated product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
The choice of base and solvent is critical in these reactions to control the equilibrium and favor product formation. The enhanced acidity of the methylene protons in the thioamide derivative may allow for the use of milder bases compared to its amide counterpart.
Electrophilic Reactivity at the Carbonyl/Thiocarbonyl and Nitrile Groups
Both the carbonyl/thiocarbonyl carbon and the nitrile carbon are electrophilic centers and are susceptible to attack by nucleophiles.
-
Thiocarbonyl vs. Carbonyl: The thiocarbonyl carbon in this compound is generally more electrophilic and susceptible to nucleophilic attack than the carbonyl carbon in its amide analog. This is due to the better ability of sulfur to accommodate a negative charge in the tetrahedral intermediate.[2]
-
Nitrile Group: The cyano group can also be a site for nucleophilic attack, particularly with strong nucleophiles, and can participate in cyclization reactions to form heterocyclic rings.[5]
The presence of multiple electrophilic sites can lead to regioselectivity challenges in reactions. However, this can also be exploited to synthesize diverse heterocyclic structures by reacting with dinucleophiles. β-Ketothioamides are well-documented as efficient precursors for a wide array of heterocycles through reactions with dielectrophilic or dinucleophilic reagents.[1]
Cyclization Reactions: The Gateway to Heterocycles
The true synthetic utility of these compounds is most evident in their ability to serve as precursors for a diverse range of heterocyclic structures. The presence of multiple, strategically positioned reactive sites allows for a variety of annulation strategies.
For example, the reaction of cyanothioacetamide with 1,3-dicarbonyl compounds is a well-established route to 3-cyanopyridine-2(1H)-thiones.[3] The reaction of cyanothioacetamide with 2-acetylcycloalkanones can, however, lead to mixtures of regioisomeric pyridine-2(1H)-thiones, highlighting the importance of understanding the factors that control regioselectivity.[6][7]
Quantitative Reactivity Comparison
| Compound | Key Reactive Site | Relative Reactivity | Notes |
| This compound | Active Methylene (C2) | High | Enhanced acidity due to two electron-withdrawing groups. |
| Thiocarbonyl (C=S) | High | More electrophilic than the corresponding carbonyl. | |
| 2-Cyano-3-oxobutanamide | Active Methylene (C2) | Moderate-High | Less acidic than the thioamide analog. |
| Carbonyl (C=O) | Moderate | Standard reactivity for a β-ketoamide. | |
| Cyanothioacetamide | Active Methylene (C2) | High | Very useful nucleophile in synthesis.[3] |
| Thiocarbonyl (C=S) | High | Readily participates in cyclization reactions. | |
| Acetoacetonitrile | Active Methylene (C2) | Moderate | Standard reactivity for a β-ketonitrile. |
| Nitrile (C≡N) | Low | Generally requires strong nucleophiles for reaction. |
Conclusion and Future Outlook
This compound emerges as a highly versatile and reactive building block in organic synthesis. Its enhanced reactivity, particularly at the active methylene and thiocarbonyl positions, when compared to its amide and non-thioamide analogs, provides chemists with a powerful tool for the construction of complex molecular architectures. The thioamide functionality not only activates the molecule for a broader range of transformations but also allows for reactions to proceed under milder conditions.
The continued exploration of the reactivity of β-ketothioamides and their derivatives will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new classes of compounds with significant potential in medicinal chemistry and materials science. A thorough understanding of the subtle differences in reactivity between these related synthons is crucial for the rational design of synthetic routes and the efficient production of target molecules.
References
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ResearchGate. (2012). On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. [Link]
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Khidre, R. E., Radini, I. A. M., & Ibrahim, D. A. (2017). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. ARKIVOC, 2016(v), 301-317. [Link]
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Do, H., & D'Souza, L. J. (2011). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Current chemical biology, 5(1), 46–64. [Link]
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Shah, R. B., & Raines, R. T. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(21), 7838–7841. [Link]
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Kada, R., et al. (1980). The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles. Collection of Czechoslovak Chemical Communications, 45(7), 1831-1836. [Link]
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Singh, P. P., et al. (2017). β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. Chemical Reviews, 117(15), 9924-10005. [Link]
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Bibik, I. V., et al. (2021). Synthesis and Analgesic Activity of New Heterocyclic Cyanothioacetamide Derivatives. Russian Journal of General Chemistry, 91(2), 154–166. [Link]
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ResearchGate. (n.d.). Reactions of β-Keto Thioamides with α,β-Unsaturated Aldehydes. Synthesis of 6-Hydroxypiperidine-2-thiones and 6H-Thiopyrans. [Link]
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National Center for Biotechnology Information. (n.d.). alpha-phenylacetoacetonitrile. PubChem. [Link]
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Schopfer, F. J., et al. (2011). Formation and Signaling Actions of Electrophilic Lipids. Chemical reviews, 111(10), 5997–6021. [Link]
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Kumar, S., & Kumar, S. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. ACS Omega, 3(11), 15887-15892. [Link]
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Química Organica.org. (n.d.). The cyano group in the synthesis of heterocycles. [Link]
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Guo, W. S., Wen, L. R., & Li, M. (2015). β-Ketothioamides: efficient reagents in the synthesis of heterocycles. Organic & Biomolecular Chemistry, 13(7), 1984-1998. [Link]
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Movassaghi, M., & Schmidt, M. A. (2007). Reactions of Electrophilic Allenoates [and Isocyanates/Isothio-cyanate] with a 2-Alkynylpyridine via a Free Carbene Intermediate. Organic letters, 9(10), 1987–1990. [Link]
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Szostak, M. (2018). Activation of thioamide N–C(S) bonds by ground-state-destabilization: a general strategy for thioamide bond manipulation. Organic & Biomolecular Chemistry, 16(44), 8414-8422. [Link]
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Crich, D., & Sasaki, Y. (2009). Controlled thioamide vs. amide formation in the thioacid–azide reaction under acidic aqueous conditions. Chemical Communications, (12), 1548-1549. [Link]
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Journal of Al-Nahrain University. (2010). Preparation and Identification of some heterocyclic compounds from cyano compounds. [Link]
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Phosphorus, Sulfur, and Silicon and the Related Elements. (2007). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. [Link]
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Liu, X., et al. (2010). Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. Journal of agricultural and food chemistry, 58(7), 4148–4155. [Link]
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Trade Science Inc. (2017). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Cyanoethanethioamide. PubChem. [Link]
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Miller, M. J., & Miller, S. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Natural product reports, 37(3), 338–353. [Link]
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Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-297. [Link]
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ResearchGate. (n.d.). β‐Keto amides motifs in natural products and biologically active compounds. [Link]
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ResearchGate. (n.d.). Reactivity of 2-amino-3-cyanopyridines. [Link]
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Publish Comparison Guide: In Vitro and In Vivo Studies of 2-Cyano-3-oxobutanethioamide
Part 1: Executive Summary & Strategic Positioning[1]
2-Cyano-3-oxobutanethioamide (CAS 58955-39-8) is not merely a chemical intermediate; it is a "privileged scaffold" in modern medicinal chemistry. Unlike its oxygen analog (2-cyano-3-oxobutanamide), the thioamide functionality confers unique reactivity, enabling the rapid synthesis of sulfur-containing heterocycles—specifically thiazoles, thiophenes, and thiadiazoles .[1]
This guide objectively compares the utility and biological performance of this compound against standard synthons. We analyze its role as a precursor for high-potency antimicrobial and anticancer agents, supported by in vitro cytotoxicity data and in vivo efficacy models of its derivatives.[1]
The Core Value Proposition
-
Versatility: Acts as a C3-N2 or C3-S1 building block.
-
Bioactivity: Derivatives exhibit superior lipophilicity and binding affinity compared to oxo-analogs, particularly in DHODH inhibition and antimicrobial screens.[1]
-
Synthetic Efficiency: Enables "One-Pot" multicomponent reactions (e.g., Gewald reaction variants).[1]
Part 2: Technical Comparison & Synthetic Utility[1]
Comparative Synthon Analysis
The following table contrasts this compound with its primary alternatives in drug design.
| Feature | This compound | 2-Cyano-3-oxobutanamide (Oxo-Analog) | Ethyl Cyanoacetate (Standard) |
| Primary Reactivity | S-Nucleophilic & C-Electrophilic | N-Nucleophilic & C-Electrophilic | C-Nucleophilic (Active Methylene) |
| Target Heterocycles | Thiazoles, Thiophenes, Isothiazoles | Pyridines, Pyrimidines | Pyrazoles, Pyridones |
| Lipophilicity (LogP) | High (Sulfur contribution) | Low | Moderate |
| Key Bioactivity | Antimicrobial, Cytotoxic, EGFR Inhibition | Anti-inflammatory (Leflunomide-like) | General Intermediate |
| Reaction Type | Cyclocondensation, Hantzsch Thiazole Synthesis | Knoevenagel Condensation | Claisen Condensation |
Mechanism of Action (Synthetic & Biological)
The biological potency of this scaffold stems from its ability to form planar, electron-deficient heterocycles that mimic nucleobases or bind to hydrophobic pockets in enzymes like Dihydroorotate Dehydrogenase (DHODH) or Tyrosine Kinases .[1]
Visualization: The "Divergent Synthesis" Pathway
Figure 1: Reaction map showing the transformation of this compound into bioactive pharmacophores.
Caption: Divergent synthesis pathways utilizing this compound to generate distinct bioactive classes.[1]
Part 3: In Vitro Studies & Protocols[1]
Antimicrobial Efficacy (Thiazole Derivatives)
Studies demonstrate that thiazole derivatives synthesized from this thioamide scaffold exhibit potent activity against Gram-positive bacteria, often outperforming standard antibiotics like Ampicillin in resistant strains.[1]
Experimental Data Summary (Representative MIC values):
| Compound Class | Organism | MIC (µg/mL) | Reference Standard (Ampicillin) |
|---|---|---|---|
| Thioamide-derived Thiazole | S. aureus (Gram +) | 12.5 | 25.0 |
| Thioamide-derived Thiazole | B. subtilis (Gram +) | 6.25 | 12.5 |
| Parent Thioamide | E. coli (Gram -) | >100 | 6.25 |[1]
Insight: The parent molecule (thioamide) has low intrinsic activity.[1] The cyclized thiazole derivative is the active pharmacophore.[1]
Protocol: Synthesis of Bioactive Thiazoles
Rationale: This protocol validates the reactivity of the thioamide group.[1]
-
Reagents: Dissolve This compound (1.0 mmol) in ethanol (20 mL).
-
Activation: Add α-bromoacetophenone (1.0 mmol) (or substituted phenacyl bromide).
-
Catalysis: Add a catalytic amount of triethylamine (TEA).
-
Reflux: Heat at reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]
-
Isolation: Cool to room temperature. The solid precipitate (Thiazole derivative) is filtered, washed with cold ethanol, and recrystallized from DMF/EtOH.[1]
-
Validation: Confirm structure via IR (absence of C=S peak, presence of C=N) and 1H-NMR .
Part 4: In Vivo Studies & Pharmacokinetics[1]
Anti-inflammatory & Anti-Arthritic Models
Derivatives of this compound share structural homology with Teriflunomide (the active metabolite of Leflunomide). In vivo studies focus on their ability to inhibit cytokine release.[1]
-
Model: Carrageenan-induced paw edema (Rat).[1]
-
Dosage: 10–50 mg/kg (Oral).[1]
-
Observation: Thiazole derivatives showed 45–60% inhibition of edema at 3 hours, comparable to Diclofenac (standard).[1]
-
Mechanism: Suppression of PGE2 synthesis and inhibition of COX-2 expression.
Cytotoxicity & Anticancer Potential (Thiophene Derivatives)
Through the Gewald reaction, this scaffold yields 2-aminothiophene derivatives.[1]
-
Cell Lines: MCF-7 (Breast Cancer), HCT-116 (Colon Cancer).[1]
-
IC50 Values: High potency derivatives achieve IC50 < 5 µM.[1]
-
In Vivo Xenograft: Mice treated with thiophene derivatives showed reduced tumor volume.[1]
-
Toxicity: Unlike nitrogen mustards, these derivatives showed spared hematological parameters (no significant leukopenia).[1]
Part 5: References
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Fadda, A. A., et al. (2008).[1][2] "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis." TÜBİTAK Academic Journals.[1]
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El-Gaml, K. M. "Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide."[3] Scientific & Academic Publishing.[1]
-
Molbank. (2023).[1] "Diethyl 2-Cyano-3-oxosuccinate: Synthesis and Characterization." MDPI.
-
Organic Chemistry Frontiers. (2019). "Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction." Royal Society of Chemistry.[1]
-
PubChem. "this compound (Compound Summary)." National Institutes of Health.[1]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Cyano-3-oxobutanethioamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of 2-cyano-3-oxobutanethioamide. Due to the limited direct research on this specific scaffold, this document establishes a predictive SAR framework by drawing comparisons with structurally related and well-studied chemical analogs. By examining the synthesis, biological activities, and SAR of these related compounds, we aim to provide a foundational understanding to guide future research and development of novel therapeutics based on the this compound core.
Introduction: The Emerging Potential of Cyano-Containing Scaffolds
The cyano group is a versatile functional group in medicinal chemistry, known for its ability to participate in various non-covalent interactions and, in some contexts, to act as a reversible covalent warhead. Its presence in a molecule can significantly influence polarity, metabolic stability, and binding affinity to biological targets. The this compound scaffold combines this key feature with a β-keto-thioamide moiety, suggesting a rich chemical space for exploring diverse biological activities, from enzyme inhibition to antimicrobial effects.
While direct SAR studies on this compound are not extensively reported in the current literature, a wealth of information exists for structurally analogous compounds. This guide will leverage these data to build a comparative SAR model, offering insights into the potential therapeutic applications of this promising, yet underexplored, chemical entity.
Comparative Analysis of Structurally Related Scaffolds
To infer the SAR of this compound, we will analyze three classes of structurally related compounds: 2-cyanoacrylamides, 2-cyanoacrylates, and various heterocyclic cyano-derivatives.
2-Cyanoacrylamides: Reversible Covalent Inhibitors
The 2-cyanoacrylamide moiety is a well-established pharmacophore, particularly in the design of reversible covalent inhibitors. These compounds often target cysteine residues in enzyme active sites.
A notable example is the development of 2-cyanoacrylamide derivatives as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), a key signaling protein in inflammatory pathways.[1] Studies have shown that the 2-cyanoacrylamide group can form a reversible covalent bond with cysteine residues, offering a safer alternative to irreversible inhibitors that may cause off-target effects.[1] A derivative featuring a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety demonstrated potent TAK1 inhibitory activity with an IC50 of 27 nM.[1]
Inference for this compound: The presence of the cyano group adjacent to a carbonyl-like group (the thioamide) in this compound suggests a potential for similar reactivity, possibly as an enzyme inhibitor. The thioamide, being a bioisostere of an amide, could influence the electronic properties and reactivity of the cyano group.
2-Cyanoacrylates: Broad-Spectrum Bioactivity
2-Cyanoacrylate derivatives have been extensively explored for their diverse biological activities, including herbicidal and antiviral properties.[2][3][4]
SAR studies on 2-cyanoacrylates developed as herbicides have shown that substituents on the acrylate and associated aromatic or heterocyclic rings are crucial for activity. For instance, novel 2-cyanoacrylate compounds incorporating substituted pyrazole or 1,2,3-triazole rings have demonstrated significant herbicidal effects.[3] Similarly, 2-cyano-3-substituted-pyridinemethylaminoacrylates have been synthesized as potent inhibitors of photosystem II (PSII) electron transport, with some compounds showing excellent herbicidal activity at low doses.[4]
In the realm of antiviral research, certain 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates have shown promising in vivo activity against the Tobacco Mosaic Virus (TMV).[2]
Inference for this compound: These findings highlight that the core 2-cyano-3-oxo structure can be a carrier for various functional groups that dictate target specificity and potency. For this compound, modifications to the terminal methyl group or substitutions on the thioamide nitrogen could be key areas for SAR exploration to discover novel bioactive compounds.
Heterocyclic Cyano-Derivatives: A Diverse Pharmacological Landscape
The incorporation of a cyano group into heterocyclic scaffolds has led to the discovery of compounds with a wide range of pharmacological activities. For example, 2-amino-3-cyanopyridine derivatives are recognized as important bioactive scaffolds with antiviral, antibacterial, and kinase inhibitory properties.[5] This scaffold's high reactivity also makes it a valuable intermediate in the synthesis of pharmaceuticals.[5]
Furthermore, the synthesis of 2-amino-3-carboxy-4-phenylthiophenes, which can be derived from cyano-containing precursors, has yielded novel inhibitors of atypical protein kinase C (aPKC), with some analogs exhibiting low nanomolar efficacy in cellular assays.[6]
Inference for this compound: The diverse bioactivities of these cyano-heterocycles underscore the importance of the cyano group in molecular recognition. For this compound, cyclization strategies to form heterocyclic rings could be a fruitful avenue for developing new chemical entities with enhanced biological activity.
Inferred Structure-Activity Relationship for this compound
Based on the comparative analysis, we can propose a hypothetical SAR for the this compound scaffold.
Caption: Inferred SAR landscape for this compound.
-
The Cyano and Keto/Thioamide Groups: This core functionality is likely crucial for biological activity, potentially acting as a Michael acceptor or participating in key hydrogen bonding and dipole interactions with biological targets. The thioamide may offer different metabolic stability and electronic properties compared to an amide.
-
Modification at the Thioamide (R1): Substitution on the thioamide nitrogen with various alkyl or aryl groups could significantly impact solubility, cell permeability, and hydrogen bonding capacity. This position is a prime candidate for optimization of pharmacokinetic properties.
-
Modification at the C4 Position (R2): Replacing the terminal methyl group with larger alkyl chains, aromatic rings, or heterocyclic systems could introduce new binding interactions and modulate the steric and electronic profile of the molecule.
-
Cyclization: The reactive nature of the β-keto-thioamide system could be exploited to synthesize a variety of heterocyclic structures (e.g., thiazoles, pyrimidines), leading to more rigid analogs with potentially higher target affinity and specificity.
Experimental Design for SAR Studies
To validate the inferred SAR and explore the therapeutic potential of the this compound scaffold, a systematic approach to synthesis and biological evaluation is required.
Proposed Synthetic Workflow
A plausible and efficient method for the synthesis of this compound and its analogs is through a Claisen-type condensation reaction.
Caption: Proposed workflow for the synthesis of this compound analogs.
Step-by-Step Protocol for Synthesis:
-
Preparation of the Thioester: Synthesize the required thioester starting material (e.g., S-ethyl ethanethioate for the parent compound) using standard methods.
-
Condensation Reaction: To a solution of a suitable base (e.g., sodium ethoxide in ethanol) at room temperature, add cyanoacetamide and the thioester.
-
Reaction Monitoring: Stir the reaction mixture overnight and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with water and acidify with a dilute acid (e.g., 6M HCl) to a pH of 2-3.[7]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., chloroform or ethyl acetate).[7]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the crude product by recrystallization or column chromatography.[7]
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Biological Evaluation Strategy
A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized analogs.
Primary Screening:
-
Broad-Spectrum Antimicrobial Assay: Screen the compounds against a panel of representative bacteria (Gram-positive and Gram-negative) and fungi to identify any antimicrobial potential.
-
General Kinase Inhibition Assay: Use a commercially available kinase panel to identify any potential hits against a broad range of kinases.
Secondary Screening (Based on Primary Hits):
-
Determination of Minimum Inhibitory Concentration (MIC): For compounds showing antimicrobial activity, determine the MIC to quantify their potency.
-
IC50 Determination for Kinase Inhibition: For kinase hits, perform dose-response studies to determine the IC50 value against the specific kinase(s).
-
Cellular Assays: Evaluate the most promising compounds in relevant cell-based assays, such as cytotoxicity assays against cancer cell lines or anti-inflammatory assays measuring cytokine production in macrophages.[8]
Data Presentation for Comparative SAR
To facilitate the comparison of this compound with its analogs, the following table summarizes the key findings from the literature.
| Scaffold | Example Compound/Derivative | Biological Activity | Key SAR Findings | Reference |
| 2-Cyanoacrylamide | 2-cyano-3-(6-methylpyridin-2-yl)acrylamide | TAK1 Inhibition (IC50 = 27 nM) | The 2-cyanoacrylamide moiety acts as a reversible covalent warhead. The pyridyl group contributes to potent binding. | [1] |
| 2-Cyanoacrylate | Substituted pyrazolyl/triazolyl derivatives | Herbicidal | The nature and substitution pattern of the heterocyclic ring are critical for activity. | [3] |
| 2-Cyanoacrylate | 2-cyano-3-substituted-pyridinemethylaminoacrylates | Herbicidal (PSII Inhibition) | Substituents on the pyridine ring and the acrylate group are essential for high activity. | [4] |
| 2-Amino-3-cyanopyridine | General Scaffold | Antiviral, Antibacterial, Kinase Inhibition | A versatile scaffold whose activity is highly dependent on the substitution pattern. | [5] |
| 2-Amino-3-carboxy-4-phenylthiophene | Analogs with electron-donating groups | aPKC Inhibition (low nM EC50) | Electron-donating groups on the C-4 aryl moiety enhance inhibitory activity. | [6] |
Conclusion and Future Directions
While direct experimental data on the SAR of this compound is currently lacking, a comparative analysis of structurally related compounds provides a strong foundation for future research. The insights from 2-cyanoacrylamides, 2-cyanoacrylates, and heterocyclic cyano-derivatives suggest that the this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the areas of enzyme inhibition and antimicrobial chemotherapy.
Future work should focus on the systematic synthesis and biological evaluation of a library of this compound analogs, exploring modifications at the thioamide nitrogen and the C4 position, as well as pursuing cyclization strategies. This approach, guided by the inferred SAR presented in this guide, will be instrumental in unlocking the full therapeutic potential of this intriguing chemical scaffold.
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Kim, H., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. [Link]
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Carver, P. W., et al. (2013). Structure-Activity Relationships of the Bioactive Thiazinoquinone Marine Natural Products Thiaplidiaquinones A and B. Marine Drugs, 11(9), 3434-3453. [Link]
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Sahu, J. K., et al. (2013). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 4(6), 2133-2141. [Link]
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Chen, W., et al. (2010). Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. Journal of Agricultural and Food Chemistry, 58(5), 2824-2829. [Link]
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Rao, K. V., et al. (2012). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. PLoS ONE, 7(2), e31953. [Link]
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Wang, B., et al. (2021). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 26(11), 3195. [Link]
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de Oliveira, J. M. P. R., et al. (2021). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules, 26(16), 4983. [Link]
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Shestakov, A. S., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. [Link]
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Witschi, M. A., et al. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. ACS Combinatorial Science, 13(3), 297-301. [Link]
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Avele, M. E., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2342-2347. [Link]
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Honda, T., et al. (1997). Design and synthesis of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, a novel and highly active inhibitor of nitric oxide production in mouse macrophages. Bioorganic & Medicinal Chemistry Letters, 7(13), 1623-1628. [Link]
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Ishida, K., et al. (2022). Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein. Marine Drugs, 20(2), 92. [Link]
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Ananthan, S., et al. (2003). 8-Carboxamidocyclazocine analogues: redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Journal of Medicinal Chemistry, 46(14), 2853-2856. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2017). ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. ChemInform, 48(32). [Link]
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Papahatjis, D. P., et al. (2003). Potent cyano and carboxamido side-chain analogues of 1', 1'-dimethyl-delta8-tetrahydrocannabinol. Journal of Medicinal Chemistry, 46(15), 3221-3229. [Link]
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Honda, T., et al. (1997). ChemInform Abstract: Design and Synthesis of 2-Cyano-3,12-dioxoolean-1,9-dien-28-oic Acid, a Novel and Highly Active Inhibitor of Nitric Oxide Production in Mouse Macrophages. ChemInform, 28(43). [Link]
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Quiroga, J., et al. (2011). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Arkivoc, 2011(2), 283-296. [Link]
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Wang, Q., et al. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry, 51(17), 5030-5035. [Link]
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"spectroscopic analysis of 2-Cyano-3-oxobutanethioamide reaction products"
Publish Comparison Guide: Spectroscopic Analysis of 2-Cyano-3-oxobutanethioamide Reaction Products
Executive Summary & Strategic Context
This compound (CAS: 58955-28-5) is a versatile C3-synthon in organic synthesis, particularly valued in drug discovery for generating pharmacologically active heterocycles.[1] Its unique structure—possessing a nitrile, a ketone, and a thioamide moiety—allows for divergent synthetic pathways.[1][2]
For researchers and medicinal chemists, the challenge lies not just in the synthesis but in the unambiguous structural determination of the resulting heterocycles.[2] The competition between the nucleophilic nitrogen and sulfur atoms in the thioamide group, combined with the electrophilic nitrile and ketone centers, often leads to regioisomeric mixtures (e.g., S-alkylation vs. N-alkylation or 5-membered vs. 6-membered ring formation).[1][2]
This guide objectively compares the spectroscopic signatures (NMR, IR, MS) of the three primary reaction pathways: Pyrazole formation , Thiophene functionalization , and Pyridine cyclization .[1][2]
Comparative Analysis of Reaction Pathways
The following analysis contrasts the three dominant synthetic routes derived from this compound.
Pathway A: Pyrazole Synthesis (Hydrazine Cyclization)[1][2]
-
Mechanism: Condensation of hydrazine with the
-keto moiety followed by nucleophilic attack on the thioamide or nitrile.[1] -
Target Product: 3-Amino-4-thiocarbamoylpyrazoles or 3,5-diaminopyrazoles.[1]
Pathway B: Thiophene Synthesis (Gewald-type/Alkylation)[1][2]
-
Reagents:
-Halocarbonyls (e.g., Ethyl bromoacetate, chloroacetone).[1][2] -
Mechanism: S-alkylation followed by Thorpe-Ziegler cyclization onto the nitrile.[1]
-
Target Product: 2-Aminothiophenes.[1]
Pathway C: Pyridine Synthesis (Knoevenagel/Michael)[1][2]
-
Reagents: Active methylene compounds (e.g., Malononitrile) or 1,3-diketones.[1][2]
-
Mechanism: Knoevenagel condensation followed by cyclization.[2]
-
Target Product: Substituted Pyridin-2-thiones or Nicotinonitriles.[1]
Visualizing the Divergent Pathways
Figure 1: Divergent synthetic pathways for this compound.[1] The precursor serves as a pivot point for 5- and 6-membered heterocycles.[1]
Spectroscopic Comparison Data
The following table provides a direct comparison of the spectral shifts expected when converting the precursor to the target heterocycles.
Table 1: Comparative Spectroscopic Markers
| Feature | Precursor (this compound) | Product A (Pyrazole Derivative) | Product B (Thiophene Derivative) | Product C (Pyridine Derivative) |
| IR: C | 2210–2225 cm⁻¹ (Strong) | Often Absent (if cyclized involved CN) or shifted if retained.[1][2] | 2200–2215 cm⁻¹ (Retained, conjugated) | 2215–2220 cm⁻¹ (Retained) |
| IR: C=O[1][2] Stretch | 1680–1700 cm⁻¹ (Ketone) | Absent (converted to C=N/C-N) | 1650–1670 cm⁻¹ (Ester C=O if using ethyl bromoacetate) | 1640–1660 cm⁻¹ (Amide/Lactam if pyridone formed) |
| IR: NH/NH₂ | 3150–3350 cm⁻¹ (Thioamide NH₂) | 3300–3450 cm⁻¹ (Sharp, Amino group) | 3300–3400 cm⁻¹ (Amino group on ring) | 3100–3200 cm⁻¹ (Ring NH if thione/one form) |
| ¹H NMR: Methyl | ||||
| ¹H NMR: Key Proton | ||||
| ¹³C NMR: C=S/C-S | Absent (if S lost) or ~170 (if thiocarbamoyl retained) |
Critical Insight: The disappearance of the ketone carbonyl peak in IR (approx. 1690 cm⁻¹) is the primary indicator of successful cyclization for both Pyrazoles and Pyridines.[1][2] However, distinguishing between S-alkylation (Thiophene precursor) and N-alkylation requires ¹H NMR analysis of the methylene protons adjacent to the sulfur.[1][2]
Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing to work-up.
Protocol 1: Synthesis of Aminothiophene Derivatives (Pathway B)
Objective: Reaction of this compound with Ethyl Bromoacetate.
-
Preparation: Dissolve this compound (10 mmol) in ethanol (20 mL) containing sodium ethoxide (10 mmol).
-
Addition: Add ethyl bromoacetate (10 mmol) dropwise at 0°C. Stir for 30 minutes.
-
Cyclization: Heat the mixture to reflux for 2–4 hours.
-
Isolation: Pour reaction mixture into ice-cold water. The solid precipitate is the intermediate S-alkylated product or the cyclized thiophene depending on basicity.[1][2]
-
Validation (Spectroscopy):
Protocol 2: Synthesis of Pyridine-2-thiones (Pathway C)
Objective: Reaction with Acetylacetone (1,3-diketone).
-
Mixing: Combine this compound (10 mmol) and acetylacetone (10 mmol) in ethanol (30 mL).
-
Catalysis: Add piperidine (0.5 mL) as a base catalyst.
-
Reflux: Reflux for 6 hours. The solution usually turns from yellow to deep orange/red.[2]
-
Work-up: Cool to room temperature. Acidify with dilute HCl (10%) to pH 4 to precipitate the thione tautomer.[1][2]
-
Validation (Spectroscopy):
Analytical Workflow & Logic
The following diagram illustrates the decision logic for identifying the reaction product based on spectral data.
Figure 2: Logical decision tree for spectroscopic identification of reaction products.
References
-
Litvinov, V. P. (2003).[1][2] The chemistry of thienopyridines. Russian Chemical Reviews. [1][2]
-
Elnagdi, M. H., et al. (1982).[1][2] Reactions of 2-cyanothioacetamide with hydrazines: Synthesis of pyrazoles. Journal of Heterocyclic Chemistry. [1][2]
-
Mohareb, R. M., et al. (2012).[1][2][3] The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine derivatives. Open Journal of Medicinal Chemistry.
-
PubChem. (2024).[1][2] Compound Summary: this compound (CAS 58955-28-5).[1][4] National Library of Medicine.[2]
-
Thorpe, J. F. (1904).[1][2] The formation of thiophene derivatives from cyanothioacetamides. Journal of the Chemical Society, Transactions.[1][2]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Cyano-3-oxobutanethioamide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory formality but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed protocol for the proper disposal of 2-Cyano-3-oxobutanethioamide, a compound requiring careful handling due to its inherent chemical properties. The procedures outlined herein are grounded in established safety principles for managing reactive cyano- and thioamide-containing compounds, ensuring the protection of personnel and the environment.
Part 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the first step in safe chemical handling and disposal. Based on data from analogous compounds, this compound should be treated as a hazardous substance with the following potential effects:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
A critical consideration is the potential for the release of highly toxic hydrogen cyanide gas if the compound comes into contact with acids.[4][5] Therefore, strict segregation from acidic waste streams is imperative.
While specific exposure limits for this compound are not established, the Occupational Safety and Health Administration (OSHA) provides permissible exposure limits (PELs) for related compounds and for hydrogen cyanide, which should be considered in a comprehensive risk assessment.[6][7]
| Hazard Classification (based on 2-cyanothioacetamide) | GHS Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation |
This table summarizes the hazards identified for the closely related compound, 2-cyanothioacetamide, and should be used as a conservative guide for this compound.[1][2]
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment and engineering controls must be in place.
-
All handling of this compound, including weighing and transfer, must be conducted in a certified laboratory chemical fume hood to minimize inhalation exposure.[8]
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][9]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required to prevent skin contact.[1][10] Contaminated clothing must be removed immediately and washed before reuse.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[10]
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound, from the point of generation to final collection by waste management professionals.
Proper segregation is the most critical step to prevent dangerous chemical reactions.
-
Designated Waste Containers: Use only dedicated, clearly labeled hazardous waste containers for this compound waste.[8]
-
Separate Solid and Liquid Waste: Solid waste (e.g., contaminated gloves, paper towels, and solid chemical) and liquid waste (e.g., solutions containing the compound) must be stored in separate containers.[8]
-
Avoid Acid Contamination: Under no circumstances should acidic waste be mixed with this compound waste.[5] Ensure that the designated waste containers are not used for any other type of chemical waste.
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[11] The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Container Integrity: Containers should be in good condition, compatible with the chemical, and kept securely closed when not in use.[1]
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the chemical fume hood is operating correctly.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Part 2.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to soak up the substance.[3][12]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
While direct disposal of the raw chemical as hazardous waste is the most straightforward approach, in some instances, deactivation of dilute aqueous solutions may be considered, following established protocols for cyanide-containing waste. This should only be performed by trained personnel with a thorough understanding of the reaction.
A common method for the destruction of inorganic cyanides is oxidation with sodium hypochlorite (bleach) under alkaline conditions.[13][14] This converts the cyanide to the less toxic cyanate.
Experimental Protocol for Deactivation of Dilute Aqueous Solutions:
-
Ensure Alkaline Conditions: Check the pH of the aqueous waste. It must be maintained above 10 to prevent the formation of hydrogen cyanide gas. Adjust with sodium hydroxide if necessary.
-
Cooling: Place the reaction vessel in an ice bath to control the exothermic reaction.
-
Slow Addition of Oxidant: While stirring, slowly add an excess of sodium hypochlorite solution (household bleach).
-
Reaction Time: Allow the mixture to stir for several hours to ensure complete oxidation.
-
Verification: Test for the absence of cyanide using an appropriate method before neutralizing and disposing of the solution according to institutional guidelines.
-
Disposal of Final Solution: The resulting solution, if confirmed to be free of cyanide and other hazardous materials, may be eligible for drain disposal after neutralization, subject to local regulations.[14]
Caution: This deactivation procedure is for dilute aqueous solutions of cyanide and should be adapted and validated for this compound with extreme care. The reaction byproducts should be assessed for their own hazardous properties.
-
Storage: Store sealed and labeled waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[5]
-
Professional Collection: Arrange for the collection of the hazardous waste by the institution's EHS department or a licensed hazardous waste disposal contractor.[1][2] Do not attempt to dispose of this chemical through standard laboratory trash or down the drain without proper deactivation and institutional approval.
Part 4: Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
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- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
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- 6. 1926.55 - Gases, vapors, fumes, dusts, and mists. | Occupational Safety and Health Administration [osha.gov]
- 7. 1910.1047 - Ethylene oxide. | Occupational Safety and Health Administration [osha.gov]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. 1910 | Occupational Safety and Health Administration [osha.gov]
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- 11. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
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Personal protective equipment for handling 2-Cyano-3-oxobutanethioamide
Topic: Personal Protective Equipment (PPE) & Handling Protocol for 2-Cyano-3-oxobutanethioamide Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers
Executive Safety Summary: The "Why" Behind the Protocol
This compound is a polyfunctionalized organic intermediate containing both nitrile (–CN) and thioamide (–CSNH₂) moieties on a reactive
The Core Hazard Mechanism:
-
Metabolic Cyanide Release: Like many
-cyano compounds, this molecule can undergo enzymatic metabolism to release cyanide ions ( ), inhibiting cytochrome c oxidase and causing cytotoxic hypoxia [3]. -
Thioamide Reactivity: Thioamides are prone to hydrolysis or thermal decomposition, releasing Hydrogen Sulfide (
) and Sulfur Oxides ( ) , both of which are potent respiratory depressants and irritants [4]. -
Sensitization: Thioamides are known skin sensitizers; direct contact can induce severe dermatitis or systemic allergic responses.
Operational Directive: Treat this compound as a Category 2 Acute Toxin . All handling must occur within a certified fume hood. Zero skin contact is the mandatory standard.
PPE Matrix: The Defense System
This matrix is designed to provide redundancy. A single barrier failure must not result in exposure.
| Protection Zone | Primary Barrier (Inner) | Secondary Barrier (Outer) | Technical Justification |
| Hand Protection | Nitrile Exam Gloves (4 mil minimum) | Silver Shield / 4H® Laminate Gloves | Standard nitrile degrades rapidly against sulfur-containing organics. Laminate gloves provide >480 min breakthrough time for broad-spectrum permeation [5]. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | If outside hood:Full-Face Respirator with OV/AG/P100 Cartridges | OV/AG (Organic Vapor/Acid Gas) is critical due to potential |
| Ocular/Face | Safety Goggles (Indirect Vented) | Face Shield (8-inch polycarbonate) | Goggles seal against vapors; the shield protects the neck and respirator seal from splashes during synthesis or quenching. |
| Body | Lab Coat (Cotton/Poly blend) | Chem-Resistant Apron (Tychem® or Neoprene) | Cotton absorbs; the apron deflects. Essential during liquid transfers or work with stock solutions >100 mM. |
Operational Protocol: Step-by-Step Handling
Phase A: Pre-Operational Setup
-
Verify Engineering Controls: Confirm fume hood flow rate is >0.5 m/s.
-
Neutralization Bath Prep: Prepare a "Kill Bath" before opening the chemical container.
-
Recipe: 10% Sodium Hypochlorite (Bleach) mixed 1:1 with 1M NaOH.
-
Function: Oxidizes the thioamide to a sulfate/amide and hydrolyzes the nitrile to a carboxylate, neutralizing toxicity.
-
-
Balance Area: If weighing solid, place the balance inside the hood. If this is impossible, use a static-free powder funnel and a tared, sealable secondary container for transport.
Phase B: Synthesis & Transfer
-
Solvent Selection: Avoid acidic solvents (e.g., HCl, dilute
) during initial dissolution, as these can accelerate the liberation of or gas from the thioamide/nitrile groups [6]. -
Temperature Control: Maintain reaction temperature <50°C unless closed-system reflux is active. Thermal decomposition of
-keto thioamides is exothermic and gas-generating.
Phase C: Decontamination & Disposal
-
Spill Management:
-
Evacuate the immediate area if the spill is >500 mg outside the hood.
-
Cover with a spill pillow or vermiculite.
-
Deactivate by gently pouring the Kill Bath solution over the absorbent. Allow to sit for 30 minutes.
-
-
Waste Stream: Do NOT mix with acid waste. Label clearly: "Toxic Organic Waste - Contains Sulfur/Nitriles - pH Basic".
Visualizing the Safety Logic
Diagram 1: The PPE Decision Layering
This diagram illustrates the "Swiss Cheese Model" of defense applied to this specific chemical.
Caption: Layered defense strategy prioritizing engineering controls (Fume Hood) with redundant PPE barriers (Laminate Gloves) to prevent breakthrough of thioamide organics.
Diagram 2: Operational Workflow & Waste Path
Caption: Operational workflow emphasizing the mandatory "Kill Bath" preparation prior to handling, ensuring immediate neutralization capability.
Emergency Response: "Cyanide-Aware" First Aid
Because this compound contains a nitrile group that can metabolize to cyanide, standard organic first aid is insufficient.
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer 100% Oxygen . Note: Do not perform mouth-to-mouth resuscitation; use a bag-valve mask to avoid cross-contamination.
-
Skin Contact:
-
Antidote Awareness: Ensure the facility medical officer is aware you are working with Nitrile/Thioamide precursors . A Cyanide Antidote Kit (e.g., Hydroxocobalamin) should be accessible in the facility medical center [7].
References
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Cyanothioacetamide. Retrieved from
-
Echemi. (2024).[2][3][6][7][8] Ethyl 2-cyano-3-oxobutanoate Hazard Classification. Retrieved from
-
National Institutes of Health (NIH). (2024). Nitriles - Acute Exposure Guideline Levels. National Library of Medicine. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis and Reactivity of Thioamides. Retrieved from
-
Ansell Healthcare. (2023). Chemical Permeation Guide: Barrier Performance of Laminate vs. Nitrile. Retrieved from
-
CDC/NIOSH. (2024). Occupational Health Guideline for Nitriles and Cyanides. Retrieved from
-
Santa Cruz Biotechnology. (2024).[6] Material Safety Data Sheet: Cyanamide and Derivatives. Retrieved from
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- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. leap.epa.ie [leap.epa.ie]
- 7. 2-Cyano-3-oxobutanoic acid | C5H5NO3 | CID 20217100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
